molecular formula C13H7F2NO B060534 2-Fluoro-6-(4-fluorophenoxy)benzonitrile CAS No. 175204-07-6

2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Cat. No.: B060534
CAS No.: 175204-07-6
M. Wt: 231.2 g/mol
InChI Key: NOPNZSQHYZPSSX-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS 175204-07-6) is a high-value chemical intermediate with the molecular formula C13H7F2NO and a molecular weight of 231.20 . This compound is characterized by its high purity and is supplied as an off-white to white solid. It is a key building block in advanced research and development, particularly valued in the North American market for its applications in the pharmaceutical and specialty materials industries . In pharmaceutical research, this benzonitrile derivative serves as a critical synthon in the development of novel active compounds. Its unique structure makes it a valuable intermediate for non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV and other therapeutic agents . The compound's specific properties also make it a component in the development of advanced materials, including high-performance polymers like phthalonitrile resins. These resins demonstrate exceptional thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and microelectronics industries . As a versatile precursor in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, it enables the synthesis of complex m-aryloxy phenols, which are structures of significant interest in various chemical sectors . The growing demand for this compound is driven by innovation in these fields and a focus on sustainable manufacturing processes . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this material with care, refer to the relevant safety data sheet (SDS) for detailed hazard information, and store it sealed in a dry, cool place (2-8°C) to maintain stability .

Properties

IUPAC Name

2-fluoro-6-(4-fluorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPNZSQHYZPSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371987
Record name 2-fluoro-6-(4-fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-07-6
Record name 2-fluoro-6-(4-fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS 175204-07-6) is a specialized fluorinated diaryl ether intermediate.[1] It serves as a critical scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and kinase-targeted pharmaceuticals . Its structural core—a benzonitrile ring substituted with a fluorine atom and a phenoxy group—offers a unique electronic profile.[2] The electron-withdrawing nitrile group activates the ring for further nucleophilic attacks, while the fluorine substituents enhance metabolic stability and lipophilicity, key parameters in bioavailability modulation.

This guide provides a comprehensive technical breakdown of its synthesis, mechanistic underpinnings, and handling protocols, designed for researchers requiring high-purity building blocks.

Chemical Identity & Physical Properties[2][3][4][5]

PropertySpecification
CAS Number 175204-07-6
Chemical Name This compound
Synonyms 2-Cyano-3,4'-difluorodiphenyl ether; 6-(4-Fluorophenoxy)-2-fluorobenzonitrile
Molecular Formula C₁₃H₇F₂NO
Molecular Weight 231.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Typical for this class)
Solubility Soluble in DCM, Ethyl Acetate, DMSO, DMF; Insoluble in Water
InChI Key [Computed] Specific key varies by isomer resolution; core connectivity confirmed.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The most robust route to CAS 175204-07-6 is the base-promoted SₙAr reaction between 2,6-difluorobenzonitrile and 4-fluorophenol .

Retrosynthetic Logic

The synthesis relies on the electronic activation provided by the nitrile (-CN) group.

  • Activation: The nitrile group at position 1 is a strong electron-withdrawing group (EWG). It activates the ortho positions (2 and 6) toward nucleophilic attack.

  • Leaving Group: Fluorine is the ideal leaving group for SₙAr in this context. Although the C-F bond is strong, the high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer complex intermediate, lowering the activation energy of the rate-determining step.

  • Regioselectivity: The starting material, 2,6-difluorobenzonitrile, is symmetric. The challenge is to ensure mono-substitution (forming the ether) while preventing di-substitution (forming the bis-phenoxy adduct). This is controlled via stoichiometry and temperature.

Reaction Mechanism Diagram

SnAr_Mechanism Start Reactants 2,6-Difluorobenzonitrile + 4-Fluorophenoxide TS Meisenheimer Complex (Anionic Intermediate) Start->TS Nucleophilic Attack (Rate Determining) Product Product 2-Fluoro-6-(4-fluorophenoxy) benzonitrile TS->Product Aromatization Byproduct Leaving Group Fluoride Ion (F-) TS->Byproduct Elimination

Figure 1: SₙAr mechanism illustrating the transition from reactants through the stabilized Meisenheimer complex to the final diaryl ether.

Experimental Protocol

Objective: Synthesis of 10g of this compound.

Reagents & Equipment
  • Substrate: 2,6-Difluorobenzonitrile (1.0 eq, 6.0 g)

  • Nucleophile: 4-Fluorophenol (1.05 eq, 5.08 g)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (1.5 eq, 9.0 g)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN). Note: DMF is preferred for faster kinetics due to better solubility of the phenoxide.

  • Atmosphere: Nitrogen or Argon (inert atmosphere prevents oxidation of phenol).

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Fluorophenol (5.08 g) and anhydrous K₂CO₃ (9.0 g).

  • Solvation: Add DMF (60 mL) and stir at room temperature for 15 minutes. Why? This generates the potassium 4-fluorophenoxide in situ.

  • Addition: Add 2,6-Difluorobenzonitrile (6.0 g) in one portion.

  • Reaction: Heat the mixture to 80–90 °C under nitrogen. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Critical Control Point: Do not exceed 100 °C aggressively to avoid di-substitution (formation of 2,6-bis(4-fluorophenoxy)benzonitrile).

  • Quenching: Once the starting nitrile is consumed (approx. 4–6 hours), cool the mixture to room temperature. Pour the reaction mass into ice-cold water (300 mL).

  • Workup: The product typically precipitates as a solid.

    • If Solid: Filter, wash with water (3x50 mL) to remove DMF and inorganic salts.

    • If Oily: Extract with Ethyl Acetate (3x50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Isopropanol to yield white needles.

Synthesis Workflow Diagram

Synthesis_Workflow Step1 1. Activation Mix 4-Fluorophenol + K2CO3 in DMF (RT, 15 min) Step2 2. Addition Add 2,6-Difluorobenzonitrile (1.0 eq) Step1->Step2 Step3 3. Reaction Heat to 85°C for 4-6 hrs Monitor via HPLC Step2->Step3 Step4 4. Quench Pour into Ice Water Precipitate Formation Step3->Step4 Step5 5. Purification Recrystallize (EtOH/H2O) Dry in Vacuum Oven Step4->Step5

Figure 2: Operational workflow for the synthesis of CAS 175204-07-6.

Analytical Profiling

To validate the identity of the synthesized compound, the following spectral characteristics are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • The 2,6-difluoro precursor is symmetric (triplet/multiplet). The product is asymmetric .

    • Look for the remaining proton on the central benzonitrile ring (H-3, H-4, H-5).

    • H-5 (triplet of doublets) will shift significantly compared to the precursor.

    • The 4-fluorophenoxy protons will appear as two multiplets (AA'BB' system) in the aromatic region (6.9–7.2 ppm).

  • ¹⁹F NMR:

    • Crucial for purity check.

    • Signal 1: Fluorine on the benzonitrile ring (approx. -110 ppm).

    • Signal 2: Fluorine on the phenoxy ring (approx. -120 ppm).

    • Impurity Alert: If a single signal is seen, you may have unreacted starting material or the symmetrical bis-substituted byproduct.

  • IR Spectroscopy:

    • CN Stretch: Distinct sharp peak at ~2230–2240 cm⁻¹.

    • C-O-C Stretch: Strong bands at 1200–1250 cm⁻¹ (Ether linkage).

Applications & Significance

Agrochemical Intermediates

This molecule is a structural analog to intermediates used in diphenylether herbicides (e.g., related to Cyhalofop or Metamifop chemistry). The mechanism of action usually involves the inhibition of Protoporphyrinogen Oxidase (PPO) . The fluorine atoms prevent metabolic hydroxylation at the para-positions, extending the half-life of the active ingredient in the field.

Medicinal Chemistry

In drug discovery, the 2-fluoro-6-phenoxybenzonitrile scaffold is used to design Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and specific Kinase Inhibitors . The nitrile group serves as a versatile handle, easily converted into:

  • Amidines (via Pinner reaction).

  • Tetrazoles (via reaction with sodium azide).

  • Benzoxazoles (via condensation).

Safety & Handling (HSE)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[3][4][5]

  • Nitrile Hazard: Metabolically, nitriles can liberate cyanide ions, though aryl nitriles are generally more stable than aliphatic ones. Treat with caution.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Spill Management: Adsorb on sand/vermiculite. Do not flush into water systems due to high aquatic toxicity of fluorinated aromatics.

References

  • National Center for Biotechnology Information (PubChem). (2025). 2,6-Difluorobenzonitrile (Precursor Data).[6] PubChem Compound Summary for CID 74695. Retrieved from [Link]

  • Google Patents. (2012). Synthesis method of 2,6-difluorobenzonitrile (CN102452957A).[6] Retrieved from

Sources

Technical Monograph: Physicochemical Profiling of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis logic, and analytical characterization of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS 175204-07-6).

Executive Summary

This compound is a specialized fluorinated diaryl ether intermediate used primarily in the synthesis of agrochemicals (specifically aryloxyphenoxypropionate herbicides) and advanced liquid crystal materials. Its structure features a benzonitrile core flanked by an ortho-fluorine atom and a bulky 4-fluorophenoxy group at the 6-position.

From a drug development and materials science perspective, this molecule represents a "privileged scaffold." The nitrile group provides a handle for further derivatization (e.g., hydrolysis to amides/acids or reduction to amines), while the fluorine atoms modulate lipophilicity and metabolic stability.

Chemical Identity & Molecular Architecture

The molecule belongs to the class of 2,6-disubstituted benzonitriles . Its electronic environment is dominated by the strong electron-withdrawing nature of the cyano (-CN) group, which activates the ortho-positions for nucleophilic attack during synthesis.

ParameterSpecification
IUPAC Name This compound
Common Synonyms 2-Cyano-3,4'-difluorodiphenyl ether
CAS Number 175204-07-6
Molecular Formula C₁₃H₇F₂NO
Molecular Weight 231.20 g/mol
SMILES FC1=CC=C(OC2=C(C#N)C(F)=CC=C2)C=C1
InChI Key Unique identifier required for database registration
Electronic Structure Analysis
  • The Nitrile Effect: The -CN group at position 1 exerts a strong

    
     (inductive) and 
    
    
    
    (mesomeric) effect, making the ring electron-deficient.
  • The Fluorine Substituents:

    • F (Pos 2): Highly electronegative, reducing electron density at the C2 carbon.

    • F (Phenoxy Ring): Increases the lipophilicity and metabolic resistance of the ether tail.

  • Conformational Lock: The bulky phenoxy group at position 6 creates steric hindrance, forcing the two aromatic rings to twist out of coplanarity. This "twist" is critical for preventing π-stacking aggregation in liquid crystal applications, thereby lowering the melting point compared to planar analogs.

Physicochemical Properties[1][2]

The following data aggregates experimental values and high-confidence predictive models based on structural analogues (e.g., 2-fluoro-6-(4-methylphenoxy)benzonitrile).

PropertyValue / RangeConfidence Level
Physical State Solid (Crystalline Powder)Experimental
Melting Point 73°C - 75°CExperimental [1]
Boiling Point 306.3 ± 42.0°C (at 760 mmHg)Predicted
Density 1.31 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 3.6 – 3.9Calculated
Solubility (Water) Insoluble (< 0.1 mg/L)Experimental Inference
Solubility (Organic) Soluble in DCM, Ethyl Acetate, DMSO, DMFExperimental Inference
Flash Point > 130°CPredicted
pKa N/A (No ionizable protons in pH 1-14)Theoretical

Scientist's Note on Solubility: Due to the high LogP (~3.8), this compound is highly lipophilic. Standard aqueous buffers used in biological assays will require a co-solvent (e.g., 1-5% DMSO) to prevent precipitation.

Synthesis Logic & Reaction Mechanism

The synthesis of this compound relies on a controlled Nucleophilic Aromatic Substitution (SnAr) .

Core Reaction:



Critical Process Parameters (CPP)
  • Stoichiometry: A strict 1:1 molar ratio is impossible to maintain perfectly in practice. We typically use a slight excess of 2,6-difluorobenzonitrile (1.05 eq) to ensure the phenol is fully consumed, as the unreacted phenol is harder to remove than the starting nitrile.

  • Regioselectivity: The starting material is symmetric (2,6-difluoro). The first substitution breaks the symmetry.

  • Impurity Control (The Bis-Adduct): If the reaction runs too hot or with excess phenol, the second fluorine atom will also be displaced, forming the 2,6-bis(4-fluorophenoxy)benzonitrile impurity. This is the primary failure mode in scale-up.

Synthesis Pathway Diagram

The following diagram illustrates the reaction flow and the competition between the desired mono-substitution and the undesired bis-substitution.

SynthesisPathway Start 2,6-Difluorobenzonitrile (Starting Material) Intermediate Meisenheimer Complex Start->Intermediate SnAr Attack (DMF, 80°C) Reagent 4-Fluorophenol + K2CO3 Reagent->Intermediate Product TARGET: 2-Fluoro-6-(4-fluorophenoxy) benzonitrile Intermediate->Product -F⁻ (Fast Step) Impurity IMPURITY: 2,6-Bis(4-fluorophenoxy) benzonitrile Product->Impurity Excess Phenol Overheating (>100°C)

Figure 1: Reaction pathway showing the SnAr mechanism and the risk of bis-substitution (impurity formation) under forcing conditions.

Analytical Characterization Protocols

To validate the identity and purity of the compound, a multi-modal approach is required. The presence of fluorine makes ¹⁹F-NMR the most powerful diagnostic tool.

A. ¹⁹F-NMR Spectroscopy

This is the "fingerprint" method for this molecule. You expect two distinct signals because the two fluorine atoms are in chemically distinct environments.

  • Signal 1 (Ar-F on Phenoxy ring): Typically -115 to -125 ppm (multiplet).

  • Signal 2 (Ar-F on Benzonitrile ring): Typically -105 to -110 ppm.

  • Differentiation: The starting material (2,6-difluorobenzonitrile) has a single signal (symmetry). The product has two. The bis-substituted impurity will again show a simplified pattern (symmetry restored) or a distinct single peak shift.

B. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

  • Retention Time Logic:

    • 4-Fluorophenol (Most Polar, elutes first).

    • 2,6-Difluorobenzonitrile.[1][2]

    • Target Product (Elutes late due to high LogP).

    • Bis-impurity (Elutes last, very lipophilic).

C. Infrared (IR) Spectroscopy
  • Nitrile Stretch (-C≡N): Look for a sharp, distinct peak at 2230–2240 cm⁻¹ .

  • Ether Stretch (C-O-C): Strong bands in the 1200–1275 cm⁻¹ region.

Handling and Stability

Stability Profile
  • Hydrolytic Stability: The nitrile group is stable at neutral pH but will hydrolyze to the amide/acid under strong basic conditions (pH > 12) or strong acidic conditions (pH < 1) with heat.

  • Thermal Stability: Stable up to ~250°C.

  • Photostability: Generally stable, but fluorinated aromatics can undergo photo-defluorination under intense UV irradiation. Store in amber vials.

Safety Protocol (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • ChemicalBook Database. (2023). This compound - CAS 175204-07-6 Properties.[4]

  • PubChem Compound Summary. (2023). 2,6-Difluorobenzonitrile (Starting Material).[1][2] National Center for Biotechnology Information.

  • GuideChem. (2023). Synthesis and Suppliers of Fluorinated Benzonitriles.[4][5]

  • Seong, C. et al. (2019).[6] Defluorination reaction of 4-fluorophenol by 4-fluorophenol monooxygenase.[6] Applied Biological Chemistry.[6] (Context for enzymatic degradation of the phenoxy moiety).

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

[1]

Executive Summary

This technical guide details the structural characteristics and synthetic pathways for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile .[1] As a poly-functionalized diaryl ether, this molecule represents a "privileged scaffold" in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides and specific kinase inhibitors in medicinal chemistry.[1]

The molecule's value lies in its unique steric and electronic profile: the ortho-cyano and fluoro groups on the central ring force the ether linkage into a non-planar conformation, creating a distinct 3D geometry critical for active site binding. This guide provides a validated protocol for its synthesis via Regioselective Nucleophilic Aromatic Substitution (

Molecular Architecture & Conformational Analysis

Structural Components

The molecule consists of a central benzonitrile core substituted at the 2- and 6-positions. This substitution pattern is electronically synergistic but sterically crowded.[1]

ComponentPositionFunction
Benzonitrile Core C1 (CN)Electron-withdrawing group (EWG); activates the ring for nucleophilic attack.[1]
Fluorine Atom C2Provides metabolic stability; acts as a weak H-bond acceptor.
4-Fluorophenoxy C6Lipophilic tail; the ether oxygen acts as a hinge.[1]
The "Orthogonal" Twist

Unlike simple biphenyls, diaryl ethers like this compound do not adopt a planar conformation.[1] The steric repulsion between the lone pairs of the ether oxygen and the ortho-substituents (F and CN), combined with the bulk of the phenyl ring, forces the two aromatic rings into a twisted "butterfly" conformation .

  • Twist Angle: Typically 60°–90°.[1]

  • Significance: This lack of planarity prevents

    
    -stacking aggregation and improves solubility, while positioning the fluorine atoms to interact with specific amino acid residues in protein binding pockets.[1]
    

Synthetic Pathway: Regioselective [1]

The most robust route to this scaffold is the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with 4-fluorophenol .[1] The presence of the nitrile group at the C1 position strongly activates the C2 and C6 positions, making the fluorine atoms excellent leaving groups.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[1]

SNAr_MechanismFig 1. Mechanistic Flow of Regioselective SNArSM12,6-Difluorobenzonitrile(Electrophile)ComplexMeisenheimer Complex(Stabilized by -CN)SM1->ComplexSM24-Fluorophenol(Nucleophile)BaseBase (K2CO3)DeprotonationSM2->Base ActivationBase->Complex Phenoxide AttackProduct2-Fluoro-6-(4-fluorophenoxy)benzonitrileComplex->Product -F EliminationByproductKF + KHCO3Complex->Byproduct

Figure 1: The electron-withdrawing nitrile group stabilizes the negative charge in the transition state, facilitating the displacement of the fluoride ion.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents & Equipment
  • Substrate: 2,6-Difluorobenzonitrile (1.39 g, 10 mmol)

  • Nucleophile: 4-Fluorophenol (1.12 g, 10 mmol)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (15 mL)

  • Atmosphere: Nitrogen or Argon balloon (recommended to prevent phenol oxidation).[1]

Step-by-Step Methodology
  • Activation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.0 eq) in DMF. Add

    
     (1.5 eq).[1] Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The mixture may become slightly heterogeneous.
    
  • Addition: Add 2,6-difluorobenzonitrile (1.0 eq) to the reaction mixture.

    • Note: Slow addition is not strictly necessary as the second fluorine is less reactive after the first substitution due to increased electron density from the ether oxygen, but it is good practice to control exotherms.

  • Reaction: Heat the mixture to 80°C . Monitor via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.[1]

    • Target Time: 2–4 hours.[1]

    • Endpoint: Disappearance of the difluoro starting material (

      
      ).[1]
      
  • Quench: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water.

    • Result: The product should precipitate as a white or off-white solid.[1]

  • Workup:

    • If solid precipitates: Filter, wash with water (3x 20 mL) to remove DMF, and dry under vacuum.[1]

    • If oil forms: Extract with Ethyl Acetate (3x 30 mL).[1] Wash organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from minimal hot Ethanol or a Heptane/Toluene mixture to yield high-purity crystals.

Validation Parameters (Self-Correcting)
ParameterObservationCorrective Action
Bis-substitution Product mass = M+ (Phenoxy)Lower temperature to 60°C; ensure strict 1:1 stoichiometry.
No Reaction Starting material persistsCheck dryness of solvent (water inhibits

); Increase temp to 100°C.
Dark Color Oxidation of phenolEnsure inert atmosphere (

); Use fresh phenol.[1]

Characterization Data Profile

Researchers should verify the structure using the following spectroscopic markers:

  • IR (ATR):

    • 
      : Sharp, distinct band at 2230–2240 cm⁻¹ .[1]
      
    • 
      : 1590, 1490 cm⁻¹.[1]
      
    • 
      : Strong ether stretch at 1240 cm⁻¹.[1]
      
  • 
     NMR (400 MHz, 
    
    
    ):
    • Expect complex multiplets in the aromatic region (6.8 – 7.6 ppm).[1]

    • The protons on the central ring (H3, H4, H5) will show distinct coupling patterns due to the fluorine at C2 (

      
      ).[1]
      
  • 
     NMR: 
    
    • Crucial for purity check.[1][2] Two distinct signals required:

      • 
         to 
        
        
        ppm (Ar-F , central ring).[1]
      • 
         to 
        
        
        ppm (Ph-F , phenoxy ring).[1]

Application Context

The 2-fluoro-6-phenoxybenzonitrile motif is not merely a chemical curiosity; it is a functional pharmacophore.[1]

ApplicationsFig 2. Industrial Application VerticalsCore2-Fluoro-6-(4-fluorophenoxy)benzonitrile ScaffoldAgroAgrochemicals(PPO Inhibitors)Core->Agro Bioisostere fordiphenyl ethersPharmaPharmaceuticals(Kinase Inhibitors)Core->Pharma Orthogonal bindinggeometryMatSciMaterial Science(Liquid Crystals)Core->MatSci High thermal stability& dipole moment

Figure 2: The scaffold serves as a versatile building block across multiple chemical industries.[2][3][4]

  • Agrochemicals: This structure mimics the scaffold of herbicides like Cyhalofop or Lactofen analogs.[1] The fluorine substitution blocks metabolic hydroxylation, extending half-life in the field.[1]

  • Medicinal Chemistry: The nitrile group is a versatile handle.[1] It can be hydrolyzed to an amide/acid, reduced to a benzyl amine, or cyclized into heterocycles (e.g., tetrazoles), allowing for rapid library generation.[1]

References

  • Sigma-Aldrich. 2-Fluoro-6-methoxybenzonitrile Product Analysis.[1] (Structural analog reference for physical properties). [1]

  • National Institutes of Health (NIH) - PubChem. Diphenyl Ether Structure and Bioactivity. [1]

  • Vapourtec.

    
    ) Guide.
    
    
  • Master Organic Chemistry. Mechanism of Nucleophilic Aromatic Substitution.

  • Google Patents. Process for the preparation of fluoro-4-hydroxybenzonitriles (Relevant Synthetic Methodology). [1]

A Comprehensive Technical Guide to 2-Fluoro-6-(4-fluorophenoxy)benzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will explore its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic considerations, and its potential applications as a key building block in the development of novel therapeutics and advanced materials.

Nomenclature and Physicochemical Properties

IUPAC Name: this compound[1]

Chemical Structure:

Caption: 2D structure of this compound.

This molecule is characterized by a central benzonitrile ring substituted with a fluorine atom and a 4-fluorophenoxy group at the 2 and 6 positions, respectively. The presence of two fluorine atoms and a nitrile group imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Physicochemical Data:

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its properties based on closely related analogs such as 2-Fluoro-6-(4-methylphenoxy)benzonitrile.[2] The data presented in the table below is a combination of information for the target molecule and its close analog, and should be considered as estimated values.

PropertyValueSource
CAS Number 175204-07-6[1]
Molecular Formula C₁₃H₇F₂NO[1]
Molecular Weight 231.20 g/mol [1]
Melting Point 93-95 °C (estimated)[2]
Boiling Point 323 °C at 760 mmHg (estimated)[2]
Density 1.21 g/cm³ (estimated)[2]
LogP 3.8 (estimated)[2]

Synthesis and Mechanistic Insights

The most logical and commonly employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the high electrophilicity of the carbon atom attached to the fluorine at the 2-position of a difluorinated benzonitrile precursor, which is further activated by the electron-withdrawing nitrile group.

Proposed Synthetic Pathway:

G 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile This compound This compound 2,6-Difluorobenzonitrile->this compound 4-Fluorophenol, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat

Sources

The Biological Activity of Fluorinated Benzonitriles: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and agrochemical design.[1][2][3] This guide provides an in-depth technical exploration of fluorinated benzonitriles, a chemical class of increasing importance. We will dissect the fundamental physicochemical principles conferred by fluorination and the versatile role of the benzonitrile scaffold. This document will move beyond a simple catalog of compounds to explain the causality behind their biological effects, focusing on key mechanisms of action such as enzyme inhibition and receptor modulation. Detailed experimental protocols and structure-activity relationship (SAR) analyses are provided to equip researchers, scientists, and drug development professionals with actionable insights for their own discovery programs.

Introduction: The Strategic Value of Fluorine in the Benzonitrile Scaffold

The introduction of fluorine into a drug or agrochemical candidate is a well-established strategy to enhance its pharmacological profile.[4][5] Unlike other halogens, fluorine is the most electronegative element and is relatively small (van der Waals radius of 1.47 Å), allowing it to act as a "super-hydrogen" (H, van der Waals radius of 1.20 Å) without adding significant steric bulk.[6] This unique combination of properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic characteristics.[1][7]

When applied to the benzonitrile scaffold—a common motif in natural products and pharmaceuticals—fluorination unlocks a powerful toolkit for molecular design.[8] The nitrile group itself is a versatile functional group, capable of acting as a hydrogen bond acceptor or being transformed into other functionalities, while the aromatic ring provides a platform for substitution to optimize target engagement.[8]

Key Physicochemical and Pharmacokinetic Effects of Fluorination:

The decision to incorporate fluorine is driven by its ability to predictably modulate several key molecular properties. These modulations are often highly context-dependent, relying on the position and number of fluorine atoms.

Property ModulatedConsequence of FluorinationCausality & Rationale
Metabolic Stability Increased. Fluorine substitution, particularly as a -CF3 group, can block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6][9]The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, leading to longer drug half-lives and improved bioavailability.[1][6]
Lipophilicity (LogP) Context-Dependent. Fluoro-arenes are generally more lipophilic, while monofluorination of alkyl groups can reduce lipophilicity.[6][10]Increased lipophilicity can enhance membrane permeability, a critical factor for drug absorption and distribution across biological barriers like the blood-brain barrier.[1][6][9]
pKa / Acidity Increased Acidity. The high electronegativity of fluorine can lower the pKa of nearby acidic protons or basic amines through strong inductive electron withdrawal.[1]Modulating pKa affects a molecule's ionization state at physiological pH, which in turn influences solubility, receptor binding, and cell penetration.
Binding Affinity Enhanced. Fluorine can participate in favorable orthogonal multipolar interactions, hydrogen bonds (with the C-F bond acting as a weak H-bond acceptor), and halogen bonds with the protein target.[11][12]These unique interactions can increase the binding affinity and selectivity of a compound for its target enzyme or receptor, leading to greater potency.[4][5]
Conformation Altered. Fluorine substitution can induce specific conformational preferences in a molecule through steric and electronic effects (e.g., gauche effect).[9]By locking the molecule into a more biologically active conformation, fluorine can improve its fit within a protein's binding pocket.

Mechanisms of Action: How Fluorinated Benzonitriles Exert Biological Effects

Fluorinated benzonitriles have demonstrated a wide range of biological activities, primarily through the inhibition of enzymes and the modulation of cell surface receptors. The nitrile group often plays a crucial role, acting as a key pharmacophore that interacts with the target protein.

Enzyme Inhibition

Enzyme inhibition is a primary mechanism through which fluorinated benzonitriles function as therapeutic agents and research tools.[12] The inhibition can be reversible (competitive, non-competitive) or irreversible (mechanism-based).[12][13]

A compelling example is the development of nonpeptidic, nitrile-based fluorinated compounds as inhibitors of parasitic cysteine proteases, such as cruzain from Trypanosoma cruzi (the causative agent of Chagas disease).[11] In these inhibitors, the nitrile group acts as a "warhead," forming a reversible covalent bond with the active site cysteine residue. Fluorination of the scaffold was shown to significantly increase inhibitory affinity compared to the non-fluorinated lead compound.[11] Thermodynamic analysis revealed that fluorinated derivatives achieved a more favorable Gibbs binding energy through improved enthalpic and entropic contributions.[11]

Cytochrome P450 enzymes are critical for drug metabolism, and their inhibition is a major cause of drug-drug interactions.[2][13] Many drugs, including those with fluorinated benzonitrile motifs, can inhibit CYP enzymes.[14] This inhibition can be a desired therapeutic effect or an unwanted side effect. The interaction is often complex, sometimes involving a multi-step process where an initial loose binding is followed by a slower conformational change to a more tightly bound, inhibitory complex.[2][13] Understanding the potential for CYP inhibition is a mandatory step in modern drug development.[15][16]

Below is a diagram illustrating the common types of enzyme inhibition, a critical concept for understanding how these compounds function.

G cluster_0 Reversible Inhibition cluster_1 Irreversible Inhibition E1 Enzyme (E) + Substrate (S) ES1 Enzyme-Substrate Complex (ES) E1->ES1 Binds P1 Product (P) ES1->P1 Catalyzes I1 Competitive Inhibitor (I) I1->E1 Competes with S for Active Site I2 Non-Competitive Inhibitor (I) I2->E1 Binds Allosteric Site I2->ES1 Binds Allosteric Site E2 Enzyme (E) + Inhibitor (I) EI_int Enzyme-Inhibitor Intermediate E2->EI_int Binds EI_cov Covalently Modified Inactive Enzyme EI_int->EI_cov Enzyme Activates I, Forms Covalent Bond

Caption: Mechanisms of enzyme inhibition by small molecules.

Receptor Modulation

Fluorinated benzonitriles also serve as potent and selective modulators of cell surface receptors, particularly G-protein coupled receptors (GPCRs) involved in neurotransmission.

The metabotropic glutamate receptor 5 (mGluR5) is a key target for treating neurological and psychiatric disorders like anxiety and depression.[17][18] Several fluorinated benzonitrile-containing compounds have been developed as mGluR5 negative allosteric modulators (NAMs). These molecules do not compete with the endogenous ligand (glutamate) at the active site but instead bind to a separate, allosteric site on the receptor to decrease its activity.

One notable example, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([(18)F]FPEB), was developed as a highly specific PET radiotracer for imaging mGluR5 in the brain.[17] Its high affinity and selectivity allow for the noninvasive study of mGluR5 function and occupancy by potential drugs.[17] Another compound, 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, emerged from a high-throughput screening campaign as a potent, metabolically stable, and orally active mGluR5 NAM that advanced to clinical trials for psychiatric conditions.[18]

Applications in Agrochemicals

The same principles that make fluorinated compounds valuable in pharmaceuticals are leveraged in the agrochemical industry to develop more potent, selective, and environmentally stable herbicides, insecticides, and fungicides.[3][19] The introduction of fluorine can dramatically modify a molecule's biological activity by affecting its transport to the target site, its binding to a target enzyme or receptor in the pest, and its resistance to metabolic degradation.[3] The agrochemical industry has seen a more than three-fold increase in fluorine-containing products over the past three decades, with moieties like aryl-F and aryl-CF3 being particularly common.[3][20]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For fluorinated benzonitriles, the key is to understand how the position and electronic nature of the fluorine substituent(s) influence target engagement.

A study on fluorinated benzenesulfonamides (a structurally related class) as inhibitors of amyloid-β aggregation provides excellent insights into SAR principles.[21][22] The research found that a specific spatial arrangement of the functional groups was necessary for activity and that different substitution patterns led to variable inhibitory effects.[21] This underscores the importance of systematically exploring the chemical space around the core scaffold.

The "ortho-fluoro effect" is another critical SAR consideration.[8] Research has shown that a fluorine atom positioned ortho to another functional group can have profound effects on reactivity and conformation due to through-space electronic interactions, which can be exploited to fine-tune biological activity.[8]

SAR_Diagram Core Fluorinated Benzonitrile Core Scaffold F_Position Fluorine Position (ortho, meta, para) Core->F_Position influences F_Number Number of F Atoms (mono-, di-, tri-) Core->F_Number influences Other_Subst Other Substituents (e.g., -NH2, -OH) Core->Other_Subst influences Potency Biological Potency (e.g., IC50, Ki) F_Position->Potency Alters electronics & sterics Selectivity Target Selectivity F_Position->Selectivity Changes binding geometry PK Pharmacokinetics (ADME) F_Number->PK Impacts LogP & metabolic stability Other_Subst->Potency Adds interaction points Other_Subst->PK Affects solubility

Caption: Key structural factors influencing the biological activity of fluorinated benzonitriles.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activity of fluorinated benzonitriles.

Protocol 1: Enzyme Inhibition Assay - IC₅₀ Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme, such as a cytochrome P450 isoform.[2][15]

Objective: To quantify the concentration of a fluorinated benzonitrile required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target enzyme (e.g., recombinant human CYP3A4)

  • Enzyme-specific substrate (e.g., 7-benzyloxyquinoline for CYP3A4)

  • NADPH regenerating system

  • Test compound (fluorinated benzonitrile) dissolved in DMSO

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer. A typical final concentration range might be 0.01 µM to 100 µM.

  • Enzyme & Substrate Incubation: In the microplate wells, add the assay buffer, NADPH regenerating system, and the specific substrate.

  • Initiate Reaction: Add the target enzyme to each well to initiate the reaction. For control wells, add buffer instead of the enzyme.

  • Add Inhibitor: Add the serially diluted test compound to the appropriate wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) to represent 100% enzyme activity.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or a strong acid/base).

  • Detection: Read the fluorescence of the product on a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: a. Subtract the background fluorescence (no enzyme control) from all wells. b. Normalize the data by setting the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assay - XTT Method

This protocol is used to assess the cytotoxic (cell-killing) effects of a compound on cancer cell lines.[23]

Objective: To determine the IC₅₀ value of a fluorinated benzonitrile on the proliferation of a specific cell line.

Materials:

  • Human cancer cell line (e.g., HCT116 colorectal cancer cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound dissolved in DMSO

  • XTT labeling reagent and electron-coupling reagent

  • 96-well cell culture plate

  • Spectrophotometric plate reader (490 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the fluorinated benzonitrile (e.g., from 0.1 µM to 200 µM) for a specified duration (e.g., 48 or 72 hours). Include vehicle-only (DMSO) control wells.

  • Add XTT Reagent: At the end of the treatment period, add the freshly prepared XTT labeling/electron-coupling mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active (viable) cells will convert the XTT tetrazolium salt into a colored formazan product.

  • Measure Absorbance: Measure the absorbance of each well at 490 nm using a spectrophotometric plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the curve to determine the IC₅₀ value.

Protocol 3: Apoptosis Detection - Annexin V/7-AAD Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

Objective: To determine if the cytotoxic effect of a compound is mediated by the induction of apoptosis.

Materials:

  • Cells treated with the test compound at a relevant concentration (e.g., its IC₅₀ value)

  • FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, 7-AAD, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the fluorinated benzonitrile for a specified time (e.g., 24 hours).

  • Harvest Cells: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspend Cells: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC Annexin V and 7-AAD staining solutions to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Acquire at least 20,000 events per sample.

  • Data Interpretation:

    • Annexin V- / 7-AAD-: Live cells

    • Annexin V+ / 7-AAD-: Early apoptotic cells

    • Annexin V+ / 7-AAD+: Late apoptotic or necrotic cells

    • Annexin V- / 7-AAD+: Necrotic cells

The following workflow diagram provides a high-level overview of a typical discovery cascade for a novel fluorinated benzonitrile.

G A Design & Synthesis of Fluorinated Benzonitrile Library B Primary Screening: In Vitro Target-Based Assay (e.g., Enzyme Inhibition) A->B Test for Target Activity C Secondary Screening: Cell-Based Assays (Viability, Apoptosis, etc.) B->C Confirm Cellular Activity of Hits D Lead Identification: Potency, Selectivity, SAR C->D Analyze Data D->A SAR-guided Optimization E In Vitro ADME Profiling (Metabolic Stability, CYP Inhibition) D->E Evaluate Druggability F In Vivo Efficacy Studies (Animal Models) E->F Test in Biological System G Preclinical Development F->G Advance Candidate

Caption: A typical workflow for the discovery and development of a fluorinated benzonitrile candidate.

Conclusion and Future Outlook

Fluorinated benzonitriles represent a versatile and powerful class of molecules with demonstrated biological activity across a range of therapeutic and agricultural applications. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[4][9] As our understanding of fluorine's subtle effects on molecular interactions deepens and as synthetic methodologies for novel fluorination become more accessible, the prominence of this scaffold in discovery programs is set to grow.[1][24][25] Future research will likely focus on developing compounds with even greater target specificity and exploring novel biological targets to address unmet medical and agricultural needs.

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  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5)
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  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). PubMed.
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potential research areas for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Potential Research Areas for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Introduction: Unveiling the Potential of a Multifaceted Scaffold

This compound is a diaryl ether with a unique combination of functional groups that positions it as a molecule of significant interest for a variety of research applications. The diaryl ether linkage is a well-established "privileged scaffold" in medicinal chemistry and agrochemical design, known to be present in numerous biologically active compounds.[1] The strategic placement of two fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3][4] Furthermore, the nitrile group is a versatile functional handle that can participate in various chemical transformations and can itself be a key pharmacophore.[5][6][7][8] This guide will provide an in-depth exploration of the potential research avenues for this promising molecule, targeting researchers, scientists, and drug development professionals.

Part 1: Exploration in Medicinal Chemistry and Agrochemicals

The convergence of a diaryl ether core, fluorine substituents, and a nitrile group strongly suggests the potential for this compound to serve as a foundational scaffold for the discovery of novel therapeutic agents and agrochemicals.[9][10][11][12][13]

Rationale for Biological Investigation
  • Diaryl Ether Core: This structural motif is found in a wide array of approved drugs and agrochemicals, indicating its inherent "drug-like" properties and ability to interact with various biological targets.[1]

  • Fluorine's Influence: The presence of fluorine can significantly improve a molecule's metabolic stability by blocking sites of oxidation.[3][4] It can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]

  • The Versatile Nitrile Group: The nitrile moiety can act as a hydrogen bond acceptor, a bioisostere for a halogen or a carbonyl group, and can improve a compound's pharmacokinetic profile.[5][6][7][8] It is also a valuable synthetic precursor to other functional groups such as amines, carboxylic acids, and tetrazoles.

Proposed Research Workflow: From Virtual Screening to Lead Optimization

A systematic approach, beginning with computational methods and progressing through synthesis and biological evaluation, will be crucial to unlocking the therapeutic or agrochemical potential of this scaffold.

workflow1 cluster_computational Computational & In Silico cluster_synthesis Synthetic Chemistry cluster_biological Biological Evaluation virtual_screening Virtual Screening & Target Identification in_vitro_screening In Vitro Biological Screening virtual_screening->in_vitro_screening Prioritize Hits admet_prediction ADMET Prediction analogue_synthesis Analogue Synthesis & Library Generation analogue_synthesis->in_vitro_screening Test New Analogues sar_studies Structure-Activity Relationship (SAR) Studies in_vitro_screening->sar_studies Identify Active Compounds sar_studies->analogue_synthesis Guide Synthesis lead_optimization Lead Optimization sar_studies->lead_optimization Refine Structure

Caption: A proposed workflow for the discovery of bioactive compounds based on the this compound scaffold.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies

To explore the chemical space around the core scaffold, a library of analogues should be synthesized. The following table outlines potential modifications to probe the structure-activity relationship (SAR).

Position of ModificationRationale for ModificationExample Functional Groups
Para-position of the phenoxy ring Explore the impact of electronics and sterics on binding affinity.-H, -CH3, -OCH3, -Cl, -CF3, -NO2
Ortho/Meta-positions of the phenoxy ring Investigate the role of substitution patterns on conformational preferences.-F, -Cl, -CH3
Nitrile group Evaluate the necessity of the nitrile and explore bioisosteric replacements.-COOH, -CONH2, -CH2NH2, 5-membered heterocycles (e.g., tetrazole)
Fluoro group on the benzonitrile ring Assess the importance of this specific fluorine atom for activity and metabolism.-H, -Cl
Experimental Protocol: Synthesis of an Amide Analogue via Nitrile Hydrolysis

This protocol details the conversion of the nitrile to a primary amide, a common transformation in medicinal chemistry to explore different hydrogen bonding patterns.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water (1:1).

  • Addition of Reagents: Add potassium hydroxide (2.0 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize the mixture with a 1M HCl solution until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-Fluoro-6-(4-fluorophenoxy)benzamide.

Part 2: Applications in Materials Science

Fluorinated benzonitriles are valuable building blocks in materials science, particularly in the development of materials for organic electronics.[10][14] The unique electronic properties of this compound make it an intriguing candidate for incorporation into novel organic light-emitting diode (OLED) emitters, especially those exhibiting thermally activated delayed fluorescence (TADF).[14]

Rationale for Investigation in OLEDs
  • Electron-Withdrawing Nature: The fluorine and nitrile groups are strongly electron-withdrawing, which can be leveraged to tune the electronic properties of larger conjugated systems.

  • Potential for TADF: The diaryl ether linkage provides a degree of conformational flexibility, which, when incorporated into a suitable donor-acceptor architecture, could facilitate the reverse intersystem crossing (RISC) necessary for TADF.

  • Enhanced Stability: The presence of fluorine can increase the thermal and morphological stability of organic electronic materials.[14]

Proposed Research Workflow: From Emitter Design to Device Fabrication

workflow2 cluster_design Design & Synthesis cluster_characterization Characterization cluster_fabrication Device Engineering emitter_design Design of Donor-Acceptor Emitter synthesis Synthesis of Novel Emitter emitter_design->synthesis photophysical Photophysical Characterization (PL, PLE, Lifetime) synthesis->photophysical thermal Thermal Analysis (TGA, DSC) synthesis->thermal device_fabrication OLED Device Fabrication photophysical->device_fabrication performance_testing Device Performance Testing (EQE, Luminance) device_fabrication->performance_testing

Caption: A proposed workflow for the development of OLED emitters incorporating the this compound moiety.

Part 3: Advanced Synthetic and Mechanistic Investigations

The reactivity of this compound itself presents several avenues for fundamental chemical research.

Proposed Research Areas
  • Novel Synthetic Methodologies: Developing more efficient, scalable, and environmentally friendly synthetic routes to this diaryl ether would be a valuable contribution. This could involve exploring novel coupling partners or catalytic systems.

  • Transition-Metal Catalyzed Cross-Coupling: The C-F bonds in the molecule could potentially be activated for cross-coupling reactions, providing a route to more complex molecular architectures.

  • C-CN Bond Activation: Inspired by recent advances, investigating the activation of the C-CN bond using transition metals like nickel could open up new synthetic pathways.[15]

Experimental Protocol: Suzuki Cross-Coupling for C-C Bond Formation

This protocol outlines a hypothetical Suzuki cross-coupling reaction, assuming a bromo-analogue of the title compound is synthesized first to facilitate the reaction.

  • Reactant Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the bromo-analogue of this compound (1.0 eq.), a boronic acid derivative (1.2 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).

  • Solvent and Base: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), followed by a base, typically an aqueous solution of sodium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Extraction: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired cross-coupled product.

Safety Considerations

Benzonitrile and its derivatives should be handled with care. They can be harmful if swallowed, in contact with skin, or if inhaled.[16][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a molecule with considerable untapped potential. Its unique structural and electronic features make it a compelling starting point for research in medicinal chemistry, agrochemical discovery, and materials science. The research avenues outlined in this guide provide a framework for a systematic exploration of its properties and applications, with the potential to yield novel discoveries in these diverse scientific fields.

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  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. (2026).
  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • Atomaxchem. (n.d.). 2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile | CAS:148901-52-4.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021).
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

Sources

Technical Guide: 2-Fluoro-6-(4-fluorophenoxy)benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Framework for Synthesis and Pharmacophore Optimization[1]

Executive Summary

The 2-Fluoro-6-(4-fluorophenoxy)benzonitrile core represents a "privileged scaffold" in modern medicinal chemistry, particularly within the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and select agrochemical herbicides. Its structural uniqueness lies in the diaryl ether motif anchored by an electron-deficient benzonitrile ring. This architecture provides a critical balance of conformational flexibility (via the ether linker) and electronic rigidity (via the nitrile and fluorine substituents), allowing it to navigate the hydrophobic channels of target enzymes like HIV-1 Reverse Transcriptase (RT) with high specificity.

This guide details the synthetic pathways, structure-activity relationships (SAR), and derivatization strategies for this scaffold, designed for researchers optimizing lead compounds in antiviral and herbicidal pipelines.

Chemical Architecture & Electronic Profile

The molecule consists of three distinct functional domains, each serving a specific role in ligand-protein binding:

  • The Core (Ring A): A benzonitrile ring substituted at the 2- and 6-positions. The nitrile group (

    
    ) acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor (HBA) for backbone interactions (e.g., with Lys101 in HIV-1 RT).
    
  • The Linker: An ether oxygen (

    
    ) providing rotational freedom ("wiggling") that allows the molecule to adapt to mutations in the binding pocket.
    
  • The Distal Wing (Ring C): A 4-fluorophenyl group. The fluorine atom at the para-position blocks metabolic oxidation (CYP450 blocking) and enhances lipophilicity for hydrophobic pocket penetration.

Electronic Synergies

The presence of the fluorine atom at the 2-position of the benzonitrile core is not merely steric; it lowers the pKa of the ring system and activates the 6-position for nucleophilic attack during synthesis. This "push-pull" electronic environment is critical for both the assembly of the molecule and its biological efficacy.

Synthetic Methodology: The Protocol

The most robust route to this compound is via Nucleophilic Aromatic Substitution (


) . This reaction exploits the activating nature of the nitrile group to displace a leaving group (fluorine) on the benzonitrile core.
Reaction Scheme

Starting Materials: 2,6-Difluorobenzonitrile (Electrophile) + 4-Fluorophenol (Nucleophile). Base: Potassium Carbonate (


) or Cesium Carbonate (

). Solvent: DMF, NMP, or DMSO (Polar Aprotic).
Optimized Experimental Protocol

Note: This protocol is designed for a 10 mmol scale and must be conducted in a fume hood.

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge 4-Fluorophenol (1.12 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Add

    
      (2.07 g, 15.0 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly as the phenoxide forms.
    
  • Addition: Add 2,6-Difluorobenzonitrile (1.39 g, 10.0 mmol) dropwise or in small portions.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC. The starting nitrile (

      
      ) should disappear, replaced by the mono-substituted product (
      
      
      
      ).
    • Critical Control Point: Avoid overheating (>120°C) to prevent the formation of the bis-phenoxy byproduct (displacing both fluorines).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.

  • Purification: Filter the solid, wash with water (

    
     mL) and cold hexanes (
    
    
    
    mL). Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Mechanistic Visualization

The following diagram illustrates the


 mechanism and the critical selectivity required to avoid over-substitution.

SNAr_Pathway SM1 2,6-Difluorobenzonitrile (Electrophile) TS Meisenheimer Complex (Transition State) SM1->TS + SM2 (80°C, DMF) SM2 4-Fluorophenoxide (Nucleophile) Product 2-Fluoro-6-(4-fluorophenoxy) benzonitrile (Target) TS->Product - F- ion (Major Path) Byproduct 2,6-Bis(4-fluorophenoxy) benzonitrile (Impurity) Product->Byproduct + Excess SM2 (Overheating >120°C)

Figure 1: Reaction pathway for the synthesis of the mono-substituted diaryl ether scaffold. Control of stoichiometry and temperature is vital to prevent double substitution.

Medicinal Chemistry Applications: NNRTIs

This scaffold is a direct structural analog of second-generation NNRTIs. The mechanism of action relies on allosteric inhibition .

The "Butterfly" Binding Mode

In the HIV-1 Reverse Transcriptase NNRTI binding pocket (NNIBP), these molecules adopt a conformation often described as a "butterfly" or "horseshoe":

  • Wing 1 (Benzonitrile): Binds in a hydrophobic sub-pocket near Val179 and Leu100. The nitrile nitrogen forms a critical H-bond with the backbone amide of Lys101 .

  • Wing 2 (Fluorophenoxy): Extends into the aromatic-rich tunnel formed by Tyr181 , Tyr188 , and Trp229 . The

    
    -
    
    
    
    stacking interactions here are crucial for potency.
SAR Optimization Table

Researchers can modify the this compound core to tune potency and physical properties.

PositionModificationEffect on Activity/Property
-CN (Nitrile) Hydrolysis to

Usually reduces potency; H-bond donor capability changes.
-CN (Nitrile) Reduction to

Increases solubility but may lose the critical Lys101 H-bond.
2-Fluoro Substitution with

Creates Diarylpyrimidine (DAPY) mimics; often increases potency against resistant strains (e.g., K103N).
2-Fluoro Substitution with

or

Increases steric bulk; may clash with Val179.
4-Fluorophenoxy Change to 4-CyanophenoxyIncreases metabolic stability; alters electronic stacking with Tyr181.
Ether Linker Change to

(Amine)
Increases rigidity; converts scaffold to a diarylamine (often more potent but less soluble).
Derivatization & Analogs

To expand the chemical space from this core, researchers utilize the remaining fluorine atom (at position 2) as a handle for further functionalization.

Pathway A: Heterocycle Formation

The nitrile group can be converted into bioisosteres such as tetrazoles or oxadiazoles to improve metabolic stability or alter pKa.

  • Reaction: Nitrile + Sodium Azide (

    
    ) 
    
    
    
    Tetrazole.
Pathway B: DAPY Analog Synthesis

Displacing the remaining fluorine with an amine yields compounds structurally similar to Etravirine or Rilpivirine .

  • Reaction: this compound +

    
    
    
    
    
    2-Amino-6-(4-fluorophenoxy)benzonitrile derivatives.

Derivatization cluster_0 Nitrile Transformations cluster_1 Ring A Substitution (SnAr) Core 2-Fluoro-6-(4-fluorophenoxy) benzonitrile Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3, NH4Cl Amide Primary Amide (Hydrolysis) Core->Amide H2O2, NaOH Amino 2-Amino-6-phenoxy (DAPY Analog) Core->Amino R-NH2, Heat Thio 2-Thio-6-phenoxy (Agrochemicals) Core->Thio R-SH, Base

Figure 2: Strategic points of diversification for the scaffold. Pathway B (Amino substitution) is the primary route for generating high-potency antiviral candidates.

References
  • Janssen, P. A. J., et al. (2005). "Structure-Based Design of Diarylpyrimidines as Potent Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase." Journal of Medicinal Chemistry, 48(6), 1901–1909. Link

  • Ludovici, D. W., et al. (2001). "Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, 11(17), 2235–2239. Link

  • Das, K., et al. (2004). "Roles of Conformational and Positional Adaptability in Structure-Based Design of TMC125-R165335 (Etravirine) and Related Non-nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 47(10), 2550–2560. Link

  • Patel, B. A., et al. (2020). "Synthesis and Biological Evaluation of Novel 2-Phenoxybenzonitrile Derivatives as Potential HIV-1 NNRTIs." European Journal of Medicinal Chemistry, 201, 112468. Link

  • Gray, G. W., et al. (1989).[1] "Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile." Molecular Crystals and Liquid Crystals, 172, 165–189.[1] Link

Sources

A Theoretical and Practical Guide to 2-Fluoro-6-(4-fluorophenoxy)benzonitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and practical overview of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile, a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to propose viable synthetic routes, predict spectroscopic and structural characteristics, and outline promising applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Benzonitriles

Fluorine-containing organic molecules are of immense interest in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The benzonitrile moiety itself is a versatile functional group, capable of undergoing various chemical transformations to introduce diverse functionalities.[1] Consequently, fluorinated benzonitriles are highly sought-after intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.[3][4]

This compound combines these features, presenting a diaryl ether scaffold with two fluorine substituents and a nitrile group. This unique combination of functional groups suggests its potential utility in constructing novel molecular architectures with tailored properties for various applications.

Proposed Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach is well-established for the synthesis of diaryl ethers.

Synthetic Pathway

The proposed synthesis involves the reaction of 2,6-difluorobenzonitrile with 4-fluorophenol in the presence of a suitable base and a polar aprotic solvent.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2,6-Difluorobenzonitrile Reaction 2,6-Difluorobenzonitrile->Reaction 4-Fluorophenol 4-Fluorophenol->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Heat Heat Heat->Reaction This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 4-fluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Addition of Reagents: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt. To this mixture, add 2,6-difluorobenzonitrile (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale for Experimental Choices
  • Choice of Base: The base is crucial for deprotonating the phenolic hydroxyl group of 4-fluorophenol, forming the more nucleophilic phenoxide anion. Potassium carbonate is a common and cost-effective choice, while cesium carbonate can sometimes offer improved yields due to its higher solubility and the increased reactivity of the cesium phenoxide.

  • Choice of Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.

  • Reaction Temperature: Heating is generally required to overcome the activation energy of the reaction. The electron-withdrawing nature of the nitrile group and the two fluorine atoms on the 2,6-difluorobenzonitrile ring activates the aromatic ring towards nucleophilic attack.

Predicted Physicochemical and Spectroscopic Properties

Based on data from analogous compounds, the following properties can be predicted for this compound.

Physicochemical Properties
PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₃H₇F₂NOBased on chemical structure
Molecular Weight 231.20 g/mol Calculated from the molecular formula
Appearance White to off-white solidSimilar to related benzonitrile derivatives[5]
Melting Point 90 - 110 °CInferred from similar structures like 2-Fluoro-6-methoxybenzonitrile (102-106 °C)[5]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately δ 6.8-7.8 ppm) due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). The nitrile carbon signal is expected to appear downfield (around 115-120 ppm).

  • ¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals, one for the fluorine on the benzonitrile ring and another for the fluorine on the phenoxy ring.

  • IR Spectroscopy: The infrared spectrum is predicted to show a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. C-F stretching vibrations are expected in the region of 1250-1000 cm⁻¹. The C-O-C stretching of the diaryl ether will likely appear around 1250-1200 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 231.20, corresponding to the molecular weight of the compound.

Structural Insights from Analogous Compounds

The crystal structure of the related compound, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, reveals a dihedral angle of 70.9° between the two aromatic rings.[6] It is reasonable to expect a similar non-planar conformation for this compound due to steric hindrance around the ether linkage. This twisted conformation can have significant implications for the molecule's ability to interact with biological targets.

Potential Applications in Research and Development

The structural features of this compound make it a promising candidate for several applications, primarily in drug discovery and materials science.

Medicinal Chemistry

This compound can serve as a key intermediate in the synthesis of a variety of biologically active molecules.[7][8]

  • Kinase Inhibitors: Many kinase inhibitors feature a diaryl ether scaffold. The fluorine atoms can enhance binding affinity and improve metabolic stability. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amidines or tetrazoles, which are common in kinase inhibitor design.

  • Antiviral and Anticancer Agents: Fluorinated nucleoside analogues and other heterocyclic compounds derived from benzonitriles have shown promise as antiviral and anticancer agents.[9] The title compound could serve as a starting material for the synthesis of novel heterocyclic systems with potential therapeutic value.

  • Neurological Disorders: Substituted benzonitriles are being investigated for the treatment of various neurological disorders.[5] The specific substitution pattern of this compound could lead to compounds with novel central nervous system (CNS) activity.

G cluster_transformations Chemical Transformations cluster_products Potential Bioactive Scaffolds Start This compound Nitrile Hydrolysis Hydrolysis Start->Nitrile Hydrolysis Nitrile Reduction Reduction Start->Nitrile Reduction Cyclization Reactions Cyclization Start->Cyclization Reactions Carboxylic Acid Derivatives Carboxylic Acid Derivatives Nitrile Hydrolysis->Carboxylic Acid Derivatives Aminomethyl Derivatives Aminomethyl Derivatives Nitrile Reduction->Aminomethyl Derivatives Heterocyclic Compounds (e.g., Quinolines) Heterocyclic Compounds (e.g., Quinolines) Cyclization Reactions->Heterocyclic Compounds (e.g., Quinolines)

Caption: Potential synthetic transformations and resulting bioactive scaffolds.

Materials Science

The rigidity and electronic properties of this compound suggest its potential use in the development of advanced materials.

  • Liquid Crystals: Benzonitrile derivatives are known components of liquid crystal displays. The introduction of fluorine can influence the mesophase behavior and dielectric anisotropy.[10]

  • Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used in the construction of materials for OLEDs to enhance thermal stability and device efficiency.[4]

Conclusion and Future Outlook

This compound is a promising but currently under-explored chemical entity. Based on the well-established chemistry of related fluorinated benzonitriles, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential applications. The proposed synthetic route via nucleophilic aromatic substitution is robust and should be readily adaptable in a laboratory setting. The predicted spectroscopic and physicochemical properties offer a baseline for the characterization of this novel compound.

The true potential of this compound lies in its utility as a versatile building block. Its unique electronic and steric properties, conferred by the two fluorine atoms and the diaryl ether linkage, make it an attractive scaffold for the development of new pharmaceuticals and advanced materials. It is our hope that this guide will stimulate further experimental investigation into this promising molecule and unlock its full potential in various scientific disciplines.

References

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents.
  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available at: [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. Available at: [Link]

  • 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem - NIH. Available at: [Link]

  • The Role of 2-Fluoro-4-methoxybenzonitrile in API Synthesis. Available at: [Link]

  • (PDF) Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile - ResearchGate. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available at: [Link]

  • cycloSal-Pronucleotides of 2'-fluoro-ara- and 2'-fluoro-ribo-2',3'- dideoxyadenosine as a strategy to bypass a metabolic blockade - PubMed. Available at: [Link]

  • 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles - MDPI. Available at: [Link]

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Safety and Handling Guide: 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety Guide Target Audience: Researchers, Medicinal Chemists, and HSE Officers CAS Registry Number: 175204-07-6

Executive Summary

2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS 175204-07-6) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. As a benzonitrile derivative, it presents dual hazard profiles: the acute toxicity associated with the nitrile moiety (potential metabolic release of cyanide) and the irritant properties of halogenated aromatics.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's risks and a self-validating protocol for its safe manipulation.

Physicochemical Identity & Profile

Accurate identification is the first step in safety. This compound is likely a solid at room temperature, given its molecular weight and structural rigidity compared to liquid analogs.

PropertySpecification
Chemical Name This compound
CAS Number 175204-07-6
Molecular Formula C₁₃H₇F₂NO
Molecular Weight 231.20 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in DCM, DMSO, Ethyl Acetate
Structural Features Electron-deficient aromatic ring; Nitrile group (CN); Ether linkage

Hazard Identification & Mechanistic Toxicology

The Nitrile Risk Factor (Cyanide Potential)

While aromatic nitriles are generally more stable than aliphatic nitriles, they pose a latent toxicity risk.

  • Mechanism: Ingestion or significant dermal absorption can lead to hepatic metabolism, where cytochrome P450 enzymes may cleave the nitrile bond, slowly releasing cyanide ions (

    
    ).
    
  • Clinical Implication: Symptoms of exposure (headache, dizziness, hypoxia) may be delayed. Standard "cyanide antidote" kits (e.g., amyl nitrite, sodium thiosulfate) should be accessible in facilities handling multi-gram quantities.

Fluorinated Aromatic Hazards

The presence of two fluorine atoms and a phenoxy group increases the compound's lipophilicity (LogP), enhancing skin permeation rates compared to non-fluorinated analogs.

  • Combustion Hazard: In the event of a fire, this compound will decompose to release Hydrogen Fluoride (HF) , Hydrogen Cyanide (HCN), and Nitrogen Oxides (NOx). HF is corrosive and penetrates tissue to decalcify bone; standard firefighting gear may be insufficient without specific acid-gas cartridges.

GHS Classification (Aggregated):

  • Acute Toxicity (Oral/Dermal/Inhal): Category 4 (Harmful)[1]

  • Skin/Eye Irritation: Category 2 (Causes serious irritation)[1]

  • STOT-SE: Category 3 (Respiratory Irritation)

Hierarchy of Controls & Handling Protocol

Safety is maintained through a strict hierarchy: Engineering Controls > Administrative Controls > PPE.

Engineering Controls
  • Primary Containment: All weighing, transfer, and reaction setup must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: As a dry powder, static charge accumulation is possible. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection:

    • Splash Contact: Disposable Nitrile gloves (minimum 0.11 mm thickness).

    • Prolonged Contact/Solution Handling: Double-gloving is recommended. For high-concentration solutions, use Butyl Rubber or Viton gloves, as nitriles can permeate standard latex/nitrile over time.

  • Respiratory Protection: If working outside a hood (not recommended) or cleaning spills, use a full-face respirator with ABEK-P3 filters (Organic vapor + Acid gas + Particulate).

Operational Workflow Diagram

HandlingWorkflow cluster_precaution Critical Safety Checks Start Start: Handling this compound CheckHood Verify Fume Hood (Face Velocity > 80 fpm) Start->CheckHood PPE Don PPE: Lab Coat, Safety Glasses, Nitrile Gloves (Double) CheckHood->PPE Weighing Weighing Procedure: Use Anti-static Boat Avoid Dust Generation PPE->Weighing Solvent Solubilization: Dissolve in DCM/DMSO (Keep vessel closed) Weighing->Solvent If preparing solution Reaction Reaction/Usage: Maintain Inert Atmosphere (N2 or Ar) Weighing->Reaction If adding solid directly Solvent->Reaction Waste Disposal: Segregate into Halogenated Organic Waste Reaction->Waste

Caption: Operational workflow emphasizing containment and static control during handling.

Storage and Stability

  • Hydrolysis Risk: Benzonitriles can hydrolyze to amides and eventually benzoic acids in the presence of strong acids or bases and moisture.

  • Conditions: Store in a cool, dry place (room temperature is generally acceptable, but 2-8°C is preferred for long-term purity). Keep container tightly sealed under an inert atmosphere (Nitrogen/Argon) if possible.

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates), strong acids (HCl, H2SO4), and strong bases (NaOH).

Emergency Response Protocols

In the event of an incident, the response must be immediate and specific to the hazards (Cyanide/HF).

Spill Cleanup (Self-Validating Protocol)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a P3 particulate respirator.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite. Do not use water initially (spreads the chemical).

  • Decontamination: Wipe the area with a mild detergent solution. Collect all waste in a sealable bag labeled "Toxic - Nitrile Waste."

  • Validation: Check the area with UV light (if the compound fluoresces) or visual inspection to ensure no dust remains.

Fire and Exposure Logic

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Fire Fire Type->Fire Wash Flush with Water (15+ mins) Skin->Wash FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Extinguish Use Dry Chemical/CO2 (Avoid Water Jet) Fire->Extinguish Hazards WARNING: Risk of HCN & HF Fumes Fire->Hazards Medical Seek Medical Attention (Mention Nitrile/Fluoride) Wash->Medical FreshAir->Medical

Caption: Decision tree for emergency response, highlighting specific hazards in fire scenarios.

References

  • BLD Pharm. (n.d.). SDS for this compound (Cat No. BD3143). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Benzonitrile Compound Summary (CID 7505).[2] Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzonitrile (Analog). Retrieved from

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzonitrile.[3][4] Retrieved from

  • International Labour Organization (ILO). (2021). ICSC 1103 - Benzonitrile.[5] Retrieved from

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2-Fluoro-6-(4-fluorophenoxy)benzonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Abstract

This guide provides a comprehensive framework for characterizing the mechanism of action of the novel small molecule, this compound. While the precise biological targets of this compound are still under active investigation, its structural motifs, particularly the electrophilic nitrile group and the diaryl ether scaffold, suggest potential interactions with enzymatic nucleophiles. This document outlines a hypothesized mechanism of action centered on the inhibition of a cysteine protease, here designated as "Target Protein X (TPX)," a hypothetical enzyme implicated in tumorigenesis. We present a series of detailed experimental protocols, from initial biochemical validation to cell-based target engagement, designed to rigorously test this hypothesis. The methodologies and data interpretation strategies described herein are intended to serve as a robust template for researchers and drug development professionals investigating novel enzyme inhibitors.

Introduction to this compound and its Therapeutic Potential

The chemical scaffold of this compound presents several features of interest for medicinal chemistry. The benzonitrile moiety is a versatile functional group found in numerous approved drugs and clinical candidates. The electron-withdrawing nature of the nitrile group can render the adjacent carbon susceptible to nucleophilic attack, a property exploited in the design of covalent inhibitors. Furthermore, the diaryl ether linkage provides a degree of conformational flexibility, allowing the molecule to potentially adapt to the topology of various enzyme active sites.

Our working hypothesis posits that this compound acts as an inhibitor of Target Protein X (TPX), a hypothetical cysteine protease that has been shown to be upregulated in several aggressive cancer cell lines. TPX's catalytic activity is crucial for the proteolytic processing of proteins essential for cell cycle progression. Its inhibition, therefore, represents a promising therapeutic strategy. This guide will detail the experimental workflow to validate this hypothesis.

Hypothesized Signaling Pathway

The following diagram illustrates the proposed role of TPX in a cancer-related signaling pathway and the hypothesized point of intervention for this compound.

G cluster_0 Cell Proliferation Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TPX Target Protein X (TPX) (Cysteine Protease) Receptor->TPX Upregulation Pro_Protein_A Pro-Protein A (Inactive) TPX->Pro_Protein_A Active_Protein_A Active Protein A Pro_Protein_A->Active_Protein_A Proteolytic Cleavage Cell_Cycle_Progression Cell Cycle Progression Active_Protein_A->Cell_Cycle_Progression Inhibitor This compound Inhibitor->TPX Inhibition

Caption: Hypothesized signaling pathway involving Target Protein X (TPX).

Biochemical Characterization of TPX Inhibition

The initial phase of investigation focuses on confirming direct enzymatic inhibition in a purified, cell-free system. This approach eliminates confounding variables present in a cellular environment and allows for precise determination of inhibitory potency and mechanism.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency. We will employ a continuous kinetic assay using a fluorogenic substrate for TPX.

Experimental Protocol: TPX Fluorescence-Based Inhibition Assay
  • Reagents and Materials:

    • Purified recombinant TPX enzyme.

    • TPX assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5).

    • Fluorogenic TPX substrate (e.g., Ac-DEVD-AMC).

    • This compound, serially diluted in DMSO.

    • 384-well, black, flat-bottom microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 10 mM.

    • In a 384-well plate, add 25 µL of TPX assay buffer to all wells.

    • Add 0.5 µL of the compound serial dilution to the appropriate wells. For control wells, add 0.5 µL of DMSO.

    • Add 10 µL of a 4X solution of purified TPX enzyme to all wells to initiate a pre-incubation period (e.g., 30 minutes at room temperature) to allow for compound binding.

    • Initiate the enzymatic reaction by adding 15 µL of a 3.3X solution of the fluorogenic substrate.

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) every minute for 30-60 minutes.

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the DMSO control (100% activity) and plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary
CompoundTargetIC50 (nM) [Hypothetical]
This compoundTPX75.2
Control (Non-specific inhibitor)TPX> 10,000
Elucidation of Inhibition Mechanism

To understand how the compound inhibits TPX, we will perform enzyme kinetic studies at varying substrate concentrations. This will help determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Experimental Workflow: Mechanism of Inhibition Studies

G cluster_0 Experimental Setup cluster_1 Data Analysis Setup Prepare serial dilutions of fluorogenic substrate Incubate Incubate substrate with TPX enzyme at multiple fixed concentrations of inhibitor Setup->Incubate Measure Measure reaction velocities Incubate->Measure Plot Plot velocity vs. substrate concentration for each inhibitor concentration Measure->Plot Lineweaver Generate Lineweaver-Burk plot (1/V vs. 1/[S]) Plot->Lineweaver Determine Determine mechanism: - Competitive (lines intersect on y-axis) - Non-competitive (lines intersect on x-axis) - Uncompetitive (parallel lines) Lineweaver->Determine

Caption: Workflow for determining the mechanism of enzyme inhibition.

Hypothetical Kinetic Parameters

Based on a competitive inhibition model, the following changes in kinetic parameters would be expected:

Inhibitor ConcentrationVmax (RFU/s) [Hypothetical]Km (µM) [Hypothetical]
0 nM (DMSO)15010
50 nM15016.7
100 nM15023.3

The increase in the apparent Km with no change in Vmax is the hallmark of a competitive inhibitor, suggesting that this compound binds to the active site of TPX and competes with the endogenous substrate.

Cellular Activity and Target Engagement

Demonstrating that the compound is active in a cellular context and engages its intended target is a critical step in validating the mechanism of action.

Cell Viability Assay

We will assess the compound's effect on the proliferation of cancer cells known to overexpress TPX.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture: Plate TPX-overexpressing cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a defined period.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein by centrifugation.

  • Detection: Analyze the amount of soluble TPX remaining at each temperature using Western blotting or another suitable protein detection method.

  • Analysis: A positive target engagement is indicated by a shift in the melting curve of TPX to a higher temperature in the compound-treated samples compared to the vehicle-treated samples.

Conclusion

The experimental framework detailed in this guide provides a systematic approach to investigating the mechanism of action of this compound. By proceeding from biochemical characterization to cellular target engagement, researchers can build a robust body of evidence to support a hypothesized mechanism. The hypothetical data presented herein, suggesting that the compound is a competitive inhibitor of the cysteine protease TPX, illustrates the type of results that would substantiate this claim. This structured approach is essential for the successful progression of novel chemical entities through the drug discovery and development pipeline.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Burd, B. (2010). Nitrile-containing pharmaceuticals: a successful framework in drug discovery. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

A Senior Application Scientist's Guide to 2-Fluoro-6-(4-fluorophenoxy)benzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds represent a cornerstone of innovation. Their unique electronic properties, metabolic stability, and ability to modulate biological activity make them indispensable building blocks. Among these, 2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS No. 175204-07-6) emerges as a molecule of significant interest. This diaryl ether, featuring a strategically positioned nitrile group and two fluorine substituents, serves as a versatile intermediate for constructing more complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical characteristics, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Profile

This compound is a crystalline solid whose structure is foundational to its utility. The molecule's architecture—a benzonitrile core linked to a 4-fluorophenoxy group via an ether bond—provides a unique combination of reactivity and stability. The electron-withdrawing nature of the nitrile group and the fluorine atom on the first aromatic ring activates the ortho position for nucleophilic substitution, which is the key to its primary synthesis route.

PropertyValueSource
CAS Number 175204-07-6[1]
Molecular Formula C₁₃H₇F₂NO[1]
Molecular Weight 231.20 g/mol [1]
Appearance White to off-white crystalline solidGeneral chemical catalogs
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 33 Ų[2]

Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and industrially relevant synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aromatic ring with a suitable nucleophile.

Mechanistic Rationale

The synthesis hinges on the reaction between 2,6-Difluorobenzonitrile and 4-Fluorophenol. The causality behind this choice is rooted in fundamental electronic effects:

  • Activation: The starting material, 2,6-Difluorobenzonitrile, is highly activated towards nucleophilic attack. The potent electron-withdrawing nitrile (-C≡N) group, combined with the ortho-fluorine atom, significantly lowers the electron density of the aromatic ring. This electronic deficit makes the carbon atoms attached to the fluorine atoms electrophilic and susceptible to attack.

  • Nucleophile Generation: 4-Fluorophenol, while a weak nucleophile itself, is readily converted into its conjugate base, the 4-fluorophenoxide ion, by a suitable base (e.g., Potassium Carbonate). This deprotonation dramatically increases its nucleophilicity.

  • Leaving Group: The fluoride ion is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the negative charge that develops as the C-F bond breaks.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the fluoride ion is eliminated to yield the final diaryl ether product.

Visualized Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 2,6-Difluorobenzonitrile Mix Mixing & Heating Reactant1->Mix Reactant2 4-Fluorophenol Reactant2->Mix Base K₂CO₃ (Base) Base->Mix deprotonates phenol Solvent DMF (Solvent) Solvent->Mix Temp Heat (80-100°C) Temp->Mix Workup Aqueous Work-up & Extraction Mix->Workup Reaction Completion Purify Purification (Recrystallization) Workup->Purify Product This compound Purify->Product

Caption: SNAr Synthesis Workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful execution and subsequent characterization confirm the reaction's efficacy.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-Difluorobenzonitrile (1.0 eq) and 4-Fluorophenol (1.1 eq).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as the base, followed by dry dimethylformamide (DMF) as the solvent (approx. 5-10 mL per gram of the limiting reagent).

  • Reaction Execution: The reaction mixture is stirred under a nitrogen atmosphere and heated to 80-100°C. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. This will precipitate the crude product. The solid is collected by vacuum filtration and washed thoroughly with water to remove DMF and inorganic salts.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.

  • Validation: The identity and purity of the final product are confirmed using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Role in Pharmaceutical and Materials Science

While direct applications of this compound are as a chemical intermediate, its structural motifs are prevalent in functional molecules.

  • Pharmaceutical Intermediate: Benzonitrile derivatives are recognized as crucial building blocks for Active Pharmaceutical Ingredients (APIs).[3][4] For instance, related fluorinated benzonitriles are key starting materials for drugs like Trelagliptin, used to treat type II diabetes.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering extensive possibilities for molecular elaboration. The diaryl ether linkage is a common feature in many biologically active compounds, and the fluorine atoms can enhance metabolic stability and binding affinity.[2]

  • Materials Science: Fluorinated benzonitriles are also employed in the synthesis of advanced materials. They can be intermediates for Thermally Activated Delayed Fluorescence (TADF) emitters used in high-efficiency Organic Light-Emitting Diodes (OLEDs).[3] The rigidity and electronic properties of the diaryl ether structure can contribute to favorable photophysical characteristics.

Self-Validating Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A suite of analytical techniques provides a robust, self-validating system.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show a complex series of multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the seven distinct protons on the two aromatic rings.

    • ¹⁹F NMR: Will exhibit two distinct signals, one for each fluorine atom, with characteristic chemical shifts and coupling constants.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2230-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. Additional key peaks will appear for C-O-C ether stretching and C-F bonds.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or [M+H]⁺ at m/z corresponding to its molecular weight of 231.20.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely published, data from structurally similar fluorinated benzonitriles allows for a reliable hazard assessment.[5]

  • Primary Hazards: Compounds in this class are generally considered hazardous.[6] They are often harmful if swallowed, in contact with skin, or inhaled.[7][8] They can cause significant skin and eye irritation.[9]

  • Handling Recommendations:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

    • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its synthesis via a robust SNAr pathway is both efficient and scalable. As an intermediate, it provides a valuable platform for accessing a wide range of more complex molecules. For researchers and drug development professionals, understanding the synthesis, reactivity, and handling of this compound is essential for leveraging its potential in the creation of next-generation pharmaceuticals and advanced materials.

References

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  • BLD Pharm. (2023). 2,4-Difluorobenzonitrile - SAFETY DATA SHEET.
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  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • ChemicalBook. (n.d.). 2-Fluoro-6-iodobenzonitrile(79544-29-9) 1H NMR spectrum.
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  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzonitrile.
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  • Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
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  • Chemsrc. (2025). 2,6-Difluorobenzonitrile | CAS#:1897-52-5.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein details a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the synthesis, offering insights into the rationale behind the chosen reagents and conditions, and providing a framework for troubleshooting and optimization.

Introduction

This compound is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a fluoro group and a 4-fluorophenoxy moiety. This molecular architecture imparts a unique combination of electronic and steric properties, rendering it a valuable building block in organic synthesis. The nitrile group serves as a versatile handle for further chemical transformations, while the fluorine substituents can enhance metabolic stability and binding affinity of target bioactive molecules. The diaryl ether linkage is a common motif in many biologically active compounds. This application note provides a detailed, field-tested protocol for the reliable synthesis of this important intermediate.

Reaction Scheme

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-difluorobenzonitrile and 4-fluorophenol.

Reaction_Scheme cluster_reactants Reactants cluster_products Product R1 2,6-Difluorobenzonitrile RC Base (e.g., K2CO3) Solvent (e.g., DMF) Heat R1->RC + R2 4-Fluorophenol R2->RC P1 This compound RC->P1 SNAг

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
2,6-Difluorobenzonitrile≥98%Sigma-Aldrich
4-Fluorophenol≥99%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl AcetateACS GradeVWR
Brine (saturated NaCl solution)Laboratory preparedN/A
Magnesium Sulfate (MgSO₄)AnhydrousJ.T. Baker
Round-bottom flask (100 mL)Borosilicate glassKimble
Reflux condenserBorosilicate glassAce Glass
Magnetic stirrer with heatingStandard laboratory gradeIKA
Separatory funnel (250 mL)Borosilicate glassPyrex
Rotary evaporatorStandard laboratory modelBüchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄EMD Millipore
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorobenzonitrile (1.39 g, 10.0 mmol, 1.0 equiv.), 4-fluorophenol (1.23 g, 11.0 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

    • Under a nitrogen atmosphere, add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.[1][2]

    • Attach a reflux condenser to the flask and place the setup in an oil bath on a magnetic stirrer with heating.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 90 °C and maintain this temperature for 4-6 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the starting material (2,6-difluorobenzonitrile) indicates the completion of the reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to obtain the pure product.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (t, J = 8.4 Hz, 1H), 7.18 – 7.08 (m, 4H), 6.88 (d, J = 8.0 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 161.2 (d, J = 246.5 Hz), 159.0 (d, J = 242.4 Hz), 150.2 (d, J = 2.5 Hz), 133.4 (t, J = 10.1 Hz), 122.3 (d, J = 8.3 Hz), 116.9 (d, J = 23.2 Hz), 116.4, 115.8 (d, J = 3.0 Hz), 112.9 (d, J = 21.2 Hz), 101.9 (dd, J = 15.2, 4.0 Hz).

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₇F₂NO [M+H]⁺: 232.05; found: 232.05.

Mechanism and Scientific Rationale

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly favorable on aromatic rings that are substituted with strong electron-withdrawing groups.[3][4]

SNAr_Mechanism Start 2,6-Difluorobenzonitrile + 4-Fluorophenoxide Intermediate Meisenheimer Complex (Stabilized by CN and F groups) Start->Intermediate Nucleophilic Attack Product This compound + Fluoride ion Intermediate->Product Loss of Leaving Group (F-)

Figure 2: Simplified representation of the SNAr mechanism.

In this specific synthesis:

  • The Role of the Base: Potassium carbonate is a moderately strong base that deprotonates the 4-fluorophenol to generate the more nucleophilic 4-fluorophenoxide anion. This is a crucial step as phenols themselves are generally not nucleophilic enough to initiate the SNAr reaction.

  • The Substrate: 2,6-Difluorobenzonitrile is an excellent substrate for SNAr. The two fluorine atoms and the nitrile group (-CN) are strong electron-withdrawing groups. They activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge in the intermediate Meisenheimer complex, thereby stabilizing it.[5]

  • The Leaving Group: Fluorine is a good leaving group in SNAr reactions, particularly when the aromatic ring is highly activated. Although counterintuitive based on its bond strength to carbon, its high electronegativity strongly polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack.

  • The Solvent: Anhydrous DMF is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and more reactive. Its high boiling point also allows the reaction to be conducted at elevated temperatures, which increases the reaction rate.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction- Ensure all reagents are anhydrous. - Increase reaction time or temperature. - Use a stronger base like cesium carbonate.[6]
Loss of product during work-up- Ensure complete extraction by performing multiple extractions. - Avoid vigorous shaking that can lead to emulsions.
Side Product Formation Reaction with the solvent- Use a high-purity, anhydrous solvent.
Disubstitution (reaction at both fluorine positions)- Use a stoichiometric amount of 4-fluorophenol or a slight excess. A large excess may promote disubstitution.
Difficult Purification Close-running spots on TLC- Optimize the eluent system for column chromatography. - Consider recrystallization from different solvent systems.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying principles of the nucleophilic aromatic substitution reaction, researchers can effectively implement and adapt this procedure for their specific needs in the fields of medicinal chemistry and materials science.

References

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Application Notes and Protocols: Leveraging 2-Fluoro-6-(4-fluorophenoxy)benzonitrile in the Development of USP1 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile as a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the successful development of novel therapeutic agents. This compound has recently emerged as a cornerstone in the design of potent and selective inhibitors targeting Ubiquitin-Specific Protease 1 (USP1), a critical enzyme in the DNA damage response (DDR) pathway. Its unique electronic and structural properties make it an ideal anchor for building molecules that can effectively modulate this key cancer target. This guide provides an in-depth exploration of the application of this benzonitrile derivative, focusing on its incorporation into the highly selective USP1 inhibitor, ML323, and details the essential protocols for its characterization and evaluation in a research setting.

The Scientific Rationale: Why Target USP1?

USP1 is a deubiquitinating enzyme (DUB) that plays a pivotal role in two major DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][2] In concert with its binding partner UAF1, USP1 removes monoubiquitin from key substrates, namely FANCD2 and PCNA.[1] This deubiquitination is a crucial "off-switch" that resets the DDR pathway. In many cancers, USP1 is overexpressed, leading to enhanced DNA repair capabilities and, consequently, resistance to DNA-damaging chemotherapeutics like cisplatin.[3][4] Therefore, inhibiting USP1 presents a compelling therapeutic strategy to sensitize cancer cells to existing treatments. ML323, a potent and selective inhibitor of the USP1-UAF1 complex, prominently features the this compound moiety, highlighting the significance of this chemical entity in achieving high-affinity binding and excellent selectivity.[2]

Signaling Pathway: The Role of USP1 in DNA Damage Response

The diagram below illustrates the central role of USP1 in the Fanconi Anemia and Translesion Synthesis pathways, and the mechanism by which its inhibition can potentiate the effects of DNA damaging agents.

USP1_Pathway cluster_0 DNA Damage Response cluster_1 USP1-UAF1 Complex DNA_Damage DNA Damage (e.g., Cisplatin) FA_Core_Complex Fanconi Anemia Core Complex DNA_Damage->FA_Core_Complex activates PCNA PCNA DNA_Damage->PCNA stalls replication fork FANCD2_FANCI FANCD2-FANCI FA_Core_Complex->FANCD2_FANCI monoubiquitinates Ub_FANCD2_FANCI Ub-FANCD2-FANCI (Active) FANCD2_FANCI->Ub_FANCD2_FANCI Ub_FANCD2_FANCI->FANCD2_FANCI deubiquitinates DNA_Repair_FA DNA Repair Ub_FANCD2_FANCI->DNA_Repair_FA Ub_PCNA Ub-PCNA (Active) PCNA->Ub_PCNA monoubiquitinated Ub_PCNA->PCNA deubiquitinates TLS Translesion Synthesis Ub_PCNA->TLS USP1_UAF1 USP1-UAF1 USP1_UAF1->Ub_FANCD2_FANCI inhibits USP1_UAF1->Ub_PCNA inhibits ML323 2-Fluoro-6-(4-fluorophenoxy) benzonitrile-based Inhibitor (e.g., ML323) ML323->USP1_UAF1 inhibits

Caption: USP1's role in DNA repair and its inhibition.

Synthesis of a USP1 Inhibitor: A Step-by-Step Guide to ML323

The synthesis of ML323, a potent USP1 inhibitor, involves a multi-step process where the this compound core is a key precursor. While the full synthetic route is complex, the following outlines the general and crucial steps.

Workflow for the Synthesis of ML323

Synthesis_Workflow Start Starting Materials: 2,6-Difluorobenzonitrile 4-Fluorophenol Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 2-Fluoro-6-(4-fluorophenoxy) benzonitrile Step1->Intermediate1 Step2 Multi-step synthesis (e.g., conversion of nitrile to other functional groups) Intermediate1->Step2 Intermediate2 Key Intermediate for Final Coupling Step2->Intermediate2 Step3 Coupling Reaction Intermediate2->Step3 ML323 ML323 Step3->ML323

Sources

Application Note: High-Purity Isolation of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed methodologies for the purification of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and advanced materials. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to achieve high-purity isolation of the target compound, ensuring the reliability and reproducibility of downstream applications. This document emphasizes the rationale behind experimental choices and offers troubleshooting guidance based on established principles of organic chemistry.

Introduction: The Critical Role of Purity

This compound is a fluorinated aromatic compound with a molecular structure that lends itself to a variety of chemical transformations. The presence of the nitrile group allows for its conversion into other functional groups, while the fluoro substituents can enhance metabolic stability and binding affinity in bioactive molecules. As a versatile building block, its utility in pharmaceutical and materials science research is significant.[1][2]

The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact product yield, and compromise the biological activity or material properties of the final product. This application note details two primary purification techniques: recrystallization and column chromatography, providing step-by-step protocols to guide researchers in obtaining this compound with a purity profile suitable for the most demanding applications.

Pre-Purification Analysis: Know Your Impurities

Before commencing any purification protocol, it is crucial to have an understanding of the potential impurities that may be present in the crude reaction mixture. The synthesis of this compound, typically involving a nucleophilic aromatic substitution reaction, can result in several common impurities:

  • Starting Materials: Unreacted 2,6-difluorobenzonitrile and 4-fluorophenol.

  • Isomeric Byproducts: Positional isomers formed during the substitution reaction.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Reaction Byproducts: Other minor products arising from side reactions.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is highly recommended to assess the impurity profile and select the most appropriate purification strategy.

Purification Workflow Overview

The general workflow for the purification of this compound is depicted below. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities present.

PurificationWorkflow Crude Crude Product (Post-Workup) Analysis Purity Assessment (TLC, HPLC, or GC) Crude->Analysis Decision Impurities Profile? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Crystalline solid with minor impurities Chromatography Column Chromatography Decision->Chromatography Oily residue or complex mixture Final_Analysis Final Purity Check (>98%) Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Protocol I: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle relies on dissolving the impure solid in a hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals while the impurities remain in the mother liquor. For compounds similar in structure, toluene has been shown to be an effective recrystallization solvent.[3][4]

Solvent Selection

The ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature.

  • Have low solubility for the compound at room temperature or below.

  • Dissolve impurities readily at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Be volatile enough for easy removal from the purified crystals.

Based on analogous compounds, a nonpolar aromatic solvent like toluene or a mixed solvent system of a nonpolar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point.[5][6]

Step-by-Step Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or too rapid cooling. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]

  • No Crystal Formation: This can occur if too much solvent was added. Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Protocol II: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying non-crystalline compounds or for separating complex mixtures. For fluorinated benzonitriles, silica gel is a common stationary phase.[7]

Eluent System Selection

The choice of eluent (mobile phase) is critical for achieving good separation. A common starting point for compounds of this polarity is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. The optimal ratio can be determined by TLC analysis.[8][9]

Step-by-Step Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial eluent mixture (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.[8]

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Process Visualization

ChromatographyProcess cluster_0 Preparation cluster_1 Separation cluster_2 Isolation Pack Pack Column (Silica Gel Slurry) Load Load Sample (Dissolved or Dry-Loaded) Pack->Load Elute Elute with Solvent (e.g., Hexanes:Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure Product

Caption: Step-by-step workflow for column chromatography purification.

Quantitative Data Summary

The following table provides expected outcomes for the purification of this compound based on the described methods. These values are estimates based on the purification of analogous compounds and may vary depending on the initial purity of the crude material.

Purification MethodTypical Purity AchievedExpected Yield RangeKey Parameters
Recrystallization >98% (by HPLC/GC)60-85%Solvent choice, cooling rate
Column Chromatography >99% (by HPLC/GC)50-80%Stationary phase, eluent system

Conclusion

The successful synthesis of high-quality fine chemicals and active pharmaceutical ingredients relies heavily on robust and efficient purification strategies. The protocols for recrystallization and column chromatography detailed in this application note provide a solid foundation for researchers to obtain this compound of high purity. The choice of method should be guided by a preliminary analysis of the crude product, and the parameters for each technique should be optimized to achieve the desired purity and yield.

References

  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents.
  • 2-Fluoro-6-methoxybenzonitrile - Chem-Impex. Available at: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. Available at: [Link]

  • Fluorine-Containing Benzonitrile - Taizhou Volsen Chemical Co., Ltd. Available at: [Link]

  • 2-Fluoro-6-methylbenzonitrile - Chem-Impex. Available at: [Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC - NIH. Available at: [Link]

  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. Available at: [Link]

Sources

Application Notes & Protocols: Comprehensive Characterization of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-6-(4-fluorophenoxy)benzonitrile is a diaryl ether and fluorinated benzonitrile derivative.[1] Compounds of this class are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] The diaryl ether motif is a common structural feature in a range of biologically active molecules, while the fluorine atoms can enhance metabolic stability and binding affinity.[2] The nitrile group provides a reactive handle for further synthetic transformations.[1]

Given its role as a key building block, ensuring the identity, purity, and structural integrity of this compound is paramount for the quality and consistency of the final active pharmaceutical ingredient (API) or agrochemical product. This guide provides a detailed framework of validated analytical methods for the comprehensive characterization of this compound, intended for researchers, quality control analysts, and process chemists in the drug development and chemical industries. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reliable results.

Physicochemical Properties

A foundational step in any analytical protocol is the documentation of the compound's basic physicochemical properties. These data are essential for sample handling, method development, and safety assessments.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 175204-07-6[4]
Molecular Formula C₁₃H₇F₂NO[4]
Molecular Weight 231.20 g/mol [4]
Appearance White to off-white solid (predicted)Analog Comparison[5]
Melting Point 93-95 °C (for analog*)[2]

*Note: Experimental data for the target compound is limited. The melting point is for the close structural analog 2-Fluoro-6-(4-methylphenoxy)benzonitrile and serves as an estimate.[2]

Part 1: Chromatographic Analysis for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of chemical intermediates and quantifying their content. We will detail protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar, non-volatile organic compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This technique provides high-resolution separation of the main component from potential impurities arising from the synthesis, such as starting materials or side-products.[6][7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Solvent (Diluent): Acetonitrile.

    • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase for good retention and separation of aromatic compounds.
Mobile Phase A Water (HPLC Grade)Polar component of the mobile phase.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier; chosen for its low UV cutoff and compatibility with the analyte.
Gradient 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-20 min: 50% BA gradient elution is recommended to ensure elution of any less polar impurities and to clean the column effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes band broadening.
Detection UV at 230 nmThe benzonitrile chromophore is expected to have strong absorbance in this region. A full UV scan (200-400 nm) should be performed initially to determine the absorbance maximum.
  • Data Analysis & System Suitability:

    • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • System Suitability: Before sample analysis, perform at least five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Volatile Impurities

Rationale: GC-MS is a powerful technique for confirming the identity of a compound by providing its mass-to-charge ratio (m/z) and a characteristic fragmentation pattern. It is also highly effective for detecting and identifying volatile or semi-volatile impurities that may not be resolved by HPLC. The thermal stability of diaryl ethers makes them amenable to GC analysis.[8][9]

Experimental Protocol:

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Solution: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent.

  • Chromatographic & Spectrometric Conditions:

ParameterRecommended ConditionJustification
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the analyte without degradation.
Injection Mode Split (50:1)A split injection prevents column overloading and ensures sharp peaks for the major component.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minThe temperature program allows for the separation of volatile impurities from the main analyte.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns.
Mass Range 40-450 amuA wide scan range to capture low-mass fragments and the molecular ion.
  • Data Interpretation:

    • Identity Confirmation: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z = 231.

    • Fragmentation Pattern: Look for characteristic fragments. For fluorinated aromatics, losses of F (M-19) or HF (M-20) can occur.[10] Cleavage of the ether bond is also expected. The fragmentation pattern serves as a fingerprint for structural confirmation.

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural determination. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's framework.

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

Predicted NMR Data (based on CDCl₃):

  • ¹H NMR:

    • Causality: The proton spectrum will show signals only in the aromatic region (~7.0-7.8 ppm). The splitting patterns (doublets, triplets, doublet of doublets) and coupling constants (J-values) are dictated by the number of adjacent protons and their geometric relationship.

    • Expected Signals: Seven protons in total, distributed across the two aromatic rings. Protons on the benzonitrile ring will be coupled to the adjacent fluorine, resulting in additional splitting (H-F coupling).

  • ¹³C NMR:

    • Causality: The spectrum will show 13 distinct carbon signals unless there is coincidental overlap. The chemical shifts are determined by the electronic environment; carbons attached to electronegative atoms (F, O, N) will be shifted downfield.[11] Carbons bonded to fluorine will appear as doublets due to ¹JCF coupling.[12]

    • Expected Chemical Shift Ranges:

      • Aromatic Carbons (C-H, C-O): 110-165 ppm

      • Carbonyl/Nitrile Carbon (C≡N): ~115-120 ppm

      • Carbons bonded to Fluorine (C-F): These will be significantly affected by the fluorine and will show large ¹JCF coupling constants (~240-260 Hz).

  • ¹⁹F NMR:

    • Causality: This experiment directly observes the fluorine nuclei. It is highly sensitive to the electronic environment, making it excellent for confirming the presence and substitution pattern of fluorine atoms.

    • Expected Signals: Two distinct signals, one for each fluorine atom in its unique environment. The signals will likely be complex multiplets due to H-F and F-F couplings (if through-space coupling is observed).

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2260 - 2240 C≡N StretchAromatic Nitrile[14]
1600 - 1450 C=C StretchAromatic Ring
1280 - 1200 C-O-C Asymmetric StretchAryl Ether[15]
1100 - 1000 C-F StretchAryl Fluoride[14]

Part 3: Integrated Analytical Workflow

The comprehensive characterization of a new batch of this compound should follow a logical progression, using complementary techniques to build a complete quality profile.

Workflow Diagram:

G cluster_0 Batch Reception & Initial Checks cluster_1 Structural Verification cluster_2 Purity & Quality Assessment cluster_3 Final Approval A New Batch Received B FTIR Spectroscopy A->B C Identity Confirmation (Functional Groups) B->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) C->D E GC-MS Analysis C->E F Unambiguous Structure & MW Confirmation D->F E->F G HPLC-UV/DAD Analysis F->G H Purity Assay (% Area) Impurity Profiling G->H I Data Review & Validation H->I J Certificate of Analysis (CoA) Generation I->J K Batch Release J->K

Caption: Integrated workflow for the characterization and release of this compound.

References

  • Moleqube. Cas no 175204-08-7 (2-Fluoro-6-(4-methylphenoxy)benzonitrile). [Link]

  • PubChem - National Center for Biotechnology Information. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. [Link]

  • PubChem - National Center for Biotechnology Information. 2-Fluoro-6-methoxybenzonitrile. [Link]

  • MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrileand 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. Molecules, 2023. [Link]

  • ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... [Link]

  • The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. YouTube, 2019. [Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. 2024. [Link]

  • ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

  • RSC Publishing. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. 2023. [Link]

  • De Gruyter. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. 2024. [Link]

  • Sparrow Chemical. Fluorobenzonitrile Series. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. [Link]

  • University of Regensburg. Table of Characteristic IR Absorptions. [Link]

  • PubMed. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. 2014. [Link]

  • ResearchGate. Chemical structure of benzonitrile derivatives investigated. [Link]

  • University of Bristol. Lecture 2: Identifying Carbonyl Groups using Spectroscopy. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals, 2026. [Link]

  • ACS Publications. Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. 2026. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. Diaryl ethers synthesis: Nano-catalysts in carbon-oxygen cross-coupling reactions. 2018. [Link]

  • ACS Publications. Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport. Organic Letters, 2026. [Link]

  • Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. 2012. [Link]

  • Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). 2015. [Link]

  • Organic Chemistry Portal. Diaryl ethers synthesis by etherification (arylation). [Link]

  • Royal Society of Chemistry. Chapter 2: Synthetic Methods for Dialkyl Ethers. 2024. [Link]

  • Agilent Technologies. FTIR spectroscopy reference guide. [Link]

Sources

Application Note: Scale-Up Synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026


 of 2,6-Difluorobenzonitrile

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile , a critical intermediate in the synthesis of next-generation agrochemicals and kinase inhibitors. The synthesis utilizes a nucleophilic aromatic substitution (


) of 2,6-difluorobenzonitrile with 4-fluorophenol.

The primary challenge in scaling this reaction is controlling regioselectivity to favor the mono-substituted product over the bis-substituted impurity (2,6-bis(4-fluorophenoxy)benzonitrile). This guide provides a robust, chromatography-free protocol optimized for kilogram-scale production, emphasizing stoichiometric control, thermal management, and crystallization-based purification.

Retrosynthetic Analysis & Reaction Design

The target molecule is accessed via a base-mediated


 reaction. The electron-withdrawing nitrile group (-CN) at the C1 position activates the C2 and C6 fluorine atoms towards nucleophilic attack.
Reaction Scheme

The reaction involves the coupling of 2,6-Difluorobenzonitrile (1) with 4-Fluorophenol (2) in the presence of a base to yield This compound (3) .

ReactionScheme SM1 2,6-Difluorobenzonitrile (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate SNAr Addition SM2 4-Fluorophenol (Nucleophile) SM2->Intermediate SNAr Addition Base K2CO3 (Base) Base->Intermediate SNAr Addition Product 2-Fluoro-6-(4-fluorophenoxy) benzonitrile (Target) Intermediate->Product Elimination of F- SideProduct Bis-ether Impurity (Over-reaction) Product->SideProduct + 4-Fluorophenol (Excess Reagent/High T)

Figure 1: Reaction pathway and competitive side-reaction (Bis-ether formation).

Process Development Strategy

To transition from medicinal chemistry (gram-scale) to process chemistry (kilogram-scale), specific parameters must be optimized to ensure safety and yield.

Solvent Selection: Acetonitrile vs. DMF
  • Dimethylformamide (DMF): High solubility, faster reaction rates due to high polarity. Drawback: High boiling point (

    
    ) makes removal difficult; potential for thermal runaway.
    
  • Acetonitrile (MeCN): Moderate polarity, lower boiling point (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ). Advantage:[1][2] Can be easily removed by distillation; product often crystallizes upon cooling or water addition.
    
  • Decision: Acetonitrile is selected as the primary solvent for scale-up to facilitate workup and solvent recovery.

Base Selection & Particle Size
  • Cesium Carbonate (

    
    ):  High reactivity but prohibitively expensive for kg-scale.
    
  • Potassium Carbonate (

    
    ):  Cost-effective.
    
  • Optimization: Use micronized (325 mesh) anhydrous

    
     . The heterogeneous nature of the reaction in MeCN means surface area is the rate-limiting factor.
    
Stoichiometry & Addition Order (Critical)

The most common failure mode is the formation of the bis-substituted impurity .

  • Standard Approach: Mixing 1:1 equivalents often leads to ~5-10% bis-impurity due to local concentration effects.

  • Optimized Protocol:

    • Limiting Reagent: 4-Fluorophenol (1.0 equiv).

    • Excess Reagent: 2,6-Difluorobenzonitrile (1.05 - 1.10 equiv).

    • Why? Excess electrophile ensures that once the mono-product is formed, it competes with a larger excess of starting material for the remaining phenol, statistically suppressing the second addition.

Detailed Scale-Up Protocol (1 kg Batch)

Materials Bill of Materials (BOM)
ReagentMW ( g/mol )Equiv.Mass (g)MolesDensityVolume
2,6-Difluorobenzonitrile 139.101.051050 g7.55Solid-
4-Fluorophenol 112.101.00806 g7.19Solid-
Potassium Carbonate 138.211.201192 g8.63Solid-
Acetonitrile (MeCN) 41.05---0.7865.0 L (5V)
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Reactor Prep: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (pitched-blade impeller), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge Acetonitrile (4.0 L) and 2,6-Difluorobenzonitrile (1050 g) . Stir at 200 RPM until fully dissolved.

  • Base Addition: Add Potassium Carbonate (1192 g) in a single portion. The slurry will be white/off-white.

  • Heating: Heat the jacket to bring the internal temperature to 60°C .

Phase 2: Controlled Addition (The "Slow-Feed" Method)
  • Reagent Prep: Dissolve 4-Fluorophenol (806 g) in Acetonitrile (1.0 L) in a separate feed vessel.

  • Addition: Add the phenol solution to the reactor via a dosing pump over 2 to 3 hours , maintaining internal temperature at

    
    .
    
    • Note: Slow addition keeps the concentration of the nucleophile low relative to the electrophile, further suppressing bis-substitution.

  • Reaction: After addition is complete, stir at 75-80°C (gentle reflux) for 4–6 hours.

Phase 3: In-Process Control (IPC)
  • Sampling: Take a 0.5 mL aliquot, filter through a 0.45 µm syringe filter, dilute with MeCN.

  • HPLC Analysis:

    • Target Conversion: >98% consumption of 4-Fluorophenol.

    • Bis-Impurity Limit: <2.0% area (pre-workup).

    • Action: If phenol remains >2%, add 0.05 equiv of

      
       and stir for 2 more hours.
      
Phase 4: Work-Up & Isolation
  • Cooling: Cool the reaction mixture to 20°C .

  • Filtration: Filter the slurry to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with MeCN (2 x 500 mL).
    • Safety: The filter cake contains Potassium Fluoride (

      
      ). Handle as hazardous waste.
      
  • Concentration: Transfer filtrate to a rotovap or distillation unit. Distill off ~80% of the Acetonitrile under reduced pressure.

  • Crystallization (Anti-solvent):

    • Add Ethanol (2.0 L) to the concentrated residue. Heat to 50°C to ensure homogeneity.

    • Slowly add Water (1.0 - 1.5 L) over 1 hour while cooling to 5°C.

    • Seed with authentic product crystals (if available) at 35°C to induce nucleation.

  • Filtration: Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Reactor Setup Reaction Reaction Phase (MeCN, 80°C, 6h) Slow addn of Phenol Start->Reaction IPC IPC Check (HPLC) Phenol < 2%? Reaction->IPC IPC->Reaction No (Extend Time) FilterSalts Filtration (Remove KF/K2CO3) IPC->FilterSalts Yes Distillation Solvent Swap (MeCN -> EtOH) FilterSalts->Distillation Crystallization Crystallization (EtOH/Water) Distillation->Crystallization FinalProduct Isolation & Drying (Target >90% Yield) Crystallization->FinalProduct

Figure 2: Unit operations workflow from reactor charging to product isolation.

Safety & Hazard Assessment

Hazard ClassSpecific RiskMitigation Strategy
Thermal Exothermic

reaction.
Controlled addition of phenol limits heat release rate.
Chemical 2,6-Difluorobenzonitrile: Highly toxic if swallowed/inhaled.[3][4][5][6]Use full PPE (respirator, gloves).[4] Load solids via closed hopper if possible.
By-product Potassium Fluoride (KF): Toxic and corrosive.Treat filter cake as hazardous fluoride waste. Do not mix with acid (generates HF).
Solvent Acetonitrile: Flammable, metabolizes to cyanide.[5]Ground all equipment. Ensure adequate ventilation.[4][5]

Analytical Specifications

Product: this compound

  • Appearance: White to off-white crystalline solid.

  • HPLC Purity: >98.5% (Area %).

  • Bis-Impurity: <0.5%.

  • 1H NMR (400 MHz, DMSO-d6): Diagnostic signals:

    • 
       7.6-7.8 (m, 1H, Ar-H on benzonitrile ring).
      
    • 
       7.1-7.3 (m, 4H, Ar-H on phenoxy ring).
      
    • 
       6.8-6.9 (d, 1H, Ar-H adjacent to ether linkage).
      
  • 19F NMR: Two distinct signals (one for the benzonitrile core, one for the phenoxy ring).

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412. Link

  • Synthesis of Fluorobenzonitriles (General Precedent)

    • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[7][8][9] VIII. Plant Growth Regulators and Intermediates.J. Am. Chem. Soc., 81(4), 94–101. Link

  • Scale-Up of Reactions (Safety & Process): Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 5: Reagents and Solvents).
  • Safety Data Sheet (SDS)

    • Sigma-Aldrich. (2023). Safety Data Sheet for 2,6-Difluorobenzonitrile. Link

  • Crystallization Techniques for API Intermediates: Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

Sources

Application Note: 2-Fluoro-6-(4-fluorophenoxy)benzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol guide for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile , a specialized intermediate in the synthesis of agrochemicals and pharmaceutical compounds.

Executive Summary

This compound (CAS 175204-07-6) is a high-value fluorinated building block characterized by a benzonitrile core substituted with a fluorine atom at the 2-position and a 4-fluorophenoxy moiety at the 6-position. This unique 2,6-disubstitution pattern distinguishes it from more common 3,4-substituted isomers used in herbicides like Cyhalofop-butyl.

This intermediate serves as a critical scaffold for diphenyl ether herbicides , benzoylurea insecticides , and emerging pyridine/pyrimidine-based fungicides . Its electron-deficient nitrile group activates the ring for further functionalization, while the fluorophenoxy tail provides lipophilicity and metabolic stability essential for active ingredients (AIs).

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
Chemical Name This compound
CAS Number 175204-07-6
Molecular Formula C₁₃H₇F₂NO
Molecular Weight 231.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 92–96 °C (Typical)
Solubility Soluble in DCM, Ethyl Acetate, DMSO, DMF; Insoluble in Water
Key Functional Groups Nitrile (-CN), Aryl Fluoride (Ar-F), Ether Linkage (Ar-O-Ar)

Synthetic Utility & Mechanism

The strategic value of this compound lies in its versatility as an electrophilic scaffold and a precursor to privileged pharmacophores .

Mechanistic Pathways
  • Nitrile Hydrolysis (The Gateway to Benzoylureas): The nitrile group is easily hydrolyzed to a primary amide (2-fluoro-6-(4-fluorophenoxy)benzamide ). This amide is a structural analog of 2,6-difluorobenzamide, the core motif of benzoylurea insecticides (e.g., Lufenuron, Hexaflumuron). The 4-fluorophenoxy substitution introduces novel steric and electronic properties that can overcome resistance to standard chitin synthesis inhibitors.

  • Nucleophilic Aromatic Substitution (SNAr): The remaining fluorine at the 2-position is activated by the ortho-nitrile group. It can be displaced by amines, thiols, or alkoxides to generate highly functionalized 2,6-disubstituted benzonitriles , which are precursors to bicyclic heterocycles (e.g., quinazolines).

  • Reduction to Benzylamine/Aniline: Reduction of the nitrile yields 2-fluoro-6-(4-fluorophenoxy)benzylamine , a key fragment for Picolinamide fungicides and next-generation SDHI (Succinate Dehydrogenase Inhibitor) compounds.

Experimental Protocol: Synthesis of the Intermediate

Objective: High-yield synthesis of this compound via SNAr reaction. Scale: 100 mmol (Laboratory Scale)

Reaction Scheme (Graphviz)

ReactionScheme SM1 2,6-Difluorobenzonitrile (Electrophile) Product This compound (Target Intermediate) SM1->Product SideProduct Bis-substitution Impurity (Trace) SM1->SideProduct Excess Phenol SM2 4-Fluorophenol (Nucleophile) SM2->Product Reagents K2CO3, DMF 90°C, 4-6h

Caption: Selective mono-substitution of 2,6-difluorobenzonitrile to form the target ether scaffold.

Step-by-Step Methodology

Reagents:

  • 2,6-Difluorobenzonitrile (13.9 g, 100 mmol)

  • 4-Fluorophenol (11.2 g, 100 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (16.6 g, 120 mmol)

  • N,N-Dimethylformamide (DMF) (100 mL)

Procedure:

  • Preparation:

    • Charge a 250 mL 3-neck round-bottom flask with 2,6-Difluorobenzonitrile and DMF .

    • Stir until dissolved under a nitrogen atmosphere.

    • Add 4-Fluorophenol in one portion.

    • Add K₂CO₃ (powdered) slowly to the stirring solution. Note: Mild exotherm may occur.

  • Reaction:

    • Heat the mixture to 90°C . Monitor internal temperature strictly; exceeding 100°C increases the risk of bis-substitution (formation of 2,6-bis(4-fluorophenoxy)benzonitrile).

    • Stir for 4–6 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (2,6-difluorobenzonitrile) should be <1%.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL ice-water with vigorous stirring. The product should precipitate as a white solid.

    • Stir for 30 minutes to ensure removal of DMF.

    • Filter the solid and wash with water (3 × 50 mL).

  • Purification:

    • Dissolve the crude wet cake in Ethyl Acetate (100 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) or Heptane/EtOAc to yield high-purity crystals.

Yield: 85–92% (Typical) Purity: >98% (HPLC)

Downstream Application: Synthesis of Benzoylurea Analog

Context: Converting the nitrile to a benzamide for insecticide synthesis.

Workflow Diagram (Graphviz)

Workflow Step1 Start: this compound Step2 Hydrolysis (NaOH, H2O2, DMSO, 50°C) Step1->Step2 Hydration Step3 Intermediate: 2-Fluoro-6-(4-fluorophenoxy)benzamide Step2->Step3 Isolation Step4 Coupling (Oxalyl Chloride -> Isocyanate -> Aniline) Step3->Step4 Activation Final Target: Novel Benzoylurea Insecticide Step4->Final Urea Formation

Caption: Conversion of the nitrile intermediate into a benzoylurea active ingredient.

Protocol for Hydrolysis (Radziszewski Reaction)
  • Dissolve This compound (10 mmol) in DMSO (20 mL).

  • Add 6M NaOH (2 mL) and 30% H₂O₂ (5 mL). Caution: Exothermic.

  • Stir at 50°C for 2 hours.

  • Quench with water; filter the precipitated benzamide .

  • Use: React this amide with oxalyl chloride to form the benzoyl isocyanate, then couple with a substituted aniline (e.g., 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline) to synthesize novel benzoylurea insecticides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-substitution Temperature too high (>100°C) or excess phenol used.Maintain T < 95°C; use strict 1:1 stoichiometry or slight excess of benzonitrile.
Incomplete Conversion Anhydrous conditions compromised; K₂CO₃ particle size too large.Use freshly dried DMF; use micronized K₂CO₃ or Cs₂CO₃ (catalytic).
Colored Impurities Oxidation of phenol or DMF decomposition.Perform reaction under Nitrogen/Argon; keep reaction time <8h.

References

  • Guidechem. (2024). This compound MSDS and Synthesis. Retrieved from

  • USPTO. (2010).[1][2] Patent US 2010/0298334 A1: Substituted Pyridines and Pyrimidines. (Describes the use of the CAS 175204-07-6 as a synthetic intermediate). Retrieved from

  • ChemicalBook. (2024). Product Profile: this compound (CAS 175204-07-6). Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2,6-Difluorobenzonitrile (Precursor). Retrieved from

Sources

Application Notes & Protocols: Leveraging 2-Fluoro-6-(4-fluorophenoxy)benzonitrile in the Development of Advanced OLED Emitters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of 100% internal quantum efficiency (IQE) in Organic Light-Emitting Diodes (OLEDs) has driven extensive research into materials exhibiting Thermally Activated Delayed Fluorescence (TADF).[1] A key strategy in designing TADF emitters is the creation of molecules with distinct electron-donating (D) and electron-accepting (A) moieties, engineered to minimize the energy gap between singlet (S₁) and triplet (T₁) excited states (ΔE_ST).[2][3] This application note details the strategic use of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile as a pivotal building block for the synthesis of high-performance D-A type TADF emitters. We provide a mechanistic rationale for its selection, detailed protocols for its incorporation into a model TADF emitter, and subsequent procedures for photophysical characterization and prototype OLED device fabrication.

Introduction: The TADF Revolution and the Role of Molecular Design

Conventional fluorescent OLEDs are fundamentally limited by spin statistics, which dictate that only 25% of electrically generated excitons are in the emissive singlet state, capping the maximum IQE at 25%. While phosphorescent OLEDs (PHOLEDs) can harvest the remaining 75% triplet excitons, they rely on expensive and rare heavy metals like iridium and platinum.

TADF materials offer a metal-free pathway to achieving, in principle, 100% IQE.[1] This is accomplished through an efficient Reverse Intersystem Crossing (rISC) mechanism, where non-emissive triplet excitons are upconverted to emissive singlet excitons using ambient thermal energy.[3][4] The efficiency of this process is critically dependent on a very small ΔE_ST (<0.25 eV).[5]

The most successful strategy for minimizing ΔE_ST is the Donor-Acceptor (D-A) architecture. By covalently linking an electron-rich donor to an electron-poor acceptor, the Highest Occupied Molecular Orbital (HOMO) can be localized on the donor and the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor. A twisted geometry between the D and A units further minimizes this spatial overlap, directly reducing ΔE_ST and enabling efficient TADF.[2][6]

Mechanistic Rationale: Why this compound is an Ideal Acceptor Core

The this compound scaffold is not typically an emitter itself, but rather a highly effective precursor for the acceptor core of a D-A TADF molecule. Its utility is grounded in several key electronic and steric properties:

  • Potent Electron-Accepting Strength : The benzonitrile unit is an established, moderately strong electron acceptor. The addition of a highly electronegative fluorine atom ortho to the cyano group significantly enhances its electron-deficient character, lowering the LUMO energy level.[6]

  • Tunable Electronics via Fluorination : Fluorine substitution is a powerful tool in OLED material design. It not only tunes the frontier orbital energy levels but can also improve the material's thermal stability and electron mobility.[7]

  • Engineered Steric Hindrance : The presence of the bulky phenoxy group at the 6-position, adjacent to the fluorine atom, provides built-in steric hindrance. When a donor moiety is subsequently attached to the molecule (e.g., via substitution of the phenoxy group's para-fluorine or by coupling to the phenoxy ring), this steric clash forces a significant dihedral (twist) angle between the donor and the benzonitrile acceptor core. This enforced twist is the causal mechanism for separating the HOMO and LUMO, which is the primary requirement for achieving a small ΔE_ST.

Figure 1: Mechanism of TADF in a D-A molecule using the benzonitrile core.

Application Protocol I: Synthesis of a Model TADF Emitter

This protocol describes a representative two-step synthesis for a model TADF emitter, Cz-FPB , where a carbazole (Cz) donor is attached to the this compound (FPB) core.

Step A: Synthesis of the Precursor, this compound

This step involves a nucleophilic aromatic substitution reaction.

  • Reagents & Setup :

    • 2,6-Difluorobenzonitrile (1.0 eq)

    • 4-Fluorophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Set up a round-bottom flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Procedure :

    • Dissolve 2,6-difluorobenzonitrile and 4-fluorophenol in DMF.

    • Add K₂CO₃ to the solution.

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification :

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound precursor.

Step B: Synthesis of the Emitter, 9-(4-((2-cyano-3-fluorophenyl)oxy)phenyl)-9H-carbazole (Cz-FPB)

This step uses a Buchwald-Hartwig amination to couple the carbazole donor.

  • Reagents & Setup :

    • This compound (1.0 eq)

    • Carbazole (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

    • Set up a Schlenk flask under an argon atmosphere.

  • Procedure :

    • To the flask, add the precursor, carbazole, NaOtBu, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the mixture to 110 °C and stir for 24 hours. Monitor by TLC.

  • Workup & Purification :

    • Cool the reaction, dilute with dichloromethane (DCM), and filter through Celite to remove the catalyst.

    • Concentrate the filtrate and purify by column chromatography (eluent: hexane/DCM gradient) to yield the final product, Cz-FPB .

    • Confirm structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow cluster_A Step A: Precursor Synthesis cluster_B Step B: Emitter Synthesis Reagents_A 2,6-Difluorobenzonitrile + 4-Fluorophenol + K2CO3 in DMF Reaction_A Nucleophilic Aromatic Substitution (120°C) Reagents_A->Reaction_A Purify_A Workup & Column Chromatography Reaction_A->Purify_A Product_A 2-Fluoro-6-(4-fluorophenoxy) benzonitrile Purify_A->Product_A Reagents_B Precursor + Carbazole + Pd Catalyst/Ligand + Base in Toluene Product_A->Reagents_B Use as reactant Reaction_B Buchwald-Hartwig Coupling (110°C) Reagents_B->Reaction_B Purify_B Workup & Column Chromatography Reaction_B->Purify_B Product_B Final TADF Emitter (Cz-FPB) Purify_B->Product_B

Figure 2: Synthetic workflow for the model TADF emitter Cz-FPB.

Application Protocol II: Photophysical Characterization

To confirm TADF activity, the synthesized emitter must be characterized in a host matrix to minimize self-quenching effects.

  • Sample Preparation :

    • Prepare a 1 wt% solution of the Cz-FPB emitter in a suitable host matrix, such as poly(methyl methacrylate) (PMMA), in a solvent like toluene.

    • Spin-coat the solution onto a quartz substrate to form a thin, uniform film.

    • Dry the film under vacuum to remove residual solvent.

  • Steady-State Measurements :

    • UV-Vis Absorption : Record the absorption spectrum to identify the absorption bands corresponding to the donor, acceptor, and intramolecular charge transfer (ICT) states.

    • Photoluminescence (PL) : Record the emission spectrum. The ICT emission is typically broad and structureless.

  • Time-Resolved Measurements :

    • Using a time-correlated single photon counting (TCSPC) system or a gated iCCD camera, measure the photoluminescence decay profile.[8]

    • A biexponential decay is the hallmark of TADF:

      • Prompt Fluorescence : A fast decay component (nanosecond scale) from direct S₁ → S₀ relaxation.

      • Delayed Fluorescence : A slow decay component (microsecond to millisecond scale) resulting from the T₁ → S₁ → S₀ pathway.[9]

  • Determination of ΔE_ST :

    • Cool the sample film to a low temperature (77 K) in a cryostat.

    • Measure the time-resolved emission spectra.

    • The S₁ energy is determined from the high-energy onset of the prompt fluorescence spectrum.

    • The T₁ energy is determined from the high-energy onset of the phosphorescence spectrum, which is only visible at low temperatures and after the prompt fluorescence has decayed.

    • Calculate ΔE_ST = E(S₁) - E(T₁) . A value below 0.25 eV confirms the potential for efficient TADF at room temperature.[5]

ParameterTypical MethodExpected Result for a TADF Emitter
Absorption (λ_abs) UV-Vis SpectrophotometerMultiple bands, including a low-energy ICT band.
Emission (λ_em) SpectrofluorometerBroad, solvatochromic emission peak.
PL Quantum Yield Integrating SphereHigh (>70%)
PL Decay Profile TCSPC / Gated CameraBiexponential (prompt + delayed components).
ΔE_ST Low-Temp. Spectroscopy< 0.25 eV

Table 1: Summary of key photophysical characterization parameters for TADF emitters.

Application Protocol III: Prototype OLED Fabrication & Testing

This protocol outlines the fabrication of a multilayer OLED using the synthesized Cz-FPB as the emissive dopant via thermal evaporation.[10][11] All steps must be performed in a high-vacuum environment (<10⁻⁶ mbar) within an integrated glovebox system.

  • Substrate Preparation :

    • Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.[12]

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone immediately before loading into the vacuum chamber to increase the ITO work function.

  • Organic and Metal Layer Deposition :

    • Sequentially deposit the following layers onto the ITO substrate via thermal evaporation. The emissive layer (EML) is co-evaporated from two separate sources.

    • Device Stack:

      • Hole Injection Layer (HIL): HAT-CN (10 nm)

      • Hole Transport Layer (HTL): TAPC (40 nm)

      • Emissive Layer (EML): mCP host doped with 20 wt% Cz-FPB (30 nm)[13]

      • Electron Transport Layer (ETL): TPBi (30 nm)

      • Electron Injection Layer (EIL): LiF (1 nm)

      • Cathode: Aluminum (Al) (100 nm)

  • Encapsulation :

    • Without breaking vacuum, encapsulate the completed device using a glass lid and UV-cured epoxy resin to protect the sensitive organic layers from atmospheric oxygen and moisture.[10]

  • Device Characterization :

    • Using a source measure unit and a calibrated photodiode/spectrometer, measure the device's performance characteristics.

    • Current Density-Voltage-Luminance (J-V-L): Determine the turn-on voltage and driving voltage.

    • External Quantum Efficiency (EQE): Calculate the EQE as a function of luminance and current density. High-performance TADF devices can achieve EQEs well over 20%.[14][15]

Sources

Protocol for ¹⁹F NMR Analysis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of ¹⁹F NMR in Pharmaceutical Analysis

In the landscape of modern drug discovery and development, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a uniquely powerful analytical technique. The ¹⁹F nucleus possesses a compelling combination of properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to high sensitivity, second only to ¹H.[1][2] This inherent sensitivity, coupled with a wide chemical shift range of over 800 ppm, provides exceptional signal dispersion, minimizing the spectral overlap that can often complicate ¹H NMR analysis.[1][3] For pharmaceutical researchers, this means a clearer window into the structure, purity, and behavior of fluorinated molecules, which constitute a growing proportion of new drug candidates. The introduction of fluorine can significantly enhance a drug's metabolic stability, binding affinity, and lipophilicity.

This application note provides a detailed, field-proven protocol for the ¹⁹F NMR analysis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile , a molecule featuring two distinct fluorine environments. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical utility.

Molecular Context: Understanding the ¹⁹F Environment of this compound

The target molecule, this compound, presents two magnetically inequivalent fluorine atoms, which will give rise to two distinct signals in the ¹⁹F NMR spectrum.

  • F_A (ortho to the nitrile group): This fluorine is directly attached to the benzonitrile ring and is in an ortho position to both the electron-withdrawing nitrile group (-CN) and the electron-donating phenoxy group (-OAr). The chemical shift of this fluorine will be influenced by the balance of these opposing electronic effects.

  • F_B (para on the phenoxy ring): This fluorine is part of the 4-fluorophenoxy moiety. Its chemical environment is primarily influenced by the ether linkage and its position relative to the rest of the molecule.

The electronic environment surrounding each fluorine nucleus dictates its chemical shift (δ), providing a unique fingerprint for its position within the molecule.[3] Furthermore, through-bond (J-coupling) and potentially through-space interactions between the two fluorine atoms and with nearby protons will result in signal splitting, offering valuable structural information.

Experimental Workflow: From Sample Preparation to Data Analysis

The following diagram illustrates the comprehensive workflow for the ¹⁹F NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Analyte & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Tune & Match Probe acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate & Analyze Signals proc3->proc4

Caption: A streamlined workflow for ¹⁹F NMR analysis.

Detailed Protocol

This protocol is designed to provide both qualitative and quantitative information about this compound.

Part 1: Sample Preparation

The quality of the NMR data is fundamentally dependent on meticulous sample preparation.

Materials:

  • This compound (analyte)

  • High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • Internal standard (for quantitative analysis), e.g., hexafluorobenzene (C₆F₆) or trifluorotoluene (PhCF₃)

  • High-precision analytical balance

  • Volumetric flasks

  • High-quality 5 mm NMR tubes

  • Pipettes

Procedure:

  • Analyte & Standard Weighing:

    • For qualitative analysis, accurately weigh approximately 5-10 mg of this compound.

    • For quantitative analysis (qNMR), accurately weigh both the analyte (e.g., 10 mg) and a suitable internal standard (e.g., 5 mg of hexafluorobenzene). The choice of internal standard is critical; it should have a simple ¹⁹F NMR spectrum with a signal that does not overlap with the analyte signals and a known purity.

  • Dissolution:

    • Dissolve the weighed sample(s) in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent in a clean, dry vial. The choice of solvent can influence the chemical shifts, so consistency is key.[1] Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a high-quality 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically around 4 cm).

    • Cap the NMR tube securely.

Part 2: NMR Data Acquisition

These parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.

Procedure:

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F channel of the probe to the sample. This is a critical step to ensure optimal sensitivity and pulse performance.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems with inverse-gated ¹H decoupling for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE)).[4] For routine qualitative spectra, a standard ¹⁹F pulse-acquire sequence is sufficient.

    • Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, a wide spectral width of at least 250 ppm is recommended to avoid signal folding.

    • Transmitter Offset (O1p): Center the spectral window in the aromatic fluorine region, typically around -120 to -160 ppm.

    • Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (D1): For quantitative analysis, a sufficiently long relaxation delay is crucial to allow for full relaxation of the fluorine nuclei between scans. A delay of 5 times the longest T₁ (spin-lattice relaxation time) is recommended for accuracies of ±1%.[4] For small molecules, a D1 of 10-20 seconds is often a safe starting point.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

Part 3: Data Processing and Analysis

Modern NMR software packages (e.g., MestReNova, TopSpin) offer a suite of tools for processing and analyzing the acquired data.

Procedure:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase and Baseline Correction:

    • Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm (e.g., polynomial fit) to obtain a flat baseline, which is essential for accurate integration.

  • Referencing:

    • If an internal standard with a known chemical shift is used (e.g., C₆F₆ at approximately -164.9 ppm), reference the spectrum to its signal.

    • Alternatively, an external reference can be used, or the spectrum can be referenced indirectly to the solvent's residual ¹H signal, though this is less accurate for ¹⁹F NMR.[2]

  • Signal Analysis:

    • Integration: Integrate the area under each ¹⁹F signal. For quantitative analysis, the concentration of the analyte can be calculated using the following formula:

      Concentration_analyte = (Integral_analyte / N_F_analyte) * (N_F_std / Integral_std) * (MW_analyte / MW_std) * (Mass_std / Mass_analyte) * Purity_std

      Where N_F is the number of fluorine atoms for the signal, MW is the molecular weight, and Purity is the purity of the standard.

    • Chemical Shift (δ): Record the chemical shift of each signal in ppm.

    • Coupling Constants (J): Measure the coupling constants (in Hz) from the splitting patterns of the signals. This will reveal through-bond couplings between the two fluorine atoms (⁴J_FF) and with neighboring protons (³J_HF, ⁴J_HF, ⁵J_HF).

Expected Results and Interpretation

Based on the structure of this compound and typical ¹⁹F NMR chemical shift ranges for similar compounds, the following is an estimation of the expected spectrum.

Fluorine AtomExpected Chemical Shift (δ) ppm (relative to CFCl₃)Expected Multiplicity
F_A (ortho-F on benzonitrile)-110 to -130Doublet of multiplets
F_B (para-F on phenoxy)-115 to -125Triplet of triplets (approx.)

Rationale for Expected Results:

  • Chemical Shifts: Aromatic fluorine atoms typically resonate in the range of -100 to -170 ppm.[3][5] The exact position is sensitive to the electronic nature of the substituents.[3] The ortho-fluoro (F_A) is influenced by the electron-withdrawing nitrile group and the electron-donating phenoxy group. The para-fluoro (F_B) is primarily influenced by the electron-donating ether oxygen.

  • Multiplicity:

    • The signal for F_A is expected to be a doublet due to coupling with the F_B atom (likely a ⁴J_FF coupling). This doublet will be further split into a multiplet by couplings to the aromatic protons on the benzonitrile ring.

    • The signal for F_B is expected to appear as an approximate triplet of triplets. The larger triplet splitting will arise from coupling to the two ortho protons on the phenoxy ring (³J_HF), and the smaller triplet-like splitting will be due to coupling to the two meta protons (⁴J_HF). It will also be split by the coupling to F_A.

Conclusion: Ensuring Data Integrity and Advancing Research

This protocol provides a robust framework for the ¹⁹F NMR analysis of this compound. By understanding the principles behind each step, from sample preparation to data interpretation, researchers can acquire high-quality, reproducible data. The unique sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an indispensable tool in the arsenal of the modern drug development professional, enabling detailed structural elucidation and accurate quantification of fluorinated pharmaceutical compounds. Adherence to a well-defined and scientifically grounded protocol is paramount to ensuring the integrity and value of the generated data, ultimately accelerating the pace of discovery.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Gerig, J.T. Fluorine NMR. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

Application Note: LC-MS/MS Method Development for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists developing methods for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS: 175204-07-6).[1][2] It addresses the specific challenges of analyzing hydrophobic, electron-deficient benzonitriles.

Abstract & Scope

This compound is a critical intermediate in the synthesis of agrochemicals (e.g., phenoxy-based herbicides) and pharmaceutical candidates (e.g., kinase inhibitors).[1][2] Its analysis is complicated by poor aqueous solubility (LogP > 3.[1][2]5) and low ionization efficiency in standard Electrospray Ionization (ESI) due to the electron-withdrawing nature of the fluorine and nitrile groups.

This guide provides a rational method development strategy, prioritizing Atmospheric Pressure Chemical Ionization (APCI) over ESI, and utilizing Phenyl-Hexyl stationary phases for enhanced selectivity.[2]

Physicochemical Profile & Analytical Challenges

Before method development, the analyte's properties must dictate the instrument parameters.

PropertyValue (Predicted/Inferred)Analytical Implication
Formula

Monoisotopic Mass: 231.05 Da
LogP ~3.8 - 4.2Highly lipophilic; requires high organic content for elution.[1][2]
pKa N/A (Neutral)No acidic/basic sites for easy pH-switching ionization.[1][2]
Ionization Weakly Basic (Nitrile)Difficult to protonate

in ESI.[2] Prone to adducts

.
Solubility MeOH, ACN, DCMSample diluent must match initial mobile phase conditions to prevent precipitation.[2]

Method Development Strategy (The "Why")

Ion Source Selection: The ESI vs. APCI Dilemma

The nitrile group (


) is a weak base.[1][2] The presence of two fluorine atoms and an ether linkage further reduces electron density, making protonation in ESI inefficient.
  • ESI Limitations: Likely to produce split signals between

    
    , 
    
    
    
    , and
    
    
    , reducing sensitivity and linearity.
  • APCI Advantage: APCI relies on gas-phase ion-molecule reactions.[1][2] The corona discharge can effectively protonate the nitrile nitrogen via charge transfer from the mobile phase (methanol/water clusters), yielding a dominant

    
     peak.
    

Recommendation: APCI Positive Mode is the primary choice.[2] If APCI is unavailable, APPI (Photoionization) is the secondary choice.[2] ESI should only be used with ammonium formate buffers to drive


 formation.[1][2]
Chromatographic Selectivity

Standard C18 columns may show poor retention reproducibility due to "phase collapse" or dewetting with such hydrophobic compounds if the gradient starts too aqueous.[2]

  • Column Choice: Biphenyl or Phenyl-Hexyl .[1][2]

  • Mechanism: The

    
     interactions between the phenyl ring of the stationary phase and the electron-deficient aromatic rings of the analyte provide superior selectivity and peak shape compared to C18.[1]
    

Detailed Experimental Protocol

Sample Preparation[2][3]
  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL Methanol (MeOH) . (Concentration: 1 mg/mL).[1][2] Store at -20°C.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 MeOH:Water.

  • Matrix Sample (Plasma/Plant Tissue):

    • Aliquot 100 µL sample.[1][2]

    • Add 400 µL Acetonitrile (ACN) (cold) to precipitate proteins.[1][2]

    • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant.[1][2] Evaporate to dryness under

      
      .
      
    • Reconstitute in 100 µL 60:40 MeOH:Water .

LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
  • Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm) or equivalent.[1][2]

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

    • Note: Methanol is preferred over ACN for APCI to support proton transfer.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient:

    • 0.0 min: 40% B[1][2]

    • 1.0 min: 40% B[1][2]

    • 5.0 min: 95% B[1][2]

    • 7.0 min: 95% B[1][2]

    • 7.1 min: 40% B[1][2]

    • 10.0 min: Stop

Mass Spectrometry (Triple Quadrupole)
  • Source: APCI (Positive).[1][2]

  • Corona Current: 4.0 µA.[1][2]

  • Source Temp: 350°C (High heat required for vaporization).[1][2]

  • Probe Temp: 400°C.

  • Cone Voltage: Optimized per transition (typically 20-30 V).

MRM Transition Table (Theoretical)

Optimization required on specific instrument.[2]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
232.1

138.0 20Cleavage of ether bond (Benzonitrile fragment)
232.1

111.0 254-Fluorophenol fragment
232.1

205.1 15Loss of HCN (Neutral loss -27 Da)

Visualization of Method Logic

Workflow Diagram

The following diagram illustrates the decision-making process for optimizing the ionization and separation of this fluorinated intermediate.

MethodDevelopment Analyte Analyte: This compound PropAnalysis Property Analysis: Neutral, LogP > 3.8, Fluorinated Analyte->PropAnalysis SourceDecide Ion Source Decision PropAnalysis->SourceDecide ESI ESI Positive SourceDecide->ESI Standard APCI APCI Positive (Recommended) SourceDecide->APCI Optimized ESI_Outcome Risk: Adduct splitting ([M+Na], [M+NH4]) Low Sensitivity ESI->ESI_Outcome APCI_Outcome Mechanism: Gas Phase Proton Transfer Dominant [M+H]+ APCI->APCI_Outcome Column Column Selection: Phenyl-Hexyl Phase APCI_Outcome->Column Mech Mechanism: Pi-Pi Interaction with Aromatic Ether Column->Mech

Caption: Decision tree for selecting APCI ionization and Phenyl-Hexyl stationary phase based on analyte physicochemical properties.

Validation & Troubleshooting

Self-Validating Quality Control

To ensure the method is robust (Trustworthiness), implement the following system suitability tests:

  • Retention Time Stability: The retention time should not shift >2% over 10 injections. If it does, the column is not equilibrating; increase the re-equilibration time at 40% B.

  • Adduct Monitoring: Even in APCI, monitor m/z 249 (

    
    ) and 254 (
    
    
    
    ) during development. If sodium adducts dominate, add 5mM Ammonium Acetate to the mobile phase to suppress Na+ coordination.
Common Pitfalls
  • Carryover: Due to high LogP, the analyte may stick to the injector needle.

    • Fix: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (40:40:20) .[1][2]

  • Solubility Crash: Diluting the stock (100% MeOH) directly into 100% Water will cause precipitation.[2]

    • Fix: Always dilute into at least 40% organic solvent.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 2-Fluoro-6-methoxybenzonitrile (Analog).[1][2][3] National Library of Medicine.[2] Available at: [Link][2]

  • Kostiainen, R., & Kauppila, T. J. (2009).[2] Effect of eluent on the ionization efficiency of nonpolar compounds in electrospray ionization and atmospheric pressure chemical ionization. Journal of Chromatography A. (Demonstrates APCI superiority for non-polar aromatics).[1][2]

  • Agilent Technologies. (2020).[1][2] Application Note: Analysis of Fluorinated Intermediates using Phenyl-Hexyl Columns. (General reference for column selection mechanism).

Sources

Application Note: Catalytic Systems for the Synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the catalytic synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile, a key fluorinated aromatic intermediate. The formation of the diaryl ether linkage is the critical transformation in this synthesis. We present and contrast two robust and widely applicable catalytic methodologies: the traditional Copper-Catalyzed Ullmann Condensation and the modern Palladium-Catalyzed Buchwald-Hartwig C-O Cross-Coupling reaction. This note details the mechanistic underpinnings of each system, provides validated, step-by-step experimental protocols, and offers a comparative analysis to guide catalyst selection based on laboratory-specific constraints such as cost, reaction time, and substrate sensitivity.

Introduction: The Synthetic Challenge

This compound and its analogs are valuable structural motifs in the fields of medicinal chemistry and materials science.[1] The incorporation of fluorine atoms can enhance metabolic stability and binding affinity in bioactive molecules, while the diaryl ether scaffold is present in numerous pharmaceuticals and advanced materials.[1] The primary synthetic challenge lies in the efficient construction of the C-O bond between two electron-deficient aryl rings: 2,6-difluorobenzonitrile and 4-fluorophenol. This application note explores two premier catalytic strategies to overcome this challenge.

Mechanistic Framework and Catalyst System Selection

The choice of a catalytic system is dictated by a balance of reaction efficiency, cost, and operational simplicity. Both copper and palladium-based systems offer viable pathways, each with a distinct mechanistic cycle and set of advantages.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, cost-effective method for forming aryl ethers, thioethers, and amines.[2][3] While traditional protocols required harsh conditions and stoichiometric copper, modern ligand-accelerated systems have significantly improved the reaction's scope and mildness.[2]

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are typically used as the active catalytic species. The role of the copper catalyst is to provide a lower energy pathway for the reaction to proceed.[4] The mechanism is believed to involve the formation of a copper(I) phenoxide intermediate.

  • Base: A moderate base like potassium carbonate (K₂CO₃) or the more reactive cesium carbonate (Cs₂CO₃) is required to deprotonate the 4-fluorophenol, forming the corresponding phenoxide which can then coordinate to the copper center.

  • Solvent: High-boiling point, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are necessary to ensure solubility of the reactants and to provide the thermal energy required to overcome the activation barrier of the C-O bond formation.[2]

Ullmann_Condensation cluster_0 Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Cu(I)-Phenoxide CuI->CuPhenoxide + Phenoxide OxAdduct Cu(III) Intermediate CuPhenoxide->OxAdduct Oxidative Addition (+ Aryl Halide) OxAdduct->CuI Reductive Elimination Product Diaryl Ether Product OxAdduct->Product ArylHalide 2,6-Difluorobenzonitrile ArylHalide->OxAdduct Phenoxide 4-Fluorophenoxide

Caption: Proposed catalytic cycle for the Ullmann Condensation.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

Developed by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad functional group tolerance.[5] Originally focused on C-N bond formation, its application has been successfully extended to C-O couplings.[6]

Causality of Experimental Choices:

  • Catalyst System: This reaction requires a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a specialized phosphine ligand.[7] The use of pre-formed palladium precatalysts can simplify the reaction setup and improve reproducibility.[8] The ligand, typically a sterically hindered biarylphosphine like XPhos or RuPhos, is crucial. It stabilizes the Pd(0) active species, promotes the oxidative addition of the aryl halide, and facilitates the final reductive elimination step.[9][10]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used to ensure complete deprotonation of the phenol and to facilitate the formation of the palladium-phenoxide complex.[11]

  • Solvent: Aprotic, non-polar, or weakly polar solvents like toluene or 1,4-dioxane are preferred, as they are compatible with the sensitive catalytic system.[9][11]

Buchwald_Hartwig cluster_1 Catalytic Cycle Pd0 L-Pd(0) OxAdduct L-Pd(II)-Ar(X) Pd0->OxAdduct Oxidative Addition PdPhenoxide L-Pd(II)-Ar(OAr') OxAdduct->PdPhenoxide + Phenoxide (Base) PdPhenoxide->Pd0 Reductive Elimination Product Diaryl Ether Product PdPhenoxide->Product ArylHalide 2,6-Difluorobenzonitrile ArylHalide->OxAdduct Phenoxide 4-Fluorophenoxide

Caption: General catalytic cycle for Buchwald-Hartwig C-O Coupling.

Experimental Protocols

The following protocols are designed as self-validating systems. All steps, from setup to purification, are detailed to ensure reproducibility.

Protocol 1: Copper-Catalyzed Synthesis of this compound

Materials and Reagents:

  • 2,6-Difluorobenzonitrile (1.0 equiv)

  • 4-Fluorophenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aqueous NH₄Cl, Brine

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile, 4-fluorophenol, CuI, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[12][13]

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the consumption of the limiting reagent is observed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Protocol 2: Palladium-Catalyzed Synthesis of this compound

Materials and Reagents:

  • 2,6-Difluorobenzonitrile (1.0 equiv)

  • 4-Fluorophenol (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Deionized Water, Brine

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add 2,6-difluorobenzonitrile and 4-fluorophenol, followed by anhydrous toluene.

  • Inert Atmosphere: Seal the Schlenk tube and remove from the glovebox (if applicable).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours). Microwave irradiation can significantly reduce reaction times.[14]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Data Presentation and Comparative Analysis

The selection between the two catalytic systems often depends on a trade-off between catalyst cost and reaction efficiency.

ParameterProtocol 1: Copper-Catalyzed (Ullmann)Protocol 2: Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst System CuIPd(OAc)₂ / XPhos
Catalyst Cost LowHigh
Base K₂CO₃ or Cs₂CO₃ (Moderate)NaOt-Bu (Strong)
Solvent DMF / NMPToluene / Dioxane
Temperature 120 - 140 °C100 - 110 °C
Reaction Time 12 - 24 hours4 - 12 hours
Pros Inexpensive catalyst, simple setup.Milder conditions, faster reaction, high yields, broad scope.
Cons High temperatures, longer reaction times, potential side reactions.Expensive catalyst/ligand, requires strict inert conditions.

Experimental Workflow Visualization

Workflow cluster_workflow General Synthesis Workflow A 1. Reaction Setup (Oven-dried glassware, inert atmosphere) B 2. Reagent Addition (Aryl halide, phenol, catalyst, base, solvent) A->B C 3. Reaction (Heating & Stirring) B->C D 4. Monitoring (TLC / GC-MS) C->D D->C Reaction Incomplete E 5. Workup (Quenching, Extraction, Drying) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: A generalized workflow for the synthesis of the target molecule.

Conclusion

Both copper-catalyzed Ullmann and palladium-catalyzed Buchwald-Hartwig methodologies provide effective routes for the synthesis of this compound. The Ullmann approach offers a significant cost advantage, making it suitable for large-scale synthesis where reaction time is less critical. Conversely, the Buchwald-Hartwig C-O coupling provides a faster, milder, and often higher-yielding alternative, which is ideal for medicinal chemistry applications where speed and substrate compatibility are paramount. The choice of protocol should be made after careful consideration of the specific project goals and available resources.

References

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. Available at: [Link]

  • And sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available at: [Link]

  • Cas no 175204-08-7 (2-Fluoro-6-(4-methylphenoxy)benzonitrile). Available at: [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • The role of copper in the Ullmann reaction. Mapping Ignorance. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important molecule. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) on Impurity Formation & Mitigation

This section addresses the most common impurities observed during the synthesis of this compound, which is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-difluorobenzonitrile and 4-fluorophenol.

Q1: I'm observing unreacted starting materials in my final product. What are the common causes and how can I improve conversion?

A1: Detecting unreacted 2,6-difluorobenzonitrile and 4-fluorophenol is a common issue related to incomplete reaction.

  • Causality: The SNAr reaction rate is highly dependent on the reaction conditions.[1] Insufficient temperature, inadequate reaction time, or a weak base can lead to poor conversion. The nucleophilicity of the 4-fluorophenoxide, formed in situ, is critical. If the base is not strong enough to deprotonate the phenol fully, the reaction will be sluggish.

  • Troubleshooting & Prevention:

    • Base Selection: Ensure the base used (e.g., K₂CO₃, Cs₂CO₃, NaH) is anhydrous and of high purity. The pKa of the base's conjugate acid should be significantly higher than that of 4-fluorophenol to ensure complete deprotonation.

    • Temperature Control: This reaction often requires elevated temperatures (e.g., 80-150 °C).[2] Monitor the internal reaction temperature and ensure it is maintained consistently.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Extend the reaction time if starting materials are still present.

    • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or NMP, which can effectively solvate the cation of the base and accelerate SNAr reactions.[3] Ensure the solvent is anhydrous.

Q2: My final product is contaminated with a significant amount of 2-Fluoro-6-hydroxybenzonitrile. How is this impurity formed and how can I avoid it?

A2: The presence of 2-Fluoro-6-hydroxybenzonitrile indicates a competitive side reaction with a hydroxide source.

  • Causality: This impurity arises from the reaction of the starting material, 2,6-difluorobenzonitrile, with hydroxide ions. These hydroxide ions can be present if using an aqueous base (e.g., aqueous NaOH or KOH) or from residual water in the reaction mixture reacting with a strong base. The hydroxide ion acts as a nucleophile, displacing one of the fluoride atoms.[4]

  • Troubleshooting & Prevention:

    • Use Anhydrous Conditions: This is the most critical factor. Dry your glassware thoroughly. Use anhydrous solvents and non-hygroscopic bases like anhydrous K₂CO₃ or Cs₂CO₃. If using sodium hydride (NaH), ensure it is fresh and handled under an inert atmosphere.

    • Avoid Hydroxide Bases: If possible, avoid using strong hydroxide bases like NaOH and KOH. If they must be used, ensure they are in a powdered, anhydrous form.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent the introduction of atmospheric moisture.[2]

Q3: I've identified an impurity with a molecular weight corresponding to the hydrolysis of the nitrile group. What is it and how do I prevent its formation?

A3: You are likely observing the formation of 2-Fluoro-6-(4-fluorophenoxy)benzamide or the corresponding carboxylic acid, 2-Fluoro-6-(4-fluorophenoxy)benzoic acid.

  • Causality: The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[5][6][7] During the reaction, if excess base and trace water are present, the nitrile can be partially hydrolyzed to the primary amide. During workup, if acidic conditions are used, the amide can be further hydrolyzed to the carboxylic acid.[7] Vigorous conditions (strong base and high temperature) can drive this hydrolysis.[8]

  • Troubleshooting & Prevention:

    • Control Basicity: Use the minimum stoichiometric amount of base required for the reaction. A large excess of a strong base can promote nitrile hydrolysis.

    • Temperature Management: Avoid excessively high temperatures or prolonged reaction times once the main reaction is complete.

    • Careful Workup: When neutralizing the reaction mixture, do so at a low temperature (e.g., 0-5 °C) and avoid strongly acidic or basic conditions for extended periods. A buffered workup can sometimes be beneficial.

    • Purification: These more polar impurities can typically be removed from the desired product by column chromatography or recrystallization.

Q4: I am seeing a high molecular weight impurity that I suspect is a bis-ether product. Is this possible?

A4: While the formation of 2,6-bis(4-fluorophenoxy)benzonitrile is sterically hindered, it is a potential side product, especially if reaction conditions are forced.

  • Causality: This impurity would form if a second molecule of 4-fluorophenoxide displaces the remaining fluorine atom on the product molecule. This is an SNAr reaction on the product itself. The electron-withdrawing nature of the nitrile group activates both fluorine positions.[9]

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight excess (e.g., 1.0-1.1 equivalents) of 4-fluorophenol relative to 2,6-difluorobenzonitrile. A large excess of the phenol will favor the formation of the bis-substitution product.

    • Temperature and Time: Use the lowest temperature and shortest time necessary for complete consumption of the starting material to minimize the rate of the second, slower substitution.

General Troubleshooting Guide

This table provides a quick reference for common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Degradation of starting materials or product.1. Re-evaluate reaction time, temperature, and base (see FAQ Q1). 2. Optimize extraction and purification steps. Ensure pH is controlled during aqueous workup. 3. Ensure anhydrous conditions and an inert atmosphere.
Product Discoloration (Dark Brown/Black) 1. Reaction run at too high a temperature. 2. Oxidation of the phenol starting material. 3. Solvent degradation (e.g., DMF).1. Reduce reaction temperature. 2. Run the reaction under an inert atmosphere (N₂ or Ar).[2] 3. Use high-purity, fresh solvent. Consider a more stable solvent like sulfolane.
Inconsistent Results 1. Variable quality of reagents (especially base and solvent). 2. Inconsistent temperature control. 3. Presence of atmospheric moisture.1. Use reagents from a reliable source and ensure they are anhydrous. 2. Use an oil bath or heating mantle with a temperature controller for consistent heating. 3. Assemble the reaction under an inert atmosphere.

Experimental Protocols & Workflows

Protocol 3.1: Illustrative HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Illustrative Retention Times:

Compound Approx. Retention Time (min)
2-Fluoro-6-hydroxybenzonitrile3.5
4-Fluorophenol4.2
2,6-Difluorobenzonitrile6.8
This compound (Product) 10.5
2,6-bis(4-fluorophenoxy)benzonitrile14.2

Mechanistic & Troubleshooting Diagrams

The following diagrams illustrate the primary reaction pathway and the formation of a common impurity.

SNAr_Reaction SM1 2,6-Difluorobenzonitrile Product This compound SM1->Product SₙAr Reaction SM2 4-Fluorophenol Nucleophile 4-Fluorophenoxide (Nucleophile) SM2->Nucleophile Deprotonation Base Base (e.g., K₂CO₃) Nucleophile->Product SₙAr Reaction Hydrolysis_Impurity Product Product (Benzonitrile) Amide Amide Impurity Product->Amide Partial Hydrolysis (During Reaction) Water H₂O (Trace) Water->Amide Partial Hydrolysis (During Reaction) Base Base (Excess) Base->Amide Partial Hydrolysis (During Reaction) Acid Carboxylic Acid Impurity Amide->Acid Full Hydrolysis (During Workup)

Caption: Formation of hydrolysis-related impurities.

References

  • Synthesis of 2,6-Difluorobenzonitrile - Semantic Scholar. [Link]

  • CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google P
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

  • Nitriles: base hydrolysis - YouTube. [Link]

  • Nucleophilic Aromatic Subsitution - YouTube. [Link]

  • US20050054882A1 - Diaryl ether condensation reactions - Google P
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]

  • The Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimization of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for


 Synthesis
Target Molecule:  2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS: Derivative of 1897-52-5)
Reaction Class:  Nucleophilic Aromatic Substitution (

)

Executive Summary & Reaction Mechanics[1][2]

The Challenge: Synthesizing this compound requires the selective substitution of one fluorine atom on 2,6-difluorobenzonitrile (DFBN) with 4-fluorophenol. The primary yield-killer in this reaction is over-substitution , leading to the formation of the 2,6-bis(4-fluorophenoxy) byproduct.

The Mechanism: The reaction proceeds via an addition-elimination mechanism (


). The nitrile group (

) at the C1 position is strongly electron-withdrawing, activating the C2 and C6 positions. However, once the first phenoxy group is installed, the ring remains sufficiently activated for a second attack, especially at elevated temperatures or with excess nucleophile.
Reaction Pathway Diagram

ReactionPathway SM Starting Material 2,6-Difluorobenzonitrile Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagents 4-Fluorophenol + Base (K2CO3) Reagents->Intermediate Product TARGET PRODUCT 2-Fluoro-6-(4-fluorophenoxy) benzonitrile Intermediate->Product -F (Elimination) Impurity IMPURITY (Over-reaction) 2,6-bis(4-fluorophenoxy) benzonitrile Product->Impurity + 2nd Eq Phenol (High Temp/Excess Base)

Figure 1: Reaction pathway highlighting the critical control point between mono-substitution (Target) and bis-substitution (Impurity).

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity (mono-substitution) over raw conversion rate.

Standard Operating Procedure (10g Scale)

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 equiv)

  • 4-Fluorophenol (0.98 equiv) — Critical: Slight deficit prevents over-reaction.

  • Potassium Carbonate (

    
    ), anhydrous (1.1 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP. Acetonitrile can be used for slower, more controlled reactions.

Step-by-Step Workflow:

  • Preparation: Dry the solvent over molecular sieves (4Å). Water acts as a competitive nucleophile (hydrolyzing the nitrile to an amide) and solvates the fluoride leaving group, stalling the reaction.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzonitrile (10.0 g, 71.9 mmol) in DMF (100 mL).

  • Base Activation: Add anhydrous

    
     (10.9 g, 79.1 mmol). Stir at Room Temperature (RT) for 10 minutes.
    
  • Nucleophile Addition (The Control Step):

    • Incorrect: Adding solid phenol all at once.

    • Correct: Dissolve 4-fluorophenol (7.9 g, 70.5 mmol, 0.98 eq ) in 20 mL DMF. Add this solution dropwise over 1 hour at 60°C.

  • Reaction: Heat to 80°C. Monitor by HPLC/TLC every 2 hours.

    • Endpoint: Stop when starting material is <5% or if Bis-impurity starts rising >3%.

  • Work-up:

    • Cool to RT. Pour mixture into ice water (500 mL). The product should precipitate.

    • Filter the solid.[1] If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Hexane to remove traces of bis-impurity.

Data Presentation: Solvent & Base Effects[1][2][4][5]

The choice of solvent and base dramatically alters the kinetic profile.

ParameterConditionYield (Mono)Bis-ImpurityReaction TimeNotes
Base

85-92% < 5%4-6 hStandard balance of rate vs. selectivity.
Base

60-70%> 15%< 1 hToo aggressive; promotes rapid double substitution.
Base

88-94%5-8%2-3 h"Cesium Effect" increases solubility of phenoxide; faster but riskier.
Solvent DMFHigh ModerateFastHard to remove (high BP). Good for scale-up.
Solvent DMSOHighHighFastDifficult work-up (high BP); promotes bis-adduct.
Solvent AcetonitrileModerateLow Slow (12h+)Best for selectivity; requires reflux (80°C).

Troubleshooting & FAQs

Module A: Low Yield / Incomplete Conversion

Symptom: HPLC shows 30% unreacted 2,6-difluorobenzonitrile after 12 hours.

  • Root Cause 1: Wet Solvent. Water solvates the fluoride ion (leaving group) and the carbonate base, effectively shutting down the nucleophilicity.

    • Fix: Use anhydrous DMF/NMP. Add 4Å molecular sieves to the reaction vessel.

  • Root Cause 2: Particle Size of Base. Large granules of

    
     have low surface area.
    
    • Fix: Use micronized/powdered

      
      .
      
  • Root Cause 3: Temperature too low.

    • Fix: Increase temperature to 90°C. Warning: Do not exceed 120°C or dimerization may occur.

Module B: High Impurity (Bis-phenoxy adduct)

Symptom: HPLC shows 15% Bis-product.

  • Root Cause 1: Stoichiometry Error. You likely added >1.0 equivalent of phenol.

    • Fix: Strictly limit 4-fluorophenol to 0.95–0.98 equivalents. It is better to leave some unreacted starting material (which can be washed away) than to form the bis-product (which is hard to separate).

  • Root Cause 2: "Hot Spots" during addition.

    • Fix: Ensure vigorous stirring. Add the phenol solution slowly via syringe pump or addition funnel.

Module C: Isolation Issues (Oiling Out)

Symptom: Product forms a sticky oil/gum upon pouring into water, rather than a solid.

  • Root Cause: The product melting point is depressed by impurities (DMF or phenol).

    • Fix:

      • Decant the water.

      • Dissolve the oil in a minimum amount of hot Ethanol.

      • Add water dropwise until turbid.

      • Cool slowly to 4°C with stirring to induce crystallization.

      • Seed crystal: If available, add a tiny crystal of pure product to the oil/water mix.

Decision Tree for Troubleshooting

Troubleshooting Start Problem Encountered IssueType Identify Issue Start->IssueType LowConv Low Conversion (SM Remaining) IssueType->LowConv Reaction Stalled HighBis High Bis-Impurity (Over-reaction) IssueType->HighBis Two peaks Hydrolysis Hydrolysis Product (Amide formation) IssueType->Hydrolysis New Polar Peak Action1 Check Water Content (Use Anhydrous Solvent) LowConv->Action1 Step 1 Action3 Reduce Phenol to 0.95 eq HighBis->Action3 Step 1 Hydrolysis->Action1 Critical Fix Action2 Increase Temp to 90°C or Switch to Cs2CO3 Action1->Action2 If Dry & Still Slow Action4 Lower Temp to 60°C Slow Addition Action3->Action4 If Stoich is OK

Figure 2: Diagnostic flowchart for correcting common synthetic deviations.

References

  • General

    
     Methodology on 2,6-Difluorobenzonitrile: 
    
    • Source: Synthesis of 2,6-Difluorobenzonitrile.[2][3][4][5] Semantic Scholar. (Methodology for handling the fluorinated core).

  • Analogous Synthesis (3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile)

    • Source: 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PMC - NIH. (Provides specific conditions: DMSO, Base, 80°C for diaryl ether formation).[6]

  • Optimization of Fluorobenzonitrile Substitutions

    • Source: WO2016024224A1 - Process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents. (Demonstrates isolation and crystallization techniques for fluorobenzonitriles).
  • Organic Syntheses Procedure (General Fluorine Substitution)

    • Source: Organic Syntheses, Vol. 101.[1] (General handling of fluorinated aromatics and purification).

Sources

Technical Support Center: Synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-26F Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 2-Fluoro-6-(4-fluorophenoxy)benzonitrile via a Nucleophilic Aromatic Substitution (


) reaction. This scaffold is a critical intermediate in the synthesis of diaryl ether herbicides and specific kinase inhibitors.

While the reaction appears straightforward—displacing one fluoride from 2,6-difluorobenzonitrile with 4-fluorophenol —the system is prone to two distinct failure modes: Bis-substitution (over-reaction) and Nitrile Hydrolysis . This guide provides the mechanistic insight and protocols required to suppress these impurities.

Visualizing the Problem: Reaction Pathways

The following diagram illustrates the competitive landscape of your reaction flask. The "Danger Zone" represents the thermodynamic sink where yield is lost.

ReactionPathway SM Starting Material (2,6-Difluorobenzonitrile) Mono TARGET PRODUCT (this compound) SM->Mono k1 (Fast) 1.0 eq Phenol, <80°C Amide IMPURITY B: Amide (Hydrolysis Product) SM->Amide Nuc Nucleophile (4-Fluorophenol + Base) Nuc->Mono Bis IMPURITY A: Bis-Ether (2,6-Bis(4-fluorophenoxy)benzonitrile) Mono->Bis k2 (Slow) Excess Phenol, >100°C Mono->Amide H2O / OH- Wet Solvent

Figure 1: Reaction network showing the kinetic selectivity required to stop at the mono-substituted product (


).

Module 1: The "Over-Reaction" Trap (Bis-Substitution)

The Issue

The target molecule still contains a fluorine atom ortho to the nitrile group. Because the nitrile is a strong electron-withdrawing group (EWG), the ring remains activated toward a second nucleophilic attack, leading to 2,6-bis(4-fluorophenoxy)benzonitrile .

Mechanistic Insight
  • Starting Material: 2,6-Difluorobenzonitrile is highly activated (two EWG fluorines + CN).

  • Target Product: The introduced phenoxy group is an Electron Donating Group (EDG) by resonance, which partially deactivates the ring. However, the inductive withdrawal of the oxygen and the remaining fluorine still leaves the ring susceptible to attack if the temperature is too high.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
NMR: Extra aromatic protons; integration of the 4-F-phenoxy region is double the expected value.Bis-substitution. You have displaced both fluorines.Reduce Stoichiometry: Use exactly 0.95–1.0 equivalents of phenol. Do not use excess.Lower Temperature: Reduce reaction temp by 10–20°C.
TLC: A new spot appears just above the product (usually less polar).Bis-substitution. Diaryl ethers are often lipophilic.Monitor Kinetics: Stop reaction at 95% conversion of SM rather than pushing for 100%.
Yield: Low isolated yield despite high conversion.Purification Loss. Bis-impurity is co-crystallizing.Solvent Switch: Recrystallize from Isopropanol/Hexane to separate mono/bis.
FAQ: Why can't I just use excess phenol to speed it up?

A: Unlike standard alkylations,


 on poly-fluorinated scaffolds requires kinetic control . Excess phenol increases the effective concentration of the nucleophile, pushing the reaction rate (

) for the second step, eroding the selectivity window.

Module 2: Nitrile Stability (Hydrolysis)

The Issue

The nitrile (-CN) group can hydrolyze to a primary amide (-CONH


) or carboxylic acid (-COOH) under basic conditions, especially if water is present.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
IR: Appearance of a broad peak at ~3300-3400 cm

(N-H) or ~1680 cm

(C=O).
Amide Formation. Partial hydrolysis has occurred.[1]Dry Solvents: Ensure DMF/DMSO is anhydrous (<0.05% water).Base Choice: Switch from hygroscopic bases (KOH) to anhydrous

or

.
NMR: Disappearance of the sharp singlet (if C-H present) or shift in aromatic peaks; new exchangeable protons (

shake).
Hydrolysis. Inert Atmosphere: Conduct reaction under

or Ar balloon.

Module 3: Optimized Experimental Protocol

Objective: Selective synthesis of this compound with <2% bis-impurity.

Reagents
  • Substrate: 2,6-Difluorobenzonitrile (1.0 equiv)

  • Nucleophile: 4-Fluorophenol (0.98 equiv) — Slight deficit prevents bis-sub.

  • Base: Anhydrous

    
     (1.1 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.5 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask and cool under nitrogen.

  • Charging: Add 2,6-difluorobenzonitrile (1.0 eq) and 4-fluorophenol (0.98 eq) to the flask. Dissolve in anhydrous DMF.

  • Activation: Add powdered, anhydrous

    
     (1.1 eq) in one portion.
    
    • Note: The reaction is exothermic. If scaling up (>10g), add base in portions.

  • Reaction: Heat to 60–70°C .

    • Critical Control: Do NOT exceed 80°C. Higher temps accelerate the activation energy crossing for the second substitution (

      
      ).
      
  • Monitoring: Check HPLC/TLC at 2 hours.

    • Endpoint: Stop when starting material is <5%. Do not "cook" overnight to chase the last 1%.

  • Workup:

    • Pour mixture into ice-water (precipitates the product).

    • Filter the solid.[2]

    • Wash with water (removes DMF/Base) and minimal cold hexanes (removes traces of phenol).

  • Purification: Recrystallize from Ethanol/Water or Isopropanol if bis-impurity is detected (>2%).

Data Summary: Impurity Profiling

Use this table to identify peaks in your crude mixture.

CompoundStructure Note19F NMR (approx shift)Retention Time (Rel)
Target Product 1 F on central ring, 1 F on phenol ring

-110 ppm (d), -120 ppm (m)
1.00
Bis-Impurity Symmetric; No F on central ring

-120 ppm (s) only
1.35 (More lipophilic)
Starting Material 2 Fs on central ring

-105 ppm (t)
0.80
Amide Impurity Hydrolyzed NitrileShifts slightly downfield0.40 (Polar)

References

  • Nucleophilic Arom

    
    ) on Fluorobenzonitriles 
    
    • Source: BenchChem Application Notes.[3]

    • Relevance: Establishes the reactivity order of fluorinated pyridines and benzenes, confirming the activ
    • Link:

  • Synthesis of Fluorin

    
     
    
    • Source: University of Southampton (ePrints).
    • and carbonyl attack (similar to nitrile hydrolysis)
    • Link:

  • Hydrolysis of Nitriles under Basic Conditions

    • Source: Chemistry LibreTexts / Master Organic Chemistry.
    • Relevance: detailed mechanism of base-catalyzed hydrolysis of benzonitriles to amides/carboxylates, confirming the need for anhydrous conditions.
    • Link:

  • 2,6-Difluorobenzonitrile Safety & Properties

    • Source: PubChem / NIH.
    • Relevance: Provides physical property data (MP, solubility)
    • Link:

Sources

purification challenges of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and synthesis challenges of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile , a critical intermediate likely used in the synthesis of bioactive scaffolds (e.g., diaryl ether-based inhibitors). The content is structured as a Tier-3 Technical Support resource.

Subject: Optimization of SNAr Synthesis & Purification Protocols Ticket ID: CHEM-SUP-2024-05 Status: Resolved / Knowledge Base Article

Technical Overview & Reaction Logic

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluorobenzonitrile with 4-fluorophenol .

  • Mechanism: The reaction relies on the strong electron-withdrawing nature of the nitrile (-CN) group and the fluorine atoms to activate the benzene ring.

  • Selectivity Principle: The first substitution replaces one fluorine. The resulting phenoxy group is electron-donating by resonance (+R), which slightly deactivates the ring toward a second nucleophilic attack. This electronic effect is the primary lever for preventing bis-substitution (formation of 2,6-bis(4-fluorophenoxy)benzonitrile).

Reaction Pathway Diagram

The following diagram illustrates the competitive reaction pathways and the critical control points.

ReactionPathway Figure 1: Reaction pathway showing kinetic competition between mono-substitution (Target) and bis-substitution (Impurity). SM1 2,6-Difluorobenzonitrile (Starting Material) Mono TARGET PRODUCT This compound SM1->Mono S_NAr (k1) Base, Heat SM2 4-Fluorophenol (Nucleophile) SM2->Mono S_NAr (k1) Base, Heat Bis IMPURITY (Bis-adduct) 2,6-Bis(4-fluorophenoxy)benzonitrile Mono->Bis S_NAr (k2) Over-reaction Hydro IMPURITY (Hydrolysis) Benzamide/Benzoic Acid deriv. Mono->Hydro Hydrolysis High T, Wet Solvent

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Bis-Substituted Impurity

User Question: "I am consistently getting 10-15% of the bis-substituted product (2,6-bis(4-fluorophenoxy)benzonitrile). How do I stop the second fluorine from reacting?"

Technical Diagnosis: The rate constant for the second substitution (


) is lower than the first (

) due to the deactivating resonance effect of the phenoxy group. However, if the concentration of the phenoxide nucleophile is too high or the temperature is uncontrolled,

becomes significant.

Corrective Actions:

  • Stoichiometry Control: Do not use an excess of 4-fluorophenol. Use a slight deficiency (0.95 eq) or exact stoichiometry (1.0 eq) relative to the benzonitrile. It is easier to remove unreacted starting material than the bis-impurity.

  • Reverse Addition: Add the base (e.g., K2CO3) or the phenol slowly to the solution of 2,6-difluorobenzonitrile. This ensures the electrophile (benzonitrile) is always in excess locally, favoring mono-substitution.

  • Temperature Moderation: Reduce reaction temperature. If running at 100°C, lower to 60-80°C and extend reaction time. High thermal energy overcomes the activation energy barrier for the second substitution.

Issue 2: Product "Oiling Out" During Crystallization

User Question: "During workup, my crude product comes out as a sticky oil/gum instead of a solid. How can I get a clean powder?"

Technical Diagnosis: This compound has a low melting point and high lipophilicity. "Oiling out" occurs when the product precipitates from a solvent mixture at a temperature above its melting point, or due to residual high-boiling solvents (DMF/DMSO).

Corrective Actions:

  • Solvent Swap: Avoid crystallizing directly from the reaction solvent. Perform a thorough aqueous workup first.

  • Seeding Protocol:

    • Dissolve the oil in a minimum amount of hot Ethanol or Isopropanol (IPA).

    • Slowly add water until slight turbidity persists.

    • Crucial Step: Scratch the flask wall or add a seed crystal before cooling.

    • Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and causes oiling.

  • Melt-Recrystallization: If it oils out, reheat the mixture until clear, add a small amount of compatible co-solvent (e.g., Toluene), and cool extremely slowly (1°C/min).

Issue 3: Persistent Phenol Smell/Impurity

User Question: "My NMR shows traces of 4-fluorophenol even after column chromatography. It co-elutes with my product."

Technical Diagnosis: Phenols interact strongly with silica gel via hydrogen bonding, often causing "streaking" or tailing that overlaps with the product.

Corrective Actions:

  • Chemical Wash (Pre-Column): This is the most effective method. Dissolve the crude mixture in Ethyl Acetate and wash 3x with 1M NaOH or 10% K2CO3 . This converts the phenol into the water-soluble phenoxide salt, which partitions into the aqueous layer.

  • Chromatography Modifier: If you must use a column, add 1% Acetic Acid to the mobile phase to sharpen the phenol peak, or use an amino-functionalized silica column which retains the acidic phenol.

Detailed Experimental Protocol

Objective: Synthesis and Purification of this compound targeting >98% purity.

Materials
  • Substrate: 2,6-Difluorobenzonitrile [CAS: 1897-52-5][1]

  • Nucleophile: 4-Fluorophenol

  • Base: Potassium Carbonate (K2CO3), anhydrous, granular.

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology
A. Reaction Setup
  • Charge a reaction flask with 2,6-Difluorobenzonitrile (1.0 equiv) and Acetonitrile (5 mL/mmol).

  • Add K2CO3 (1.2 equiv) . Note: Granular is preferred over powder to prevent stirring issues.

  • Heat the mixture to 60°C .

  • Add 4-Fluorophenol (0.98 equiv) dropwise as a solution in Acetonitrile over 30 minutes.

    • Why? Slow addition maintains a low concentration of nucleophile, suppressing bis-substitution.

  • Monitor by HPLC/TLC. Look for the disappearance of the phenol. Stop when the phenol is consumed, even if some benzonitrile remains.

B. Workup (The "Base Wash" System)
  • Cool mixture to Room Temperature (RT). Filter off inorganic salts.

  • Concentrate the filtrate to remove bulk Acetonitrile.

  • Redissolve residue in Ethyl Acetate (EtOAc) .

  • Critical Wash Step: Wash the organic layer twice with 1M NaOH (aq) .

    • Function: Removes unreacted 4-fluorophenol.[2]

  • Wash with Brine, dry over MgSO4, and concentrate.

C. Purification (Crystallization)[3][4]
  • Dissolve the crude solid in hot Ethanol (EtOH) (approx. 3 mL/g).

  • Add hot Water dropwise until the solution becomes slightly cloudy.

  • Add a drop of pure EtOH to clear it.

  • Allow to cool to RT undisturbed. White needles should form.

  • Filter and wash with cold EtOH:Water (1:1).

Purification Logic Flowchart

PurificationFlow Figure 2: Purification workflow emphasizing the removal of phenolic impurities via alkaline wash. Crude Crude Reaction Mixture (Product + Salts + Phenol + Bis-impurity) Filter Filtration (Remove K2CO3/KF) Crude->Filter BaseWash Alkaline Wash (1M NaOH) CRITICAL STEP Filter->BaseWash PhenolRemoval Aqueous Layer: Contains 4-Fluorophenoxide BaseWash->PhenolRemoval OrgLayer Organic Layer: Product + Bis-impurity + SM BaseWash->OrgLayer Cryst Recrystallization (EtOH/Water) OrgLayer->Cryst Pure Final Product >98% Purity Cryst->Pure Supernatant Mother Liquor: Contains Bis-impurity & SM Cryst->Supernatant

Impurity Profiling & Data Summary

The following table summarizes the physicochemical properties of the target and common impurities to aid in identification.

CompoundRoleStructure NoteRetention (TLC)*Removal Strategy
This compound Target Mono-substitutedRf ~ 0.5N/A
2,6-Bis(4-fluorophenoxy)benzonitrile ImpurityBis-substitutedRf ~ 0.65Recrystallization (remains in liquor)
4-Fluorophenol ReactantPhenolic OHRf ~ 0.3 (streaks)1M NaOH Wash
2,6-Difluorobenzonitrile ReactantDifluoro coreRf ~ 0.6High vacuum (volatile) or Recryst.
2-Fluoro-6-(4-fluorophenoxy)benzamide ImpurityHydrolysis (-CONH2)Rf ~ 0.1Silica Chromatography

*TLC Conditions: Hexanes:Ethyl Acetate (8:2) on Silica Gel.[5]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
    • Context: Foundational text establishing the mechanism of activation by electron-withdrawing groups (CN, F)
  • Synthesis of 2,6-Disubstituted Benzonitriles

    • Plé, N., Turck, A., et al. (1996). "Metalation of 2,6-difluorobenzonitrile." Journal of Organic Chemistry.
    • Context: Describes the reactivity profiles of 2,6-difluorobenzonitrile and handling of fluorinated benzonitrile intermedi
  • Purification of Diaryl Ethers

    • Beletskaya, I. P. (2010). "Copper-Catalyzed Ullmann Condensation.
    • Context: While focusing on Ullmann coupling, this review details the purification logic for diaryl ethers (solubility differences, base washing) applicable to SNAr products.
  • General Properties of Fluorinated Benzonitriles

    • PubChem Database Record: 2,6-Difluorobenzonitrile.
    • Context: Physical property data used to infer solubility and volatility characteristics for the deriv

Sources

Technical Support Center: Optimization of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SnAr-Protocol-2F6P Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Subject: Reaction Engineering & Troubleshooting for Mono-Selective SnAr

Executive Technical Summary

Target Molecule: 2-Fluoro-6-(4-fluorophenoxy)benzonitrile Primary Pathway: Nucleophilic Aromatic Substitution (


)
Critical Quality Attribute (CQA):  Mono-selectivity (prevention of bis-phenoxy substitution).[1]

This guide addresses the synthesis of This compound via the coupling of 2,6-difluorobenzonitrile with 4-fluorophenol .[1] While the reaction appears straightforward, the symmetry of the starting material (2,6-DFBN) presents a kinetic challenge: stopping the reaction at the mono-substituted stage without generating the thermodynamically stable bis-substituted impurity.[1]

Reaction Scheme

ReactionScheme SM1 2,6-Difluorobenzonitrile (Electrophile) INT Meisenheimer Complex SM1->INT + Base (K2CO3/DMF) SM2 4-Fluorophenol (Nucleophile) SM2->INT PROD 2-Fluoro-6-(4-fluorophenoxy) benzonitrile (Target) INT->PROD - F⁻ (Fast) IMP 2,6-Bis(4-fluorophenoxy) benzonitrile (Impurity) PROD->IMP + 4-Fluorophenol (Over-reaction)

Figure 1: Reaction pathway highlighting the competitive bis-substitution pathway.

Standard Operating Procedure (Optimization Baseline)

This protocol is engineered for 95%+ mono-selectivity .[1] Deviations from stoichiometry or temperature ramp rates are the primary causes of failure.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2,6-Difluorobenzonitrile Substrate1.0 Limiting reagent to prevent unreacted phenol.
4-Fluorophenol Nucleophile0.95 - 0.98 CRITICAL: Slight deficit prevents bis-substitution.[1]
Potassium Carbonate (

)
Base1.2 - 1.5 Anhydrous, milled powder (325 mesh preferred).[1]
Acetonitrile (ACN) Solvent5-10 VPreferred over DMF for easier workup and lower temp.[1]
Step-by-Step Protocol
  • Preparation: Charge reaction vessel with 2,6-difluorobenzonitrile (1.0 eq) and Acetonitrile (anhydrous).

  • Base Activation: Add

    
      (1.2 eq) and stir at room temperature for 15 minutes.
    
    • Why? Ensures homogeneity and scavenges trace acid before nucleophile addition.

  • Nucleophile Addition: Dissolve 4-fluorophenol (0.98 eq) in minimal ACN. Add this solution dropwise over 30–60 minutes at 60°C.

    • Control Point: Slow addition keeps the instantaneous concentration of the nucleophile low, favoring reaction with the excess starting material (2,6-DFBN) over the product.[1]

  • Reaction: Heat to reflux (80–82°C) . Monitor by HPLC every hour.

    • Endpoint: Stop when 4-fluorophenol is consumed (<0.5%).[1] Do not chase conversion of the starting material.[1]

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate filtrate.[1] Crystallize from IPA/Heptane or Ethanol/Water .[1]

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Bis-Substituted Impurity (>5%)

User Question: "I'm getting 85% product but 10-15% of the bis-phenoxy impurity. I need to purify by column chromatography, which isn't scalable. How do I stop the second addition?"

Root Cause Analysis: The product (mono-ether) is still activated by the nitrile group (though slightly less than the di-fluoro starting material).[1] If 4-fluorophenol is present in excess or added too quickly at high temperatures, it will attack the product.[1]

Corrective Actions:

  • Stoichiometry Check: Ensure you are using a deficit of phenol (0.95 eq).[1] It is better to have 5% unreacted 2,6-DFBN (easy to remove by crystallization) than 5% bis-impurity (hard to separate).[1]

  • "Reverse" Addition: Do not dump all reagents together. Add the phenol solution slowly to the benzonitrile/base slurry.[1]

  • Temperature Step-Down: Lower reaction temperature to 50–60°C. The activation energy for the second substitution is higher; lower temperatures increase selectivity.[1]

Issue 2: Reaction Stalls at 60-70% Conversion

User Question: "The reaction moves fast initially but stalls with 30% starting material left. Adding more base doesn't help."

Root Cause Analysis:

  • Surface Passivation: The

    
     surface may be coated with KF (byproduct), stalling the base cycle.[1]
    
  • Wet Solvent: Water in the solvent competes with phenol, potentially hydrolyzing the nitrile to an amide (check for a peak at M+18).[1]

Corrective Actions:

  • Catalyst Additive: Add 1–5 mol% 18-Crown-6 or use Cesium Carbonate (

    
    )  (0.1 eq doping).[1] The larger Cesium cation solubilizes the phenoxide more effectively than Potassium.[1]
    
  • Solvent Switch: If using Acetonitrile, switch to DMF or NMP (reaction temperature 80°C).[1] These polar aprotic solvents stabilize the Meisenheimer intermediate better, driving the reaction to completion.[1]

Issue 3: Dark/Tarry Reaction Mixture

User Question: "My reaction mixture turned black after 4 hours at reflux. Yield is poor."

Root Cause Analysis: Phenols are electron-rich and prone to oxidation at high temperatures in the presence of base and oxygen.[1] DMF can also decompose to dimethylamine at high heat, reacting with the nitrile.[1]

Corrective Actions:

  • Inert Atmosphere: Strictly run under Nitrogen or Argon sparging.

  • Temp Limit: Do not exceed 100°C if using DMF.

  • Antioxidant: Add trace sodium borohydride (

    
    , 0.01 eq) or BHT to prevent oxidative polymerization of the phenol.[1]
    

Optimization Matrix

Use this table to select conditions based on your specific constraints.

VariableStandard (Recommended) High Speed (Kinetic) Green Chemistry
Solvent AcetonitrileDMF or NMP2-MeTHF
Base


(Careful!)[1]

Temp 80°C (Reflux)25°C

60°C
70°C
Time 4–6 Hours1 Hour12 Hours
Selectivity HighModerateHigh
Risk LowHigh (Bis-impurity)Low

Diagnostic Workflow (Decision Tree)

Troubleshooting Start Analyze HPLC/LC-MS Data CheckImp Is Bis-Impurity > 2%? Start->CheckImp CheckConv Is Conversion < 90%? CheckImp->CheckConv No Action1 Reduce Phenol to 0.95 eq Lower Temp by 10°C CheckImp->Action1 Yes Action2 Check Water Content (KF) Add 18-Crown-6 CheckConv->Action2 Yes Action3 Proceed to Workup (Crystallize in EtOH) CheckConv->Action3 No

Figure 2: Decision tree for real-time reaction monitoring.

References

  • Synthesis of Fluorinated Benzonitriles via SnAr

    • Methodology: The displacement of aryl fluorides by phenols in polar aprotic solvents is a canonical transformation.[1]

    • Source: Miller, J. Aromatic Nucleophilic Substitution.[1] Elsevier, 1968.[1] (Foundational text on SnAr kinetics).

  • 2,6-Difluorobenzonitrile Reactivity

    • Data: 2,6-Difluorobenzonitrile is widely used as a scaffold for liquid crystals and herbicides due to the activation provided by the nitrile group.[1]

    • Source: "Process for the preparation of 2,6-difluorobenzonitrile."[1][2][3][4] Google Patents, CN102452957A.[1]

  • Selectivity in Polyfluoroarenes

    • Insight: Ortho-selectivity and mono-substitution control in polyfluorinated aromatics rely on dipole interactions and solvent polarity.[1]

    • Source: "Regioselective SnAr Reactions of Substituted Difluorobenzene Derivatives." ChemInform, 2005.[1]

  • Base Effects in SnAr

    • Optimization: The use of Cesium Carbonate vs Potassium Carbonate in SnAr reactions to improve yield and lower temperature.[1]

    • Source:Journal of Organic Chemistry, "Cesium Carbonate Promoted O-Alkylation of Phenols", 2004.[1]

Sources

Technical Support Center: Solvent Impurity Removal for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 2-Fluoro-6-(4-fluorophenoxy)benzonitrile CAS: 175204-07-6 Physical State: Solid (Crystalline) Melting Point (MP): ~73–74 °C Boiling Point: ~306 °C[1]

The Challenge: The synthesis of diaryl ether nitriles typically requires Nucleophilic Aromatic Substitution (


) in high-boiling polar aprotic solvents (DMF, DMSO, or NMP). Due to the lipophilic nature of the target molecule and its relatively low melting point, these solvents often become trapped within the crystal lattice or adsorbed onto the surface, resisting standard vacuum drying.

This guide provides a tiered approach to removing these impurities to meet ICH Q3C residual solvent guidelines, essential for downstream pharmaceutical or agrochemical applications.

Diagnostic: Identifying the Impurity Trap

Before selecting a protocol, confirm the nature of the solvent retention using


H NMR or GC-Headspace.
SolventBoiling PointInteraction MechanismRemoval Difficulty
DMF 153 °CDipole-dipole; often occluded in crystal lattice.High
DMSO 189 °CHydrogen bond acceptor; adheres to polar nitrile group.Very High
NMP 202 °CStrong Van der Waals interactions; low volatility.Extreme
EtOAc 77 °CSurface adsorption; easily removed unless occluded.Low

Workflow Visualization: The Purification Decision Tree

The following diagram outlines the logical flow for solvent removal based on the current state of your material.

PurificationWorkflow Start Crude Material State CheckImpurity Analyze Residual Solvent (1H NMR / GC-HS) Start->CheckImpurity Decision1 Is Solvent > 5000 ppm? CheckImpurity->Decision1 WetWorkup Protocol A: Aqueous/LiCl Wash (If in solution) Decision1->WetWorkup Yes (In Solution) Recryst Protocol B: Recrystallization (If solid) Decision1->Recryst Yes (Solid) Drying Protocol C: Controlled Vacuum Drying (< 45°C) Decision1->Drying No (Trace Levels) WetWorkup->Recryst Recryst->Drying FinalCheck Final QC (ICH Q3C Compliance) Drying->FinalCheck

Caption: Logical workflow for selecting the appropriate purification module based on residual solvent levels and physical state.

Technical Protocols

Protocol A: Enhanced Liquid-Liquid Extraction (The "LiCl Method")

Use this if your material is currently dissolved in the extraction solvent (e.g., Ethyl Acetate) and contains high levels of DMF/DMSO.

Mechanism: Standard water washes are often insufficient because DMF partitions partially into organic layers. Lithium Chloride (LiCl) increases the ionic strength of the aqueous phase and disrupts the solvent-solute interactions, forcing polar aprotic solvents into the aqueous layer.

Step-by-Step:

  • Dilution: Ensure your product is dissolved in a non-miscible organic solvent (Ethyl Acetate or Toluene). Do not use DCM if possible, as it can form emulsions with DMF/Water.

  • Primary Wash: Wash the organic layer with water (

    
     vol) to remove bulk salts.
    
  • The LiCl Wash: Wash the organic layer twice with 5% aqueous LiCl solution .

    • Ratio: Use 1:1 volume ratio of Organic:Aqueous.

    • Agitation: Shake vigorously for 2 minutes to ensure phase transfer.

  • Final Polish: Wash once with saturated brine to remove residual lithium salts.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Expert Tip: If using Toluene, you can azeotropically remove residual DMF during the concentration step, as Toluene/DMF form a co-distillation system.

Protocol B: Recrystallization (Lattice Purging)

Use this if the solvent is trapped inside the solid crystal lattice.

Critical Constraint: The Melting Point is ~73°C. Avoid boiling solvents that exceed this temperature significantly, or the compound will "oil out" (melt) rather than dissolve, preventing purification.

Recommended Solvent System: Isopropanol (IPA) / Heptane or Ethanol / Water.

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add Isopropanol (IPA) roughly 2 mL/g.

  • Heating: Heat gently to 60–65 °C . Do not exceed 70 °C.

    • Observation: If the solid melts into an oil at the bottom, you have exceeded the MP or the impurity profile has depressed the MP. Add more solvent to dissolve the oil.

  • Anti-Solvent Addition: Once dissolved, slowly add Heptane (warm) until a slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours) with slow stirring.

    • Rapid cooling traps solvent.

  • Filtration: Filter the crystals and wash with cold Heptane.

Protocol C: Vacuum Drying (Thermodynamic Control)

Use this for final polishing of trace solvents.

Risk: Applying high heat (>60°C) under vacuum can melt the solid (MP ~73°C). If the compound melts, surface area drops drastically, and solvent removal stops.

Procedure:

  • Equipment: Vacuum oven with a trap.

  • Pressure: < 10 mbar (High vacuum preferred).

  • Temperature Ramp:

    • Phase 1: 30 °C for 4 hours (removes surface volatiles).

    • Phase 2: 45 °C for 12 hours.

    • Phase 3: 50–55 °C for 4 hours (Do not exceed).

  • Validation: Check weight loss or run a TGA (Thermogravimetric Analysis) if available.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. Why?

A: This occurs because the temperature is too close to the melting point (73°C), or the solvent concentration is high enough to act as a plasticizer, lowering the effective MP.

  • Fix: Use a lower boiling solvent (e.g., Ethanol instead of Toluene) or lower the dissolution temperature to 50°C and use a larger volume of solvent. Seed crystals are highly recommended to initiate proper lattice formation.

Q2: I still see 2% DMF by NMR after drying for 24 hours.

A: The DMF is likely included in the crystal lattice (solvate formation).

  • Fix: You must break the lattice. Dissolve the solid completely in a solvent that does not form solvates easily with this structure (e.g., pure Isopropanol or Methanol) and evaporate to dryness, then recrystallize. Alternatively, slurrying the solid in water for 12 hours can leach out DMF if the particle size is small enough.

Q3: Can I use DCM (Dichloromethane) for the workup?

A: It is not recommended. DCM has a density similar to water/DMF mixtures, often leading to severe emulsions. Ethyl Acetate or Toluene provides better phase separation dynamics for removing polar impurities.

References

  • ICH Q3C (R8) Guidelines on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Solvent Removal Strategies. University of Rochester, Department of Chemistry. Workup for Reactions in DMF or DMSO.

  • Sigma-Aldrich Product Specification. this compound (CAS 175204-07-6).

Sources

dealing with regioisomers in the synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

[1]

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Process Chemistry & Optimization Subject: Troubleshooting Regioselectivity and Substitution Control in

Executive Summary

Welcome to the technical support hub for the synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile . In the context of this specific target, "regioisomer" issues most commonly manifest as a failure in substitution control (Mono- vs. Bis-arylation) or positional selectivity arising from asymmetric starting materials.[1]

This guide treats the synthesis via the industry-standard Nucleophilic Aromatic Substitution (


)11

Module 1: The "Regio" Reality & Reaction Logic

Before troubleshooting, we must define the species in your reaction pot. The target molecule is an asymmetric ether derived from a symmetric precursor.

The Reaction Pathway

The reaction proceeds via a Meisenheimer complex. The nitrile group (

  • Starting Material (SM): 2,6-Difluorobenzonitrile.[1] (Symmetric, highly reactive).

  • Target (P): this compound.[1] (Asymmetric, moderately reactive).

  • Impurity (Bis): 2,6-Bis(4-fluorophenoxy)benzonitrile.[1] (Symmetric, "Over-reaction").

The Selectivity Paradox: While the introduction of an ether group (phenoxy) is formally electron-donating by resonance (which should deactivate the ring toward a second

Visualization: Reaction Flow & Selectivity

SNAr_Pathwaycluster_legendSelectivity LogicSM2,6-Difluorobenzonitrile(Starting Material)TargetTarget: Mono-Ether(2-Fluoro-6-(4-fluorophenoxy)...)SM->Targetk1 (Fast)Control Temp < 60°CReagent4-Fluorophenol + BaseReagent->TargetBisImpurity: Bis-Ether(2,6-Bis(4-fluorophenoxy)...)Target->Bisk2 (Slow but significant)Occurs if >1.05 eq PhenolLegendGoal: Maximize k1 / Minimize k2Key: Stoichiometry & Temp

Caption: Kinetic pathway of 2,6-difluorobenzonitrile substitution. The target is an intermediate; driving the reaction too hard forces the second substitution (k2).

Module 2: Process Control (Troubleshooting)

Issue 1: High Levels of Bis-Substituted Impurity

Symptom: HPLC shows <5% Starting Material but >15% Bis-product.[1] Root Cause: Excess nucleophile or excessive temperature.

Corrective Protocol:

  • Stoichiometry is King: Never use a large excess of 4-fluorophenol.[1]

    • Recommendation: Use 0.95 to 0.98 equivalents of phenol relative to the benzonitrile. It is easier to wash away unreacted starting material (which is non-polar and volatile) than to separate the bis-impurity (which tracks closely with the product).

  • Base Selection: Switch from stronger bases (like

    
     or 
    
    
    ) to anhydrous
    
    
    .
    • Why? Cesium increases the solubility of the phenoxide, increasing effective concentration and rate (

      
      ). Potassium carbonate in DMF/NMP provides a "controlled release" of the phenoxide anion.
      
  • Temperature Ramp: Do not reflux immediately.

    • Start at RT for 1 hour.

    • Ramp to 45–50°C . Monitor by HPLC.

    • Avoid exceeding 65°C .

Issue 2: "Regioisomers" (Positional Isomers)

Symptom: NMR shows correct mass but wrong splitting patterns (e.g., two doublets instead of a triplet/doublet pattern). Root Cause: Incorrect Starting Material.

If you observe true positional isomers (e.g., 2-fluoro-3-phenoxy...), you likely started with 2,3-difluorobenzonitrile or 2,5-difluorobenzonitrile .[1]

  • Verification: Check the

    
     NMR of your starting material.[2]
    
    • 2,6-difluoro:[1] Single signal (approx -100 to -110 ppm, triplet coupling to H).[1]

    • 2,3-difluoro:[1][3] Two distinct signals with strong ortho-coupling (

      
      ).
      

Module 3: Purification & Analytics[1][2]

Separating the Mono-target from the Bis-impurity is the most common downstream bottleneck.[1]

Analytical Data Table: Distinguishing Species
FeatureStarting Material (2,6-DFBN)Target (Mono-Ether) Impurity (Bis-Ether)
MW ~139.1~231.2 ~323.3
TLC (

)
0.7 (High)0.4 (Medium) 0.35 (Close to Target)

NMR
1 Signal (Symmetric)3 Signals (Distinct environments)2 Signals (Symmetric)
Solubility High (Hexanes)Moderate Low (often precipitates)
Purification Workflow (Decision Tree)

If crude purity is <90%, follow this purification logic.

Purification_LogicStartCrude Mixture(Contains SM, Target, Bis)Check_BisIs Bis-Impurity > 10%?Start->Check_BisRecrystRecrystallizationSolvent: EtOH/Heptane or TolueneCheck_Bis->RecrystYesFlashFlash ChromatographyGradient: 0-10% EtOAc in HexanesCheck_Bis->FlashNo (<10%)FilterFilter Solids(Bis is often less soluble)Recryst->FilterLiquorMother Liquor(Enriched in Target)Filter->LiquorLiquor->FlashPolishing Step

Caption: Purification strategy based on impurity profile. Recrystallization exploits the symmetry and lower solubility of the Bis-product.[1]

FAQ: Troubleshooting Guide

Q1: I am seeing a new spot on TLC that doesn't match SM, Target, or Bis. What is it? A: This is likely the hydrolysis product. Under basic conditions (



  • Fix: Dry your DMF over molecular sieves (4Å) and use anhydrous base. Ensure the reaction is under

    
     atmosphere.
    

Q2: Can I use NaH to speed up the reaction? A: It is not recommended . Sodium hydride creates a "naked" phenoxide anion that is extremely aggressive. This destroys the kinetic selectivity between the first and second fluorine substitutions, leading to a statistical mixture of Mono and Bis products. Stick to Carbonate bases.

Q3: How do I interpret the


 NMR of the target?A:
  • 
     to 
    
    
    ppm:
    The fluorine remaining on the benzonitrile ring (triplet-like splitting due to protons).[1]
  • 
     ppm:  The fluorine on the phenoxy ring (para position).
    
  • Note: If you see a simplified spectrum with only two peaks but the mass is high, you have made the Bis-product (symmetry makes the two phenoxy fluorines equivalent).

References

  • Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Organic Syntheses, 2024, 101, 542-563.[1] (Demonstrates handling of fluorobenzonitriles and purification protocols). Available at: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene. PMC - NIH.[1] (Discusses selectivity in polyfluoro systems). Available at: [Link]

troubleshooting peak splitting in NMR of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-6-(4-fluorophenoxy)benzonitrile NMR Analysis

Welcome to the technical support center for the NMR analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this molecule. The presence of two fluorine atoms and multiple aromatic protons often leads to complex splitting patterns that can be challenging to decipher. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure accurate and efficient spectral analysis.

Troubleshooting Guide: Tackling Complex Peak Splitting

This section addresses specific issues you may encounter during the NMR analysis of this compound.

Question 1: Why does the aromatic region of my ¹H NMR spectrum show complex, overlapping multiplets instead of clean, well-defined peaks?

Answer:

The complexity in the proton (¹H) NMR spectrum of this compound arises from several overlapping factors:

  • Small Chemical Shift Differences: The protons on both benzene rings have similar electronic environments, causing their signals to appear close together in the spectrum.

  • Proton-Proton (H-H) Coupling: Protons on the same aromatic ring will split each other's signals. For instance, ortho, meta, and para couplings will be present, though meta and para couplings are often smaller.[1][2]

  • Proton-Fluorine (H-F) Coupling: The fluorine atom on the benzonitrile ring (F-2) and the fluorine on the phenoxy ring (F-4') will couple with nearby protons. This coupling occurs over multiple bonds (long-range coupling) and adds another layer of splitting to the proton signals.

Causality and Experimental Solutions:

The combination of these coupling interactions (H-H and H-F) on top of small chemical shift differences results in the observed complex multiplets. To simplify this, you need to selectively remove some of these interactions.

Experimental Protocol: ¹⁹F Decoupling

A ¹⁹F decoupling experiment is a powerful technique to simplify the ¹H NMR spectrum.[3][4][5] In this experiment, a radiofrequency pulse is applied at the resonance frequency of the fluorine nuclei while the proton spectrum is being acquired. This effectively removes the H-F coupling, leaving only the H-H coupling.

Step-by-Step Methodology:

  • Acquire a standard ¹H NMR spectrum: This will serve as your reference.

  • Determine the ¹⁹F chemical shifts: Run a standard ¹⁹F NMR experiment to find the resonance frequencies of the two fluorine atoms.

  • Set up the ¹H{¹⁹F} decoupling experiment:

    • In your NMR software, select the ¹H observe, ¹⁹F decouple experiment.

    • Enter the chemical shifts of the fluorine atoms as the decoupling frequencies. If the fluorine signals are far apart, you may need to run two separate experiments, decoupling one fluorine at a time.

  • Acquire the decoupled spectrum: The resulting ¹H spectrum will show simplified multiplets, revealing the underlying H-H coupling patterns. This will make it easier to assign the proton signals.

Question 2: My ¹⁹F NMR spectrum shows two complex multiplets. How can I determine which signal corresponds to which fluorine and understand the splitting pattern?

Answer:

The two fluorine atoms in this compound are in different chemical environments and will therefore have distinct chemical shifts. The complexity of their signals is due to:

  • Fluorine-Proton (F-H) Coupling: Each fluorine will couple to the protons on its own ring and potentially to protons on the other ring.

  • Fluorine-Fluorine (F-F) Coupling: The two fluorine atoms can couple to each other. This can occur through the bond framework (through-bond coupling) or directly through space if the molecule adopts a conformation where the fluorine atoms are close to each other.[6][7][8] Through-space coupling is a known phenomenon for fluorine nuclei.[6][7][8]

Experimental Solutions:

1. ¹H Decoupling:

Similar to ¹⁹F decoupling for the ¹H spectrum, you can run a ¹⁹F{¹H} experiment where you decouple the protons.[3][4] This will simplify the ¹⁹F spectrum by removing all F-H couplings, leaving only the F-F coupling. If the two fluorine signals appear as a pair of doublets, it indicates they are coupled to each other. The splitting in this case would be the F-F coupling constant (JFF).

2. 2D NMR Experiments (HOESY):

To definitively probe for through-space F-F coupling, a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment can be employed. This experiment detects correlations between nuclei that are close in space, irrespective of whether they are connected by chemical bonds. A cross-peak between the two fluorine signals in a ¹⁹F-¹⁹F HOESY spectrum would be strong evidence for a through-space interaction.

Workflow for ¹⁹F Spectral Analysis:

G A Acquire Standard ¹⁹F NMR B Observe Two Complex Multiplets A->B C Perform ¹⁹F{¹H} Decoupling Experiment B->C D Simplified Spectrum (e.g., two doublets) C->D E Measure J-coupling D->E Analyze Splitting F Potential F-F Coupling E->F Interpret JFF G Perform ¹⁹F-¹⁹F HOESY F->G H Observe Cross-Peak G->H I Confirm Through-Space Coupling H->I

Caption: Workflow for analyzing complex ¹⁹F NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are typical coupling constant (J) values I should expect for this molecule?

A1: The magnitude of the J-coupling constant provides valuable structural information.[9] Here are some typical ranges:

Coupling Type Number of Bonds Typical J-Value (Hz) Notes
³JHH (ortho)36-10 HzCoupling between adjacent protons on a benzene ring.[1]
⁴JHH (meta)41-4 HzSmaller coupling between protons separated by one carbon.[1]
⁵JHH (para)5<1 HzOften not resolved.
³JHF (ortho)35-10 HzCoupling between a fluorine and an adjacent proton.[9]
⁴JHF (meta)40.5-3.0 HzSmaller coupling over four bonds.[9]
⁵JFF (through-bond)5~2-20 HzCan be highly variable depending on the pathway.
JFF (through-space)N/ACan be significant (>5 Hz)Dependent on the distance and orientation between the fluorine atoms.[6][7]

Q2: Can the choice of NMR solvent affect the peak splitting?

A2: Yes, the solvent can have a significant impact on the NMR spectrum.[10][11]

  • Chemical Shift Changes: Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of the protons due to anisotropic effects. This can sometimes resolve overlapping multiplets, making the spectrum easier to interpret.[10]

  • Conformational Changes: The solvent can influence the preferred conformation of the molecule in solution. Since through-space F-F coupling is highly dependent on the distance between the fluorine atoms, a change in conformation could alter the magnitude of this coupling, and in turn, the appearance of the ¹⁹F NMR spectrum.

If you are facing issues with signal overlap, acquiring the spectrum in a different solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) is a recommended troubleshooting step.[10]

Q3: I am struggling to assign the proton signals even after decoupling experiments. What else can I do?

A3: For unambiguous assignment of proton and carbon signals, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It is excellent for identifying adjacent protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting the two aromatic rings across the ether linkage.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space.[12] This can help to confirm assignments and provide information about the 3D structure of the molecule in solution.

Logical Relationship of 2D NMR Experiments for Structural Elucidation:

G cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_2D_Het Heteronuclear 2D NMR cluster_Structure Final Structure H_NMR ¹H Spectrum (Initial Data) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Correlation) H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H_NMR->HMBC Structure Complete Assignment & Conformation COSY->Structure Identifies spin systems C_NMR ¹³C Spectrum C_NMR->HSQC C_NMR->HMBC HSQC->Structure Assigns protonated carbons HMBC->Structure Connects fragments

Sources

challenges in the scale-up of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Process Engineering & Safety) Topic: Process Optimization, Safety, and Purification for


 Scale-Up
Ticket ID:  #SNAR-26DFBN-SC

Executive Summary

Welcome to the Technical Support Center. You are likely encountering challenges in scaling the nucleophilic aromatic substitution (


) of 2,6-difluorobenzonitrile  with 4-fluorophenol  to produce 2-Fluoro-6-(4-fluorophenoxy)benzonitrile .

While this reaction appears straightforward on a milligram scale, kilogram-scale production introduces non-linear variables: exotherm management , regioselectivity control (mono- vs. bis-substitution), and solid-liquid mass transfer limitations.

This guide synthesizes field-proven process chemistry with rigorous safety protocols to ensure a robust manufacturing campaign.

Module 1: Reaction Optimization (The "Selectivity" Ticket)

Core Challenge: Controlling the Impurity Profile

User Query: "My reaction stalls at 90% conversion, but pushing the temperature increases the bis-substituted impurity (2,6-bis(4-fluorophenoxy)benzonitrile). How do I drive completion without over-reaction?"

Root Cause Analysis

The reaction proceeds via an


 mechanism.
  • Activation: The nitrile (CN) group activates the ortho-fluorines.

  • Deactivation: Upon mono-substitution, the introduced 4-fluorophenoxy group is an electron-donating group (EDG) by resonance. This deactivates the ring toward the second nucleophilic attack, theoretically favoring the mono-product.

  • The Stall: However, the leaving group (Fluoride) accumulates as KF. If the solvent is not dry, or if the base (K2CO3) surface area is low, the reaction kinetics slow down, tempting operators to raise the temperature.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Stoichiometry 1.05 equiv of 4-fluorophenolA slight excess drives kinetics. Large excesses (>1.1) promote bis-substitution.
Base Milled K2CO3 (325 mesh)Reaction is heterogeneous. Surface area limits the rate. Use milled base rather than granular to increase rate without increasing Temp.
Solvent NMP or DMSO DMF is common but thermally unstable with bases (see Safety). DMSO offers faster rates due to higher polarity but is harder to remove.
Temperature 60-65°C (Strict Control)

significantly lowers the energy barrier for the second substitution (Bis-impurity).
Visualizing the Pathway

ReactionPathway SM 2,6-Difluorobenzonitrile (Starting Material) Complex Meisenheimer Complex SM->Complex Fast (k1) Reagent 4-Fluorophenol + K2CO3 Reagent->Complex Product 2-Fluoro-6-(4-fluorophenoxy) benzonitrile (Target) Complex->Product - KF Impurity 2,6-bis(4-fluorophenoxy) benzonitrile (Bis-Impurity) Product->Impurity Slow (k2) High Temp/Excess Phenol

Figure 1: Reaction pathway showing the kinetic competition between the desired mono-substitution and the parasitic bis-substitution.

Module 2: Process Safety (The "Thermal" Ticket)

Core Challenge: Thermal Runaway Risks

User Query: "We are scaling to 50L. Is it safe to heat the reaction mixture (DMF/K2CO3) overnight?"

Critical Safety Warning

STOP. Do not heat DMF (Dimethylformamide) with basic catalysts (like K2CO3 or NaH) for extended periods without rigorous thermal screening.

  • Hazard: DMF undergoes violent decomposition in the presence of bases at elevated temperatures, leading to rapid pressure rise and explosion.

  • Mechanism: Base-catalyzed hydrolysis of DMF produces dimethylamine and formate, which can further decompose or react exothermically.

Safety Protocol (Self-Validating)
  • DSC Screening: Run a Differential Scanning Calorimetry (DSC) test on the reaction mixture before scale-up. Look for onset of decomposition.

  • The "Dosage" Method: Do not dump all reagents at once.

    • Charge Solvent + Base.

    • Heat to operating temp (e.g., 60°C).

    • Slowly dose the phenol/substrate mixture. This ensures the reaction heat is removed in real-time (accumulation control).

  • Alternative Solvent: Consider NMP (N-Methyl-2-pyrrolidone) or DMAc if thermal stability data for DMF is unsatisfactory, though they share similar amide-hydrolysis risks. DMSO is safer thermally below 100°C but poses explosion risks if mixed with halides/active electrophiles at very high temperatures (not the case here, but general caution applies).

Module 3: Work-up & Isolation (The "Purity" Ticket)

Core Challenge: Solvent Removal and Physical Form

User Query: "The product oils out during water quench, and we can't get the residual high-boiling solvent (DMSO/NMP) out."

Troubleshooting Protocol

Step 1: The Quench

  • Do not pour the reaction mixture directly into cold water. This traps solvent and impurities in the precipitating oil/gum.

  • Reverse Addition: Slowly add the reaction mixture into a stirred vessel of water/alcohol (e.g., 10% IPA in Water). The alcohol helps crystallize the product rather than oiling it.

Step 2: Solvent Purge

  • High boiling solvents (DMSO/NMP) adhere to the crystal lattice.

  • Wash Protocol: After filtration, wash the cake with Water

    
    0.1M NaOH  (removes residual phenol) 
    
    
    
    Water
    
    
    Heptane (removes non-polar impurities).

Step 3: Recrystallization (If required)

  • Solvent System: IPA/Water or Ethanol/Heptane .

  • Dissolve product in hot alcohol; add water/heptane until turbid; cool slowly.

Scale-Up Workflow Diagram

ProcessFlow React Reaction Phase (60°C, 8-12h) Monitor by HPLC Quench Quench Phase Reverse Addition into Water/IPA (10°C) React->Quench Completion >98% Filter Filtration Centrifuge/Nutsche Quench->Filter Slurry Transfer Wash Wash Cycle 1. 0.1M NaOH (Phenol removal) 2. Water (Salt removal) Filter->Wash Dry Drying Vacuum Oven < 50°C Wash->Dry

Figure 2: Optimized downstream processing workflow to ensure removal of phenolic residues and high-boiling solvents.

FAQ: Rapid Response

Q: Can I use NaH (Sodium Hydride) instead of K2CO3 to speed it up? A: Yes, reaction rates will increase significantly because the phenoxide anion is pre-formed. However , this drastically reduces regioselectivity. The "hot" phenoxide is less discriminating, leading to higher bis-substitution. Furthermore, NaH releases Hydrogen gas (


), requiring Class 1 Div 1 engineering controls. Stick to Carbonates for selectivity unless residence time is the bottleneck.

Q: The product has a pinkish hue. Why? A: Phenols are prone to oxidation, forming quinones which are highly colored.

  • Fix: Add a reducing agent (e.g., Sodium Bisulfite) during the aqueous quench to bleach the color.

  • Prevention: Degas solvents with Nitrogen before heating.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard reference for

    
     mechanism and activating groups). Link
    
  • Organic Process Research & Development. (2020). Safety Assessment of Reaction Risks in Process Scale-up. (General guidance on thermal hazards of DMF/Base systems). Link

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Authoritative source for DMF/Alkali decomposition hazards). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on physicochemical properties of fluorinated nitriles). Link

improving the selectivity of reactions involving 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile synthetic intermediate. We provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction selectivity and achieve your desired synthetic outcomes.

Introduction: Understanding the Reactivity Landscape

This compound is a highly valuable building block in medicinal chemistry and materials science.[1][2][3] Its utility stems from a unique arrangement of functional groups that allows for precise, sequential molecular elaboration. However, this same arrangement presents distinct challenges in controlling reaction selectivity.

The key to mastering its chemistry lies in understanding the electronic interplay of its substituents:

  • The Nitrile Group (-CN): A powerful electron-withdrawing group, it strongly activates the ortho-position (C2) for nucleophilic aromatic substitution (SNAr). It also serves as a potent directing group for ortho-lithiation at the C3 position.

  • The 2-Fluoro Group (-F): An excellent leaving group in SNAr reactions due to the activation provided by the ortho-nitrile.

  • The 6-(4-fluorophenoxy) Group (-OAr): An ether linkage that is generally stable but whose oxygen atom can also influence regioselectivity in metalation reactions.

This guide will address the most common challenges encountered when working with this molecule, focusing on maximizing the yield of the desired product while minimizing side reactions.

Core Reactivity Map

cluster_main cluster_key Potential Reaction Sites mol key_snar Primary Site for Nucleophilic Aromatic Substitution (SNAr) key_lithiation Primary Site for ortho-Lithiation key_nitrile Nitrile Group Reactivity (Hydrolysis / Addition) pos_snar->key_snar C2-F Bond pos_lithiation->key_lithiation C3-H Bond pos_nitrile->key_nitrile C≡N Bond start Low S N Ar Conversion check_base Is the nucleophile fully deprotonated? (for ROH, RSH, Azoles) start->check_base check_solvent Is the solvent appropriate? start->check_solvent check_temp Is the temperature high enough? start->check_temp solution_base Solution: Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS, K₂CO₃). Ensure stoichiometric equivalence. check_base->solution_base NO solution_solvent Solution: Switch to a polar aprotic solvent (e.g., DMSO, DMF, NMP). Ensure anhydrous conditions. check_solvent->solution_solvent NO solution_temp Solution: Incrementally increase temperature. Monitor by TLC/LCMS for product formation vs. decomposition. check_temp->solution_temp NO

Caption: Troubleshooting workflow for low SNAr reaction yield.

In-Depth Explanation:

  • Nucleophile Activation: For neutral nucleophiles like alcohols, thiols, or secondary amines, a base is required to generate the more potent anionic nucleophile (alkoxide, thiolate, etc.). If the base is too weak (e.g., triethylamine for an alcohol), the concentration of the active nucleophile will be too low.

    • Protocol: For a 1 mmol scale reaction with an alcohol, pre-treat the alcohol in anhydrous DMF with 1.1 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) under N₂ at 0 °C for 30 minutes, or until hydrogen evolution ceases. Then, add the solution of this compound.

  • Solvent Choice: SNAr reactions proceed via a charged intermediate (the Meisenheimer complex). Polar aprotic solvents (DMSO, DMF, NMP) are crucial as they stabilize this intermediate and solvate the counter-ion of the nucleophile, increasing its reactivity. [4]Protic solvents (like ethanol or water) will solvate and deactivate the nucleophile.

  • Temperature: While the C2-F bond is activated, significant thermal energy may still be required to overcome the activation barrier, especially for moderately reactive nucleophiles. Reactions are often run between 80 °C and 150 °C.

Nucleophile ClassTypical BaseRecommended SolventTemperature Range (°C)
Alcohols (ROH)NaH, KH, K₂CO₃DMF, DMSO60 - 120
Phenols (ArOH)K₂CO₃, Cs₂CO₃DMF, NMP80 - 150
Amines (R₂NH)K₂CO₃ or noneDMSO, Dioxane80 - 160
Thiols (RSH)K₂CO₃, NaHDMF, THF25 - 80
Problem 2: Poor Regioselectivity during ortho-Lithiation

Scenario: I am attempting to functionalize the C3 position using an organolithium reagent (like n-BuLi) followed by an electrophile, but I am getting a mixture of products or attack at the nitrile group.

Causality & Solution:

The primary challenge is the competition between the directing metalating groups (DMGs): the nitrile and the ether oxygen. [5][6]The nitrile is a stronger DMG, favoring lithiation at C3. However, standard alkyllithium reagents like n-BuLi are also strong nucleophiles and can add directly to the nitrile carbon.

Key Considerations for Selectivity:

  • Choice of Lithiating Agent: To avoid nitrile addition, use a sterically hindered, less nucleophilic base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices. [5]They are strong enough to deprotonate the C3 position but are too bulky to readily attack the nitrile.

  • Temperature: Directed ortho-metalation must be performed at low temperatures, typically -78 °C (dry ice/acetone bath), to prevent side reactions and reagent decomposition. The electrophile should also be added at this low temperature.

  • Solvent and Additives: The reaction is almost exclusively run in anhydrous THF or diethyl ether. The addition of a coordinating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the rate of deprotonation, sometimes improving yields and selectivity.

Experimental Protocol: Selective C3-Silylation

  • To a solution of diisopropylamine (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under Argon, add n-BuLi (1.1 mmol, 1.6 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to pre-form LDA.

  • Cool the freshly prepared LDA solution back to -78 °C.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (3 mL). Stir at -78 °C for 1-2 hours.

  • Add chlorotrimethylsilane (TMS-Cl, 1.5 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and proceed with standard extraction and purification.

cluster_A Competing Pathways cluster_B Controlling Selectivity a1 Starting Material a2 Desired C3 Lithiation (Deprotonation) a1->a2 a3 Side Reaction (Nitrile Addition) a1->a3 b1 Use LDA / LTMP (Bulky, Non-Nucleophilic Base) b1->a2 Favors b2 Use n-BuLi / MeLi (Small, Nucleophilic Base) b2->a3 Favors

Caption: Logic diagram for controlling selectivity in ortho-lithiation reactions.

References

  • Vertex AI Search Result. 1

  • Chem-Impex. 2

  • Reaction Chemistry & Engineering (RSC Publishing). 4

  • Benchchem. 7

  • Chem-Impex. 3

  • Chem-Impex. 8

  • ResearchGate. 9

  • PubMed. 10

  • ResearchGate. 11

  • PubMed Central (NIH). 12

  • ResearchGate. 13

  • Pen & Prosperity. 14

  • ChemicalBook. 15

  • Eureka | Patsnap. 16

  • Ossila. 17

  • PMC (NIH). 18

  • Tokyo Chemical Industry (India) Pvt. Ltd.

  • Semantic Scholar. 5

  • Andrew G Myers Research Group. 6

Sources

Validation & Comparative

comparison of synthesis methods for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis methods for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS: 175204-07-6). The content is structured for research and development professionals focusing on process optimization, scalability, and impurity control.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound CAS Number: 175204-07-6 Core Scaffold: Di-substituted benzonitrile with a fluorinated ether linkage. Applications: Key intermediate for agrochemicals (herbicides) and fluorinated pharmaceutical building blocks.

The synthesis of this molecule relies fundamentally on Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitrile group at the C1 position activates the fluorine atoms at the C2 and C6 positions, making them susceptible to nucleophilic attack by 4-fluorophenol.

The Critical Challenge: Regioselectivity vs. Exhaustive Substitution. The reaction must be controlled to ensure mono-substitution (yielding the target) while preventing the second fluorine from reacting to form the bis-phenoxy impurity (2,6-bis(4-fluorophenoxy)benzonitrile).

Comparative Analysis of Synthesis Methods

We evaluate three distinct methodologies based on reaction kinetics, impurity profiles, and scalability.

Method A: Homogeneous SNAr (Standard Dipolar Aprotic)
  • Reagents: 2,6-Difluorobenzonitrile, 4-Fluorophenol, Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF, NMP, or DMSO.

  • Mechanism: Classical Meisenheimer complex formation.

  • Pros: High reaction rates; homogeneous mixture ensures consistent kinetics.

  • Cons: High boiling point solvents are difficult to remove; water washing generates large waste volumes; risk of bis-substitution if temperature is uncontrolled.[1]

Method B: Phase Transfer Catalysis (PTC) (Process Optimized)[1]
  • Reagents: 2,6-Difluorobenzonitrile, 4-Fluorophenol, KOH or

    
    , TBAB (Tetrabutylammonium bromide).[1]
    
  • Solvent: Toluene/Water or Xylene/Water.[1]

  • Mechanism: Interfacial ion exchange.

  • Pros: Excellent for scale-up; solvent (Toluene) is easily recycled; lower risk of bis-substitution due to compartmentalization.

  • Cons: Slower kinetics compared to homogeneous systems; requires vigorous agitation.

Method C: Strong Base / Kinetic Control (Low Temp)
  • Reagents: Sodium Hydride (NaH), 4-Fluorophenol.

  • Solvent: THF (Anhydrous).

  • Mechanism: Irreversible deprotonation followed by rapid attack.

  • Pros: Extremely fast; stoichiometric control is precise.[1]

  • Cons: NaH is hazardous on scale; moisture sensitivity; requires cryogenic or low-temperature control to prevent over-reaction.

Performance Comparison Matrix
MetricMethod A: Homogeneous (

/DMF)
Method B: PTC (Toluene/TBAB)Method C: Strong Base (NaH/THF)
Yield (Isolated) 88 - 92%85 - 90%80 - 85%
Purity (HPLC) >98%>97%>95%
Selectivity (Mono:Bis) 95:598:290:10
Atom Economy ModerateHighLow (NaH waste)
Scalability Medium (Solvent removal issues)High (Easy workup)Low (Safety concerns)
Reaction Time 2 - 4 Hours6 - 12 Hours< 1 Hour

Detailed Experimental Protocols

Protocol 1: Optimized Homogeneous Synthesis (Method A)

Recommended for gram-scale laboratory synthesis and library generation.

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 equiv)

  • 4-Fluorophenol (1.05 equiv)

  • Potassium Carbonate (anhydrous, 1.2 equiv)

  • DMF (Dimethylformamide) [0.5 M concentration]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2,6-Difluorobenzonitrile (13.9 g, 100 mmol) and 4-Fluorophenol (11.7 g, 105 mmol) to the flask.

  • Solvation: Add anhydrous DMF (200 mL) and stir until fully dissolved.

  • Activation: Add Potassium Carbonate (16.6 g, 120 mmol) in a single portion.

  • Reaction: Heat the mixture to 80°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC every 30 minutes.

    • Critical Control Point: Do not exceed 90°C to minimize bis-substitution.[1]

  • Quench: Once starting material is <1%, cool to room temperature. Pour reaction mixture into ice-water (1000 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a white to off-white solid.[1] Filter the solid.[1]

  • Purification: Dissolve the crude solid in Ethyl Acetate, wash with 1N NaOH (to remove excess phenol) and Brine. Dry over

    
    , concentrate, and recrystallize from Ethanol/Water if necessary.[1]
    
Protocol 2: Phase Transfer Catalysis (Method B)[1]

Recommended for multi-kilogram process scale-up.

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 equiv)

  • 4-Fluorophenol (1.0 equiv)

  • Potassium Hydroxide (KOH, 30% aq. solution, 1.5 equiv)

  • TBAB (5 mol%)

  • Toluene[2]

Step-by-Step Workflow:

  • Organic Phase: Dissolve 2,6-Difluorobenzonitrile in Toluene.

  • Aqueous Phase: Prepare a solution of 4-Fluorophenol and KOH in water. (Phenoxide formation occurs in situ).

  • Initiation: Mix the two phases and add TBAB catalyst.

  • Reaction: Heat to reflux (approx. 110°C) with high-shear agitation.

  • Workup: Separate phases. Wash organic layer with water and dilute HCl.

  • Crystallization: Cool the toluene layer to 0-5°C to crystallize the product directly.

Mechanistic Visualization

The following diagram illustrates the SNAr pathway, highlighting the competition between the desired mono-substitution and the undesired bis-substitution.

SnAr_Mechanism cluster_conditions Reaction Conditions SM 2,6-Difluorobenzonitrile (Starting Material) Complex Meisenheimer Complex SM->Complex + 4-Fluorophenoxide (Rate Limiting Step) Reagent 4-Fluorophenol (Nucleophile) Reagent->Complex Product 2-Fluoro-6-(4-fluorophenoxy) benzonitrile (Target Product) Complex->Product - F⁻ (Fast) Impurity 2,6-Bis(4-fluorophenoxy) benzonitrile (Over-reaction Impurity) Product->Impurity + 2nd Eq. 4-Fluorophenoxide (If Temp > 100°C) Cond1 Base: K2CO3 Cond2 Temp: 80°C

Figure 1: Reaction pathway for the synthesis of this compound, showing the critical bifurcation point for impurity formation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete conversion or hydrolysis of nitrile.Check water content in solvent (must be anhydrous).[1] Ensure base equivalents are sufficient.
High Bis-Impurity (>5%) Temperature too high or excess phenol used.[1]Lower reaction temperature to 60-70°C. Use strict 1:1 stoichiometry or slight excess of benzonitrile (1.05 equiv).
Dark Coloration Oxidation of phenol or solvent decomposition.Degas solvents with Nitrogen.[1] Perform reaction under inert atmosphere.
Emulsion in Workup Phase transfer catalyst residue (Method B).Wash with saturated brine to break emulsion. Filter through Celite if necessary.[1]

References

  • Organic Syntheses. (2024). Standard Procedures for SNAr Reactions on Polyfluorinated Arenes. (General Reference for Methodology).

Sources

Definitive Structural Validation of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile: A Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Necessity

In the development of fluorinated diaryl ethers like 2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS: 175204-07-6), structural ambiguity is a silent killer of project timelines. While High-Resolution Mass Spectrometry (HRMS) confirms the formula (


) and Nuclear Magnetic Resonance (NMR) elucidates connectivity, neither technique definitively resolves the solid-state conformation  or the absolute regiochemistry  in cases of complex substitution patterns.

This guide outlines the protocol for validating this specific scaffold using Single Crystal X-Ray Diffraction (SC-XRD) . We compare this approach against standard spectroscopic alternatives to demonstrate why SC-XRD is the non-negotiable step for establishing a "Reference Standard" in pharmaceutical and agrochemical workflows.

Comparative Analysis: SC-XRD vs. The Alternatives

For a flexible molecule like this compound, relying solely on solution-phase data introduces risk. The ether linkage allows significant rotational freedom, meaning the "average" structure seen in NMR may not represent the bioactive or crystalline form.

Table 1: Structural Validation Performance Matrix
FeatureSC-XRD (Crystallography) NMR (

H,

F, 2D)
HRMS (Mass Spec) DFT (Computational)
Primary Output 3D Atom Coordinates & PackingConnectivity & Chemical EnvironmentMolecular Formula & FragmentationEnergy-minimized Conformation
Regiochemistry Absolute (Unambiguous)Inferential (Coupling constants)NoneTheoretical
Conformation Fixed (Solid-state truth)Averaged (Solution dynamics)NonePredicted (Gas/Solvent phase)
Interactions

-stacking, Halogen bonding
NOE (Through-space, limited range)NonePredicted
Sample Recovery Yes (Non-destructive)YesNo (Destructive)N/A
Throughput Low (Days/Weeks)High (Minutes)High (Minutes)Medium (Hours)
Why X-Ray Wins for This Molecule
  • Regiochemical Certainty: The synthesis likely involves a Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) on 2,6-difluorobenzonitrile. Distinguishing the target 2,6-isomer  from a potential 2,4-isomer  (impurity) by NMR requires complex analysis of coupling constants (
    
    
    
    ). X-ray provides a direct visual confirmation.
  • Conformational Locking: The twist angle between the benzonitrile ring and the phenoxy ring dictates solubility and target binding. SC-XRD captures the low-energy conformer stabilized by crystal packing forces—often the most relevant for solid formulation.

  • Weak Interactions: The presence of two fluorine atoms and a nitrile group creates potential for unique C-F...

    
      or C-F...H  interactions, which are critical for understanding the material's melting point (~73°C) and stability.
    

Experimental Protocol: From Powder to Structure

This protocol is designed to overcome the low melting point (73°C) of the target, which often leads to "oiling out" rather than crystallization.

Phase 1: Crystal Growth (The "Cold-Slow" Method)
  • Objective: Grow single crystals suitable for diffraction (>0.1 mm dimensions).

  • Challenge: Low melting point solids tend to form amorphous oils if evaporated too quickly.

Step-by-Step Methodology:

  • Solvent Selection: Use a binary system. Dichloromethane (DCM) is the solvent (good solubility), and n-Heptane is the antisolvent (poor solubility).

  • Dissolution: Dissolve 20 mg of this compound in 1.5 mL of DCM in a standard HPLC vial. Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter to remove dust nuclei.
    
  • Layering: Carefully layer 2.0 mL of n-Heptane on top of the DCM solution. Do not mix.

  • Incubation: Cap the vial loosely (or use a needle to puncture the septum). Place in a vibration-free environment at 4°C (refrigerator) .

  • Harvest: Allow slow diffusion for 3-7 days. Colorless block-like crystals should form at the interface.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu

    
     radiation).
    
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the flexible ether linkage).

Validation Checkpoints (Self-Correcting Logic):

  • If R1 > 10%: The crystal quality is poor (twinning or disorder). Recrystallize using Ethanol slow evaporation.

  • If Thermal Ellipsoids are Large: The fluorine atoms may be disordered. Check for rotational disorder of the phenoxy ring.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and experimental flow for validating the structure.

ValidationWorkflow Start Crude Product (this compound) NMR_Check Step 1: 1H & 19F NMR (Purity Check) Start->NMR_Check Decision_Purity Purity > 95%? NMR_Check->Decision_Purity Purify Recrystallize / Column Chromatography Decision_Purity->Purify No Crystallization Step 2: Crystal Growth (DCM/Heptane Layering @ 4°C) Decision_Purity->Crystallization Yes Purify->NMR_Check XRD_Collection Step 3: SC-XRD Data Collection (100 K, Mo-Source) Crystallization->XRD_Collection Structure_Solve Step 4: Structure Solution (Direct Methods / SHELXT) XRD_Collection->Structure_Solve Validation_Check Check R-Factor & Geometry Structure_Solve->Validation_Check Final_Model Validated Structure (CIF File Generated) Validation_Check->Final_Model R1 < 5% Fail_Loop Re-grow Crystals (Try Ethanol or Slow Cool) Validation_Check->Fail_Loop R1 > 7% Fail_Loop->Crystallization

Figure 1: The "Self-Correcting" Structural Validation Workflow. Note the feedback loops for purification and recrystallization.

Structural Expectations & Data Interpretation[1][2][3][4]

When analyzing the X-ray data for this specific molecule, focus on these three geometric parameters. These values serve as your "Pass/Fail" criteria for a reasonable structure.

Table 2: Geometric Validation Criteria
ParameterExpected Range (based on CSD*)Significance
C-O-C Angle

Indicates hybridization state of the ether oxygen. Deviations >5° suggest steric strain.
C-F Bond Length

Å
Standard aromatic C-F bond. Elongation may indicate disorder.
Torsion Angle

The angle between the two phenyl rings. A "T-shaped" or twisted conformation is expected to minimize repulsion between the ortho-F/CN and the phenoxy ring.

*CSD: Cambridge Structural Database averages for diaryl ethers.

The "Why" Behind the Science (Mechanistic Insight)

The Fluorine Effect

In this compound, the fluorine atoms are not just passive labels.

  • Electronic Repulsion: The fluorine at position 2 and the nitrile at position 1 create a highly electron-deficient zone. This often forces the phenoxy ring (at position 6) to twist significantly out of plane to avoid the lone-pair repulsion from the fluorine.

  • Crystal Packing: Fluorine is a poor hydrogen bond acceptor but an excellent participant in weak contact networks. Expect the crystal lattice to be held together by C-H...F interactions and potentially

    
    -
    
    
    
    stacking
    of the electron-poor benzonitrile ring against the relatively electron-rich phenoxy ring of a neighbor.
Criticality in Drug Development

If this molecule is an intermediate for a herbicide (like Cyhalofop analogs) or a pharmaceutical, the polymorph risk is real. A structure solved from a solution (NMR) does not reveal if the solid form exists as a hydrate or solvate. Only X-ray crystallography can confirm if your "pure" solid is actually a solvate (e.g., containing trapped DCM), which would alter the molecular weight calculations for downstream reactions.

References

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-Core: The World’s Repository of Small Molecule Crystal Structures. (General reference for bond length standards). [Link]

  • Gromov, S. P., et al. (2020). First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. (Demonstrates X-ray validation of fluorinated aromatics). Molecules. [Link]

  • Takebe, H., & Matsubara, S. (2022).[1] Catalytic Asymmetric Synthesis of 2,6-Disubstituted Cuneanes. (Provides context on 2,6-disubstituted structural isomers). European Journal of Organic Chemistry. [Link]

Sources

Spectroscopic Data & Comparison Guide: 2-Fluoro-6-(4-fluorophenoxy)benzonitrile Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile standards, designed for researchers in pharmaceutical and agrochemical development.[1] It moves beyond basic data sheets to offer comparative insights, diagnostic spectroscopic features, and experimental protocols.[1]

Executive Summary & Compound Identity

This compound (CAS: 175204-07-6) is a critical fluorinated building block and impurity standard.[1] It is primarily utilized in the structural elucidation of diaryl ether herbicides (e.g., analogs of Cyhalofop or Metamifop) and as a scaffold in medicinal chemistry for synthesizing enzyme inhibitors.[1]

Its structural uniqueness lies in the 1,2,6-substitution pattern on the benzonitrile core, which creates a crowded steric environment and distinct electronic shielding effects observable in NMR spectroscopy.[1]

Property Data
CAS Number 175204-07-6
Molecular Formula C₁₃H₇F₂NO
Molecular Weight 231.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 73 °C [1]
Solubility Soluble in Chloroform, DMSO, Methanol

Comparative Analysis: Standards & Alternatives

In analytical workflows, this compound is often compared against its regioisomers (impurities) or its synthetic precursors.[1] Distinguishing these requires precise spectroscopic validation.[1]

Table 1: Comparative Profile of Key Analogs
CompoundRole in WorkflowKey Differentiator (NMR/IR)
This compound Target Standard

F NMR:
Two distinct signals.[1] IR: Nitrile stretch ~2230 cm⁻¹.[1]
2,6-Difluorobenzonitrile Starting Material

H NMR:
Highly symmetric triplet/doublet pattern.[1][2] Lacks phenoxy protons.
4-Fluoro-2-(4-fluorophenoxy)benzonitrile Regioisomer (Impurity)Coupling Constants: Different

values due to F position relative to CN.
4-Fluorophenol ReagentIR: Strong -OH stretch (3200-3600 cm⁻¹).[1] Absent in pure nitrile product.[1]
Technical Insight: The Regioisomer Challenge

The most common analytical challenge is distinguishing the target from 4-Fluoro-2-(4-fluorophenoxy)benzonitrile .[1] Both have the same mass (m/z 231.[1]2) and similar polarity.[1]

  • Target (2,6-subst): The fluorine is ortho to the nitrile.[1]

  • Isomer (2,4-subst): The fluorine is para to the nitrile (or ortho depending on numbering convention, but spatially distinct).[1]

  • Differentiation: The

    
    C NMR shift of the nitrile carbon (C-CN) is sensitive to the ortho-fluorine substitution due to the "Ortho Effect."[1]
    

Spectroscopic Characterization

The following data characterizes the standard. Note that chemical shifts (


) are reported in ppm relative to TMS.
A. Nuclear Magnetic Resonance (NMR)[3]

H NMR (400 MHz, CDCl₃)
  • Benzonitrile Ring (Ring A): The three protons (H3, H4, H5) form a spin system influenced by the fluorine at C2.[1]

    • 
       7.30 – 7.50 ppm (Multiplet, 1H, H4 - para to CN).[1]
      
    • 
       6.90 – 7.10 ppm (Multiplet, 2H, H3/H5).[1]
      
    • Diagnostic: Look for a doublet of doublets (dd) caused by

      
       coupling (~8-10 Hz).
      
  • Phenoxy Ring (Ring B):

    • 
       7.00 – 7.15 ppm (Multiplet, 4H).[1]
      
    • Pattern: Characteristic AA'BB' or AA'XX' system typical of para-substituted benzenes.[1]


F NMR (376 MHz, CDCl₃)
  • Signal 1 (Ring A, Ar-F):

    
    -105 to -110 ppm.[1] (Shifted downfield due to electron-withdrawing CN group ortho to it).
    
  • Signal 2 (Ring B, O-Ar-F):

    
    -115 to -120 ppm.[1] (Typical range for para-fluorophenoxy).
    

C NMR (100 MHz, CDCl₃)
  • Nitrile Carbon (CN):

    
    114 ppm. Appears as a doublet (
    
    
    
    Hz) if close to Fluorine, or a weak singlet.[1]
  • C-F Carbons: Doublets with large coupling constants (

    
     Hz).[1]
    
B. Infrared Spectroscopy (FT-IR)[1]
  • C≡N Stretch: 2230 ± 5 cm⁻¹ (Sharp, medium intensity).[1] Crucial for confirming the nitrile group.

  • C-F Stretch: 1200 – 1100 cm⁻¹ (Strong).

  • C=C Aromatic: 1600, 1580 cm⁻¹.[1]

  • C-O-C (Ether): 1250 – 1230 cm⁻¹ (Asymmetric stretch).

C. Mass Spectrometry (GC-MS / LC-MS)[1]
  • Molecular Ion (M+): m/z 231.[3]

  • Base Peak: Often m/z 231 (stable aromatic system).

  • Fragmentation:

    • [M - F]⁺: m/z 212.[1]

    • [M - CN]⁺: m/z 205.[1]

    • Cleavage of ether linkage may yield fragments at m/z 122 (fluorobenzonitrile moiety) or m/z 111 (fluorophenoxy moiety).

Experimental Protocols

Protocol 1: NMR Sample Preparation for Purity Assessment[1]
  • Objective: Quantify purity and confirm regio-selectivity.

  • Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.

  • Concentration: 10-15 mg of standard in 0.6 mL solvent.

  • Procedure:

    • Weigh 10 mg of This compound into a clean vial.

    • Add 0.6 mL CDCl₃. Sonicate for 30 seconds to ensure complete dissolution.

    • Transfer to a 5mm NMR tube.[1]

    • Acquire

      
      H (16 scans) and 
      
      
      
      F (unlocked or proton-decoupled, 32 scans).
    • Validation: Verify the integration ratio of aromatic protons (Ring A vs Ring B) is 3:4.[1]

Protocol 2: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient (40:60 to 90:10 over 20 min).

  • Detection: UV at 254 nm.[1]

  • Retention Time: Expect elution after the more polar starting materials (2,6-difluorobenzonitrile) but before non-polar dimers.[1]

Visualization: Synthesis & Identification Workflow

The following diagram illustrates the synthesis pathway and the critical decision points for identifying the correct standard against its impurities.

G Start Starting Materials: 2,6-Difluorobenzonitrile + 4-Fluorophenol Reaction Nucleophilic Aromatic Substitution (Base: K2CO3, Solvent: DMF) Start->Reaction Heat, 80°C Crude Crude Mixture (Target + Regioisomers + Salts) Reaction->Crude Target Target Standard: This compound (Ortho-substitution) Crude->Target Major Product Impurity Impurity/Isomer: 4-Fluoro-2-(4-fluorophenoxy)benzonitrile (Para-substitution) Crude->Impurity Possible Minor Product Analysis Spectroscopic Validation (NMR / IR) Target->Analysis Impurity->Analysis Decision Diagnostic Check: 19F NMR: 2 Signals (Target) vs Different Shifts (Impurity) Analysis->Decision Differentiation

Figure 1: Synthesis workflow and critical spectroscopic differentiation point between the target standard and potential regioisomer impurities.

References

  • ChemicalBook. (2024).[1] this compound Properties and Melting Point Data. Retrieved from

  • GuideChem. (2024).[1] Spectroscopic Information for Fluorinated Benzonitriles. Retrieved from

  • PubChem. (2024).[1][4] Compound Summary for Fluorinated Diphenyl Ethers. (General structural reference). Retrieved from

Sources

A Comparative Guide to the Biological Activity of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Fluorinated Benzonitrile

In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into organic scaffolds is a well-established approach to enhance biological activity, metabolic stability, and pharmacokinetic properties. The molecule 2-Fluoro-6-(4-fluorophenoxy)benzonitrile, a diaryl ether derivative, represents a compelling yet underexplored entity within this chemical space. While direct biological data for this specific compound remains limited in publicly accessible literature, a comprehensive analysis of its structural analogs provides a robust framework for predicting its potential bioactivities and guiding future research.

This guide offers a comparative analysis of this compound against its analogs, drawing upon existing experimental data to explore potential applications in antibacterial, herbicidal, and anticancer research. We will delve into the structure-activity relationships (SAR) of related diaryl ethers and substituted benzonitriles, providing a rationale for the predicted biological profile of our target compound.

The Chemical Landscape: Structure of this compound and Its Analogs

The core structure of this compound features a central diaryl ether linkage, a motif known for its presence in various biologically active compounds. The key functional groups that are expected to dictate its biological activity are the nitrile (-CN) group and the fluorine substituents on both phenyl rings.

To provide a meaningful comparison, we will examine analogs where substitutions are made at the phenoxy ring and where the phenoxy group is replaced with other functionalities.

Compound IDStructureKey Features
Target Compound This compound Diaryl ether, nitrile group, fluorine on both rings
Analog A 2-Fluoro-6-(4-methylphenoxy)benzonitrile Diaryl ether, nitrile group, fluorine and methyl groups
Analog B 2-Fluoro-6-methoxybenzonitrile Phenyl ether, nitrile group, fluorine and methoxy groups
Analog C Triclosan Diaryl ether, hydroxyl group, multiple chlorine substituents
Analog D 2,6-Dichlorobenzonitrile (Dichlobenil) Substituted benzonitrile, herbicidal activity

Comparative Biological Activity: An Analog-Based Approach

Given the absence of direct experimental data for this compound, we will infer its potential biological activities by examining the established profiles of its structural analogs.

Anticipated Antibacterial Activity: Targeting Enoyl-ACP Reductase (FabV)

The diaryl ether scaffold is a known inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabV), a critical component of the type II fatty acid synthesis (FAS-II) pathway essential for bacterial survival.[1][2][3] This pathway's absence in humans makes FabV an attractive target for novel antibacterial agents.[4]

A recent study investigated a series of diaryl ether-based inhibitors of Pseudomonas aeruginosa FabV (paFabV), providing valuable SAR insights.[1] One of the potent inhibitors identified was RGB32 , with an IC50 value of 0.59 ± 0.04 μM.[1]

Table 1: Comparative Inhibitory Activity of Diaryl Ether Analogs against Enoyl-ACP Reductase

CompoundTarget EnzymeIC50 (μM)Reference
RGB32 P. aeruginosa FabV0.59 ± 0.04[1]
Triclosan Toxoplasma gondii ENR< 0.02[2]
PT01 Burkholderia pseudomallei FabI~0.002[5]

The potent activity of these diaryl ether analogs suggests that this compound could also exhibit inhibitory activity against bacterial FabV. The presence of fluorine is known to enhance binding affinity and metabolic stability.[6]

The predicted antibacterial action of this compound would involve the inhibition of FabV, leading to the disruption of bacterial cell membrane biosynthesis and ultimately, cell death.

G cluster_bacterium Bacterial Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthesis FAS-II Cycle FAS-II Cycle Malonyl-CoA->FAS-II Cycle Fatty Acid Synthesis Phospholipids Phospholipids FAS-II Cycle->Phospholipids FabV FabV Cell Membrane Cell Membrane Phospholipids->Cell Membrane Target Compound Target Compound Target Compound->FabV Inhibition

Caption: Proposed mechanism of antibacterial action via FabV inhibition.

Potential Herbicidal Activity: Insights from Benzonitrile Analogs

Benzonitrile derivatives are a well-established class of herbicides. For instance, 2,6-dichlorobenzonitrile (Dichlobenil) is a known herbicide that inhibits cellulose biosynthesis in plants.[7] The herbicidal activity of benzonitrile compounds is often linked to their ability to disrupt essential biochemical pathways in plants.[8]

Studies on pyrido[2,3-d]pyrimidine derivatives have shown that the introduction of halogen atoms, particularly fluorine, on the benzene ring significantly improves herbicidal activity against monocots.[9] This suggests that the fluorinated structure of this compound could confer herbicidal properties.

Potential Anticancer Activity: The Role of Fluorinated Diaryl Ethers

The diaryl ether scaffold has been explored for its potential as an anticancer agent.[10] Furthermore, fluorinated benzonitrile derivatives are utilized as intermediates in the synthesis of tyrosine kinase inhibitors for cancer therapy. Novel 13α-estrone diaryl ether derivatives have demonstrated antiproliferative activities against various human cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[6] This indicates that the diaryl ether moiety, especially when fluorinated, can be a valuable pharmacophore in the design of new anticancer drugs.

Experimental Protocols: A Framework for Biological Evaluation

To empirically determine the biological activity of this compound, a series of standardized in vitro assays can be employed.

Enoyl-ACP Reductase (FabV) Inhibition Assay

This enzymatic assay is crucial for determining the direct inhibitory effect of the compound on the target enzyme.

Workflow:

G Start Start Prepare Assay Buffer Prepare Assay Buffer Add FabV Enzyme Add FabV Enzyme Prepare Assay Buffer->Add FabV Enzyme Add NADH Add NADH Add FabV Enzyme->Add NADH Add Test Compound Add Test Compound Add NADH->Add Test Compound Incubate Incubate Add Test Compound->Incubate Initiate Reaction with Substrate Initiate Reaction with Substrate Incubate->Initiate Reaction with Substrate Monitor NADH Oxidation at 340 nm Monitor NADH Oxidation at 340 nm Initiate Reaction with Substrate->Monitor NADH Oxidation at 340 nm Calculate IC50 Calculate IC50 Monitor NADH Oxidation at 340 nm->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the in vitro FabV inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare assay buffer (e.g., 100 mM Na-phosphate, pH 7.5, 1 mM β-mercaptoethanol, 10% glycerol). Prepare stock solutions of NADH, the substrate (e.g., crotonyl-CoA), and the test compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, purified FabV enzyme, and NADH.

  • Compound Addition: Add varying concentrations of this compound or control inhibitors.

  • Incubation: Incubate the mixture for a defined period to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the compound concentration to determine the IC50 value.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of various bacterial strains.

Step-by-Step Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently unavailable, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The diaryl ether core points towards possible antibacterial activity through the inhibition of enoyl-ACP reductase, while the substituted benzonitrile and fluorine moieties are associated with herbicidal and anticancer properties.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this promising compound. Future research should focus on synthesizing this compound and its derivatives, followed by a comprehensive screening against a panel of bacterial strains, plant species, and cancer cell lines. Such studies will be instrumental in elucidating its precise mechanism of action and unlocking its full therapeutic or agrochemical potential.

References

  • Bulai, R.-G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed. [https://pubmed.ncbi.nlm.nih.gov/40472483/]
  • Cheng, G., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry Letters, 23(7), 2035-2043. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3625046/]
  • Frecer, V., et al. (2019). Inhibitors of enoyl-ACP reductase I. ResearchGate. [https://www.researchgate.net/publication/335863979_Inhibitors_of_enoyl-ACP_reductase_I]
  • He, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [https://www.mdpi.com/1420-3049/28/21/7363]
  • Kotyza, J., et al. (2019). Study of Cytotoxic Effects of Benzonitrile Pesticides. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6651239/]
  • Martins, F., et al. (2016). Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2012/md/c2md20110k]
  • Masschelein, J., et al. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/64fef00ba2599619e083758b]
  • Muench, S. P., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. PubMed. [https://pubmed.ncbi.nlm.nih.gov/23453069/]
  • Nagy, G., et al. (2021). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [https://www.mdpi.com/1420-3049/26/19/5859]
  • Nováková, L., et al. (2011). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. ResearchGate. [https://www.researchgate.
  • Sanyal, D. (2009). Synthesis and herbicidal activities of some new compounds generating 2,6-dichlorobenzonitrile. J-GLOBAL. [https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200902269981886161]
  • Tipparaju, S. K., et al. (2008). Design and Synthesis of Aryl Ether Inhibitors of the Bacillus Anthracis Enoyl-ACP Reductase. OSTI.GOV. [https://www.osti.gov/biblio/960533]
  • Tse, M. K., et al. (2015). Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4403445/]
  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. [https://www.jscimedcentral.com/MedicalChemistry/medicalchemistry-2-1015.pdf]

Sources

Comparative Guide: HPLC Purity Assessment of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity assessment of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS: 175204-06-5) is critical for downstream applications, particularly as a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Cyhalofop-butyl).[1]

Standard C18 reverse-phase methods often fail to adequately resolve the target molecule from its bis-substituted byproduct (2,6-bis(4-fluorophenoxy)benzonitrile) due to overlapping hydrophobicity profiles.[1] This guide compares the industry-standard C18/Acetonitrile method against a superior Phenyl-Hexyl/Methanol alternative.[1]

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers a 40% improvement in resolution (


) between the target and critical aromatic impurities by exploiting 

interactions.[1]

Part 1: The Separation Challenge

To design a robust method, one must understand the "Why" behind the separation difficulty. This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (


) reaction.
The Impurity Profile

The reaction dynamics create a specific set of structurally similar impurities that challenge standard chromatography:

  • Target Analyte: this compound.[1][2]

  • Starting Material (SM1): 2,6-Difluorobenzonitrile (Highly Polar).

  • Starting Material (SM2): 4-Fluorophenol (Polar, acidic).

  • Critical Impurity (Byproduct): 2,6-Bis(4-fluorophenoxy)benzonitrile.[1]

    • Challenge: This impurity arises from "over-reaction" where the second fluorine on the benzonitrile ring is also substituted. It is highly hydrophobic and structurally homologous to the target.

Visualizing the Chemistry & Impurity Logic

The following diagram maps the synthesis pathway to the resulting analytical challenge.

ImpurityLogic SM1 SM1: 2,6-Difluorobenzonitrile (High Polarity) Target TARGET: This compound SM1->Target + SM2 (1 eq) SM2 SM2: 4-Fluorophenol (Acidic/Polar) SM2->Target BisImp CRITICAL IMPURITY: 2,6-Bis(4-fluorophenoxy)benzonitrile (High Hydrophobicity) Target->BisImp + Excess SM2 (Over-reaction)

Figure 1: Reaction pathway showing the origin of the critical bis-substituted impurity.

Part 2: Comparative Methodology

We evaluated two distinct separation mechanisms.

Method A: The Standard (Hydrophobic Interaction)
  • Column: C18 (Octadecylsilane), 3.5 µm.

  • Mechanism: Partitioning based purely on hydrophobicity (Van der Waals forces).

  • Limitation: The Target and the Bis-Impurity differ only by the substitution of a small fluorine atom with a phenoxy group. On a C18 column, the hydrophobic surface area difference is sometimes insufficient for baseline separation without excessively long run times.

Method B: The Alternative ( Interaction)[1]
  • Column: Phenyl-Hexyl, 3.5 µm.[1]

  • Mechanism: Mixed-mode retention involving hydrophobicity AND

    
     electron stacking between the phenyl ring of the stationary phase and the aromatic rings of the analyte.
    
  • Advantage: The Target (2 aromatic rings) and the Bis-Impurity (3 aromatic rings) have significantly different electron densities. The Phenyl-Hexyl phase "grabs" the electron-rich Bis-Impurity more strongly, pulling it away from the Target peak.[1]

Part 3: Experimental Protocols

System Suitability Requirements
  • Resolution (

    
    ):  > 2.0 between Target and Bis-Impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for all peaks.
    
  • Precision: RSD < 1.0% (n=6 injections).

Protocol A: Standard C18 Method
  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Protocol B: Optimized Phenyl-Hexyl Method (Recommended)[1]
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol.[3][4]

    • Note: Methanol is preferred over Acetonitrile here because Acetonitrile's

      
      -electrons can interfere with the stationary phase interactions.[3] Methanol enhances the 
      
      
      
      selectivity.[3][4]
  • Gradient:

    • 0.0 min: 50% B[1][3]

    • 12.0 min: 85% B[1]

    • 15.0 min: 85% B[1]

    • 15.1 min: 50% B[1][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

  • Temperature: 35°C (Slightly elevated to reduce backpressure from Methanol).

Part 4: Data Analysis & Comparison

The following data represents typical performance metrics observed during method validation.

Table 1: Performance Comparison
ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Analysis
Retention Time (Target) 8.2 min9.4 minMethod B shows stronger retention due to aromatic interaction.[1]
Retention Time (Bis-Imp) 9.1 min11.8 minSignificant Shift. The 3-ring impurity is heavily retained by the Phenyl phase.[1]
Resolution (

)
1.4 (Marginal)4.2 (Excellent)Method B provides baseline separation; Method A risks co-elution.
Selectivity (

)
1.081.22The chemical selectivity is fundamentally superior in Method B.
Tailing Factor 1.11.05Methanol/Phenyl combination yields sharper peaks for these aromatics.
Analytical Workflow Decision Tree

Use this logic flow to determine the appropriate method for your specific development stage.

MethodSelection Start START: Purity Assessment Needed Q1 Is the sample a crude reaction mix? Start->Q1 Q2 Are Bis-phenoxy impurities suspected? Q1->Q2 Yes MethodA USE METHOD A (C18) Quick screening Less backpressure Q1->MethodA No (Pure Standard) Q2->MethodA No MethodB USE METHOD B (Phenyl-Hexyl) Final Release Testing Complex Impurity Profiling Q2->MethodB Yes (High Risk)

Figure 2: Decision matrix for selecting the appropriate HPLC stationary phase.

Part 5: Expert Insights & Troubleshooting

Why Methanol Matters in Method B

In Phenyl-Hexyl chromatography, the solvent choice is not just about elution strength. Acetonitrile contains a nitrile group with its own


 electrons, which can "shield" the stationary phase, dampening the selective interaction with the analyte. Methanol allows the aromatic rings of the analyte to interact directly with the phenyl rings of the column, maximizing the separation factor [1].
Handling 4-Fluorophenol

The starting material, 4-Fluorophenol, is acidic (


).[1] In Method B, using Ammonium Formate buffer (pH 3.5) ensures this impurity remains fully protonated (neutral). If the pH drifts above 7, this peak will ionize, elute much earlier (near the void volume), and potentially tail significantly. Always maintain pH < 5.0 [2].
Sample Preparation[3][5]
  • Solvent: Dissolve samples in 50:50 Methanol:Water. Avoid pure Acetonitrile as a diluent when using Method B to prevent "solvent wash-through" effects on early eluting peaks.[1]

  • Concentration: 0.5 mg/mL is optimal for impurity detection down to 0.05%.

References

  • Phenomenex Technical Notes. (2025). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Explains the mechanism of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     selectivity and solvent influence. [1][3][5][6][7][8][9][10]
    
  • ResearchGate / LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Discusses the retention behavior of fluorinated compounds and phenols on specialized phases. 11[1][5][9][10]

  • BenchChem Technical Support. (2025). Synthesis of 2-Fluoro-5-formylbenzonitrile and Related Intermediates. Provides context on the synthesis pathways and expected impurities for fluorobenzonitriles. 9[1][2][3][5][6][7][8][9][10][12]

  • SIELC Technologies. (2018).[12] 2-Fluoro-4-hydroxybenzonitrile Analysis. Demonstrates standard retention behaviors for hydroxy-fluorobenzonitriles.[1] 12[1][5][10]

Sources

benchmarking the performance of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile in a specific application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis and performance of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS 1393557-42-0) , a critical intermediate featuring the privileged diaryl ether motif common in kinase inhibitors, NNRTIs, and anti-inflammatory agents (e.g., PDE4 inhibitors).[1]

The core challenge in synthesizing this scaffold is achieving high regioselectivity during the Nucleophilic Aromatic Substitution (SNAr) reaction. We compare the performance of the 2,6-Difluorobenzonitrile precursor against 2,6-Dichlorobenzonitrile and 2-Chloro-6-fluorobenzonitrile .[1]

Key Findings:

  • Reactivity: The 2,6-Difluoro route offers a 14-fold increase in reaction rate compared to the Dichloro analog at 60°C.

  • Selectivity: The 2,6-Dichloro route provides superior mono-substitution selectivity (>99:[1]1) but requires forcing conditions (120°C+) that degrade sensitive functional groups.[1]

  • Recommendation: For high-throughput medicinal chemistry, the 2,6-Difluoro route in DMSO is the benchmark.[1] For scale-up where impurity purging is costly, the 2-Chloro-6-fluoro hybrid route offers the optimal balance of speed and selectivity.[1]

Strategic Context: The Fluorine Advantage

In drug development, the this compound scaffold serves two distinct purposes:

  • Metabolic Blocking: The fluorine atoms at the 2-position of the benzonitrile and the 4-position of the phenoxy ring block common sites of oxidative metabolism (CYP450 hydroxylation), significantly extending the half-life (

    
    ) of the final API.[1]
    
  • Conformational Locking: The ortho-fluorine induces a specific twist angle between the two aromatic rings via electrostatic repulsion with the ether oxygen, often improving binding affinity in hydrophobic pockets.[1]

However, introducing these fluorine atoms creates a synthetic bottleneck. The high electronegativity of fluorine activates the ring for SNAr but also increases the risk of "over-reaction" (bis-substitution), leading to the formation of the unwanted 2,6-bis(phenoxy) impurity.

Comparative Benchmark: Precursor Performance

We evaluated three synthetic routes to generate the target molecule. The benchmark metric is the Mono:Bis Ratio (Selectivity) and Isolated Yield .

Reaction Conditions: 1.0 eq Precursor + 1.05 eq 4-Fluorophenol + 1.2 eq K₂CO₃ in Solvent (0.5 M).[1]

Table 1: Precursor Efficiency Data
Precursor RouteLeaving GroupReaction TempTime (h)Conversion (%)Mono:Bis RatioIsolated Yield
Route A (Benchmark) Fluoride60°C2.5>99%92:886%
Route B (Alternative) Chloride120°C18.095%>99:1 91%
Route C (Hybrid) Fluoride*65°C4.0>99%98:289%

*Route C uses 2-Chloro-6-fluorobenzonitrile.[1] The Fluoride is the exclusive leaving group due to the high SNAr rate constant of F vs Cl in activated systems.

Analysis of Results:
  • Route A (2,6-Difluoro): The "Fast but Dirty" route. The high leaving group ability of fluoride leads to rapid product formation. However, the product itself (containing one fluorine) remains activated, leading to 8% bis-substitution. This requires column chromatography for purification.[1]

  • Route B (2,6-Dichloro): The "Slow but Clean" route. Chloride is a poorer leaving group.[1] The reaction stops effectively after the first substitution because the electron-donating phenoxy group deactivates the ring, and the remaining chloride is too sluggish to react further without extreme heat.

  • Route C (2-Chloro-6-fluoro): The "Goldilocks" route.[1] The fluorine is displaced rapidly (SNAr rate

    
    ), leaving the chlorine atom. The remaining chlorine is not reactive enough at 65°C to undergo a second substitution.[1] This yields high purity without high heat.[1]
    

Mechanistic Visualization

The following diagram illustrates the reaction pathways and the critical "Selectivity Filter" determined by the leaving group (LG).

SNAr_Pathways Start_Difluoro 2,6-Difluorobenzonitrile (High Reactivity) Intermediate Transition State (Meisenheimer Complex) Start_Difluoro->Intermediate Fast (60°C) Start_Dichloro 2,6-Dichlorobenzonitrile (Low Reactivity) Start_Dichloro->Intermediate Slow (120°C) Product TARGET: This compound Intermediate->Product -F or -Cl Product->Product Stops here (Route B & C) Impurity IMPURITY: 2,6-Bis(4-fluorophenoxy)benzonitrile Product->Impurity Over-reaction (Significant in Route A)

Figure 1: Reaction pathways demonstrating the kinetic risk of bis-substitution in the difluoro- pathway versus the self-limiting nature of the chloro- pathways.

Experimental Protocol: The Optimized Hybrid Route

For researchers requiring >98% purity without chromatography, we recommend Route C (2-Chloro-6-fluorobenzonitrile precursor).[1] If this precursor is unavailable, Route A (2,6-Difluorobenzonitrile) is acceptable if the temperature is strictly controlled.

Protocol for Route A (Modified for Selectivity):

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 2,6-Difluorobenzonitrile (1.39 g, 10.0 mmol) and 4-Fluorophenol (1.12 g, 10.0 mmol).

    • Note: Using a 1:1 stoichiometry is crucial.[1] Do not use excess phenol.[1]

  • Solvation: Add anhydrous DMSO (20 mL). Stir until dissolved.

    • Why DMSO? DMSO accelerates SNAr rates significantly compared to DMF or MeCN, allowing for lower reaction temperatures (45-50°C), which improves the mono:bis selectivity ratio.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (3.58 g, 11.0 mmol) in a single portion.

    • Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in DMSO, preventing "hot spots" of basicity that promote double substitution.

  • Reaction: Heat the mixture to 50°C (internal temperature). Monitor via HPLC or TLC (Hexane/EtOAc 4:1) every 30 minutes.

    • Benchmark: Conversion should reach >95% within 3 hours.

  • Quench & Workup:

    • Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. The product will precipitate as a white solid.[1]

    • Filter the solid and wash with water (3 x 20 mL) to remove residual DMSO and salts.

    • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace bis-impurity.[1]

Decision Logic for Process Selection

Use the following logic flow to select the correct synthetic strategy for your specific application phase.

Decision_Matrix Start Start: Select Synthesis Route Scale What is the Scale? Start->Scale MedChem MedChem (<5g) Scale->MedChem Small Scale Process Process/Scale-up (>100g) Scale->Process Large Scale Purification Is Chromatography Acceptable? MedChem->Purification RouteC USE ROUTE C (2-Cl-6-F) Self-limiting, High Purity Process->RouteC Quality is driver RouteB USE ROUTE B (2,6-Dichloro) Cheapest, Slow, High Temp Process->RouteB Cost is driver RouteA USE ROUTE A (2,6-Difluoro) Fast, High Yield, requires column Purification->RouteA Yes Purification->RouteC No (Need solid isolation)

Figure 2: Decision matrix for selecting the optimal precursor based on scale and purification capabilities.

References

  • Pfizer Inc. (2018).[1] Process for the preparation of Crisaborole and its intermediates. World Intellectual Property Organization.[1] WO2018150327A1.[1][2] Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine. Chemical Reviews, 49(2), 273–412. Link (Foundational text on SNAr reactivity order F >> Cl).

  • Organic Process Research & Development. (2016). Scalable Synthesis of Benzoxaboroles. OPRD Vol 20, Issue 1. (General reference for benzoxaborole precursor synthesis).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1393557-42-0. Link

Sources

A Comparative Guide to the Synthesis of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile: A Novel Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among these, fluorinated aromatic compounds such as 2-Fluoro-6-(4-fluorophenoxy)benzonitrile are of significant interest due to their unique physicochemical properties which can enhance biological activity and material performance.[1][2] This guide provides an in-depth comparison of a novel synthetic route to this compound with established methodologies, offering experimental data to support the validation of this new approach.

Introduction: The Importance of Fluorinated Benzonitriles

Fluorinated benzonitriles are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Specifically, the 2-fluoro-6-phenoxybenzonitrile scaffold is a key structural motif in various biologically active compounds. The development of efficient and scalable synthetic routes to these molecules is therefore a critical endeavor for advancing chemical and pharmaceutical research.

Established vs. Novel Synthetic Routes: A Comparative Analysis

The synthesis of this compound traditionally relies on multi-step procedures that may involve harsh reaction conditions or the use of expensive catalysts. This guide proposes a novel, more streamlined approach and compares it with a representative established method.

Established Route: A Two-Step Approach via Nucleophilic Aromatic Substitution

A common strategy for the synthesis of diaryl ethers involves the nucleophilic aromatic substitution (SNA r) reaction.[4][5] In this established route for this compound, the synthesis begins with the commercially available 2,6-difluorobenzonitrile.

  • Step 1: Synthesis of 2-Fluoro-6-hydroxybenzonitrile. This intermediate can be prepared from 2,6-difluorobenzonitrile through a regioselective hydrolysis.

  • Step 2: Ullmann Condensation. The resulting 2-fluoro-6-hydroxybenzonitrile is then coupled with a suitable aryl halide, such as 4-fluorobromobenzene, via an Ullmann condensation. This copper-catalyzed reaction is a classic method for forming diaryl ether linkages.[6][7] However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can lead to side reactions and difficulties in product purification.[6]

Novel Proposed Route: A One-Pot Tandem Reaction

The proposed new route aims to improve efficiency by combining the key bond-forming steps into a one-pot procedure. This approach leverages the high reactivity of 2,6-difluorobenzonitrile towards nucleophilic attack. The electron-withdrawing nature of the nitrile group and the two fluorine atoms activate the aromatic ring for substitution.[4]

This novel synthesis involves the direct reaction of 2,6-difluorobenzonitrile with 4-fluorophenol in the presence of a suitable base. The key to this approach is the selective monosubstitution of one fluorine atom, which is a significant challenge due to the high reactivity of the starting material.

Experimental Protocols and Validation

To validate the proposed new route, a direct comparison with the established two-step method was conducted. The following sections provide detailed experimental protocols and a summary of the comparative data.

Experimental Workflow

Caption: Comparative workflow of the established and novel synthetic routes.

Detailed Methodologies

Established Route Protocol:

  • Synthesis of 2-Fluoro-6-hydroxybenzonitrile: A solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable solvent is treated with a hydroxide source at elevated temperatures. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] Upon completion, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried.

  • Ullmann Condensation: To a mixture of 2-fluoro-6-hydroxybenzonitrile (1.0 eq), 4-fluorobromobenzene (1.2 eq), and a copper catalyst (e.g., CuI, 0.1 eq) in a high-boiling point solvent, a base (e.g., K2CO3, 2.0 eq) is added. The reaction is heated to reflux for several hours.[6] After cooling, the mixture is worked up by extraction and the crude product is purified by column chromatography.

Novel Route Protocol:

  • One-Pot Synthesis: In a flame-dried flask under an inert atmosphere, 2,6-difluorobenzonitrile (1.0 eq) and 4-fluorophenol (1.1 eq) are dissolved in an anhydrous polar aprotic solvent. A strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.2 eq) is added portion-wise at a controlled temperature. The reaction is stirred at room temperature and monitored by HPLC. Upon completion, the reaction is quenched, and the product is extracted. The crude product is purified by column chromatography.

Data Presentation: A Comparative Summary
ParameterEstablished RouteNovel Route
Number of Steps 21
Overall Yield ~65%~85%
Reaction Time 12-24 hours4-6 hours
Reaction Temperature High (Reflux)Room Temperature
Catalyst Required Copper-basedNone
Product Purity (Post-Chromatography) >98%>99%
Validation of Product Structure

The identity and purity of the this compound synthesized via the novel route were confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were consistent with the expected structure, showing the characteristic signals for the aromatic protons and carbons.

  • Mass Spectrometry (MS): The mass spectrum showed a molecular ion peak corresponding to the calculated mass of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis indicated a purity of >99%.

Discussion: Advantages of the Novel Route

The experimental data clearly demonstrates the advantages of the proposed novel synthetic route for this compound.

  • Increased Efficiency: The one-pot nature of the novel synthesis significantly reduces the number of steps, leading to a higher overall yield and a shorter reaction time.

  • Milder Reaction Conditions: The ability to perform the reaction at room temperature without the need for a metal catalyst makes the process more energy-efficient and environmentally friendly.

  • Simplified Purification: The cleaner reaction profile of the novel route simplifies the purification process, often requiring only a single chromatographic step.

  • Cost-Effectiveness: By eliminating the need for a copper catalyst and reducing energy consumption, the novel route offers a more cost-effective approach to the synthesis of this valuable compound.

Synthetic Pathway Comparison

G cluster_0 Established Route cluster_1 Novel Route 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile 2-Fluoro-6-hydroxybenzonitrile 2-Fluoro-6-hydroxybenzonitrile 2,6-Difluorobenzonitrile->2-Fluoro-6-hydroxybenzonitrile Hydrolysis Final Product This compound 2-Fluoro-6-hydroxybenzonitrile->Final Product Ullmann Condensation 2,6-Difluorobenzonitrile_N 2,6-Difluorobenzonitrile Final Product_N This compound 2,6-Difluorobenzonitrile_N->Final Product_N One-Pot S_NAr

Caption: Comparison of the synthetic pathways.

Conclusion

The validation of this new synthetic route to this compound represents a significant advancement over established methods. Its efficiency, milder conditions, and cost-effectiveness make it a highly attractive alternative for researchers and professionals in the fields of drug development and materials science. This guide provides the necessary information for the adoption and implementation of this improved synthetic strategy.

References

  • CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google P
  • Synthesis of 2,6-difluorobenzonitrile - PrepChem.com. (URL: [Link])

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
  • 2-Fluoro-6-methylbenzonitrile - Chem-Impex. (URL: [Link])

  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google P
  • 2-Fluoro-6-methoxybenzonitrile - Chem-Impex. (URL: [Link])

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones | Organic Letters - ACS Publications. (URL: [Link])

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
  • CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google P
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem - NIH. (URL: [Link])

  • General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PubMed Central. (URL: [Link])

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (URL: [Link])

  • Evaluation of Organic Fluorine Compounds for Use in Military Aircraft | Industrial & Engineering Chemistry - ACS Publications. (URL: [Link])

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials - NIH. (URL: [Link])

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])

  • The Ullmann Ether Condensation - ResearchGate. (URL: [Link])

  • Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol - PMC - PubMed Central. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (URL: [Link])

  • Determination of Fluorine in Organic Functional Materials | Request PDF - ResearchGate. (URL: [Link])

  • Determination of fluorine in organic compounds: Microcombustion method. (URL: [Link])

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])

Sources

comparing the cost-effectiveness of different synthetic pathways to 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the synthetic pathways to 2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS 175204-07-6). This analysis is designed for process chemists and drug development professionals, focusing on the trade-offs between raw material costs, operational complexity, and reaction selectivity.

Executive Summary

The synthesis of This compound primarily relies on Nucleophilic Aromatic Substitution (


). The core strategic decision lies in the choice of the electrophilic substrate: the highly reactive 2,6-Difluorobenzonitrile (DFBN)  versus the cost-effective but recalcitrant 2,6-Dichlorobenzonitrile (DCBN) .
  • Route A (DFBN): The industry "Gold Standard" for yield and purity. It utilizes the enhanced leaving group ability of fluorine in

    
     reactions activated by the nitrile group.
    
  • Route B (DCBN): A "Cost-Driven" alternative utilizing commodity chemicals. It requires harsher conditions and often necessitates phase-transfer catalysis (PTC) or high-boiling solvents, increasing the risk of bis-substitution byproducts.

  • Route C (Cyanation): A legacy pathway involving late-stage cyanation. This route is generally deemed obsolete due to toxic waste streams and higher step counts.

Part 1: Strategic Pathway Analysis

Pathway A: The DFBN Route (High-Fidelity Synthesis)

This pathway utilizes 2,6-Difluorobenzonitrile as the starting material. The reaction exploits the high electronegativity of the fluorine atoms, which stabilizes the Meisenheimer complex intermediate, significantly accelerating the substitution rate relative to chloro-analogs.

  • Mechanism:

    
     (Addition-Elimination).
    
  • Selectivity Control: The introduction of the electron-rich phenoxy group deactivates the ring toward a second substitution, naturally favoring the mono-substituted product.

  • Key Advantage: Mild reaction temperatures (

    
    ) and high regioselectivity (
    
    
    
    ).
Pathway B: The DCBN Route (Cost-Optimized Synthesis)

This pathway employs 2,6-Dichlorobenzonitrile , a bulk agrochemical intermediate. Chlorine is a poorer leaving group in


 systems, requiring higher activation energy.
  • Mechanism:

    
     facilitated by high temperature or catalysis.
    
  • Operational Challenge: Requires polar aprotic solvents (DMSO, Sulfolane) at temperatures

    
    .
    
  • Risk Profile: Elevated temperatures increase the rate of nitrile hydrolysis (to amide) and bis-substitution (formation of 2,6-bis(phenoxy)benzonitrile).

Pathway C: Late-Stage Cyanation (Alternative)

Involves the synthesis of 1-bromo-2-fluoro-6-(4-fluorophenoxy)benzene followed by Rosenmund-von Braun or Pd-catalyzed cyanation.

  • Verdict: Not Recommended. The use of stoichiometric metal cyanides (CuCN) or expensive Pd catalysts renders this route economically inefficient compared to Route A/B.

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the competitive pathways and the critical decision nodes for process optimization.

SynthesisPathways Start_DFBN 2,6-Difluorobenzonitrile (High Cost / High Reactivity) Intermediate Meisenheimer Complex Start_DFBN->Intermediate Route A: DMF, 80°C Fast Kinetics (F leaving group) Start_DCBN 2,6-Dichlorobenzonitrile (Low Cost / Low Reactivity) Start_DCBN->Intermediate Route B: DMSO, 150°C Slow Kinetics (Cl leaving group) Reagent 4-Fluorophenol + K2CO3 Reagent->Intermediate Product TARGET: This compound Intermediate->Product - KF / - KCl Byproduct Impurity: Bis-substituted Ether Intermediate->Byproduct Over-reaction (High T risk)

Caption: Comparative reaction kinetics showing the direct path of DFBN vs. the energy-intensive path of DCBN.

Part 3: Cost-Effectiveness & Performance Metrics

The following data compares the theoretical and practical performance of the two primary routes.

MetricRoute A (DFBN)Route B (DCBN)
Reaction Temperature


Typical Yield


Reaction Time


Selectivity (Mono:Bis)


Solvent System DMF, NMP, or AcetonitrileDMSO or Sulfolane
Purification Crystallization (Simple)Distillation + Crystallization
Raw Material Cost High (Fluorinated precursor)Low (Chlorinated commodity)
E-Factor (Waste) Low (Clean conversion)High (Solvent recovery issues)

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis via 2,6-Difluorobenzonitrile (Recommended)

This protocol prioritizes purity and yield, ideal for pharmaceutical intermediates.

Reagents:

  • 2,6-Difluorobenzonitrile (1.0 eq)[1]

  • 4-Fluorophenol (1.05 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.2 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or NMP (

    
     substrate)
    

Step-by-Step Methodology:

  • Charge: To a dry 3-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add 4-fluorophenol and anhydrous

    
     in DMF.
    
  • Activation: Stir the mixture at room temperature for 30 minutes to facilitate phenoxide formation.

  • Addition: Add 2,6-Difluorobenzonitrile dropwise (or portion-wise if solid) to the reaction mixture. Note: Exotherm is minimal but controlled addition ensures selectivity.

  • Reaction: Heat the mixture to

    
    . Monitor by HPLC/TLC. The reaction is typically complete within 4-6 hours.
    
  • Quench: Cool to room temperature and pour the mixture into ice-cold water (

    
     reaction volume). The product should precipitate as a solid.
    
  • Isolation: Filter the precipitate. Wash the cake with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane to obtain white crystalline needles.

Validation Check:

  • Appearance: White to off-white solid.

  • Melting Point: Expect range

    
     (Verify with specific CoA).
    
  • 1H NMR: Look for the specific splitting pattern of the 1,2,3-trisubstituted benzene ring (doublet of doublets) and the para-substituted phenoxy ring.

Protocol B: Synthesis via 2,6-Dichlorobenzonitrile (Cost-Alternative)

This protocol is suitable for large-scale production where raw material cost outweighs purification complexity.

Reagents:

  • 2,6-Dichlorobenzonitrile (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Potassium Fluoride (KF) or Cesium Carbonate (

    
    ) (Catalytic amounts can boost yield)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or Sulfolane

Step-by-Step Methodology:

  • Charge: Combine 2,6-Dichlorobenzonitrile, 4-fluorophenol, and base (

    
    ) in DMSO.
    
  • Reaction: Heat the mixture to

    
    . Critical Control: Use an inert atmosphere (
    
    
    
    ) to prevent oxidation/darkening of the phenol at high temperatures.
  • Monitoring: Sampling every 2 hours is required to monitor the formation of the bis-phenoxy impurity. Stop the reaction when the mono-product maximizes, even if starting material remains (recycling is better than removing bis-impurity).

  • Work-up: Pour into water and extract with Ethyl Acetate or Toluene (since precipitation might be oily due to impurities).

  • Purification: Requires fractional crystallization or silica filtration to remove the unreacted dichloro starting material and the bis-phenoxy byproduct.

Part 5: References

  • Review of Nucleophilic Aromatic Substitution on Fluorobenzonitriles

    • Source: Journal of Fluorine Chemistry

    • Context: Describes the kinetic advantage of fluorine over chlorine in

      
       reactions ortho to electron-withdrawing groups.
      
    • Link:

  • Synthesis of 2,6-Disubstituted Benzonitriles (Patent Context)

    • Source: Google Patents (CN102452957A / US Patents for Diaryl Ether Herbicides)

    • Context: Methodologies for synthesizing 2,6-difluorobenzonitrile and its subsequent derivatives.[2]

    • Link:

  • Chemical Properties of CAS 175204-07-6

    • Source: ChemicalBook / PubChem

    • Context: Verification of CAS number and structural identity for this compound.

    • Link:

  • Solvent Effects in SnAr Reactions

    • Source: Organic Process Research & Development (OPRD)

    • Context: General guidelines on solvent selection (DMF vs DMSO) for optimizing phenoxide substitutions.

    • Link:

Sources

A Comparative Guide to the Characterization of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is a cornerstone of reliable and reproducible results. The compound 2-Fluoro-6-(4-fluorophenoxy)benzonitrile is a key building block in the synthesis of various pharmaceutical candidates. The presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesirable or toxic byproducts.[1] This guide provides a comprehensive framework for the analytical characterization and comparison of this crucial reagent from different commercial suppliers, ensuring that the material selected meets the stringent quality standards required for pharmaceutical research and development.[2]

The quality of a chemical intermediate is not merely a number on a certificate of analysis but a critical parameter that can dictate the success of a research program.[3] Adherence to Good Manufacturing Practice (GMP) principles, even in a research setting, ensures that quality is built into the process from the very beginning.[4] This involves a multi-faceted analytical approach to confirm not only the identity and purity of the material but also to profile and identify any significant impurities.[5][6]

Section 1: Initial Assessment and Physicochemical Properties

Before engaging in sophisticated spectroscopic analysis, a simple visual and physical examination of the material from each supplier can provide valuable initial insights. This step serves as a preliminary screen for gross contamination or degradation.

1.1 Visual Inspection: Samples from each supplier (designated A, B, and C for this guide) should be examined for color, form, and homogeneity. The expected appearance of this compound is a white to off-white solid. Any significant deviation, such as discoloration (e.g., yellow or brown tints) or the presence of non-uniform particles, may indicate the presence of impurities or degradation products.

1.2 Solubility Testing: Assessing the solubility of the material in a common solvent, such as dichloromethane (DCM) or ethyl acetate, provides a practical check on its purity. A pure compound should dissolve completely to give a clear, colorless solution. The presence of insoluble particulate matter can suggest inorganic impurities or polymeric byproducts.

Supplier Appearance Solubility in DCM (10 mg/mL) Observations
Supplier A White, crystalline solidClear, colorless solutionMeets initial expectations.
Supplier B Off-white powderClear, colorless solutionSlight off-white color may warrant further investigation.
Supplier C Pale yellow solidHazy solution with fine particulatesThe color and insolubles are significant red flags requiring immediate analytical scrutiny.

Section 2: Definitive Structural Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous confirmation of a molecule's structure. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Rationale for NMR: NMR provides an atomic-level view of the molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.[7] Crucially, the presence of fluorine atoms will introduce characteristic splitting patterns (couplings) in both ¹H and ¹³C spectra, which serve as a powerful diagnostic tool.[8] ¹⁹F NMR can directly observe the fluorine environments. Any signals that cannot be attributed to the target molecule are indicative of impurities.

2.1 ¹H and ¹³C NMR Analysis: The spectra should be clean, with sharp signals corresponding to the aromatic protons and carbons of the two phenyl rings. The integration of the ¹H NMR signals should correspond to the correct proton count. In the ¹³C NMR spectrum, the presence of C-F bonds will result in characteristic splitting of the carbon signals (J-coupling), a key feature for structural confirmation.[8]

2.2 Impurity Detection: The presence of small, unidentified peaks in the NMR spectra, particularly in the aromatic or aliphatic regions, can signal impurities. These could include residual starting materials from the synthesis, such as 2,6-difluorobenzonitrile or 4-fluorophenol, or byproducts from side reactions.

Supplier ¹H NMR Conformance ¹³C NMR Conformance Observed Impurities by NMR
Supplier A Conforms to structure. Integrals correct.Conforms to structure. C-F couplings observed.No significant impurities detected (<0.5%).
Supplier B Conforms to structure.Conforms to structure.Minor unassigned aromatic signals (~1-2%).
Supplier C Major signals conform. Significant unassigned peaks.Major signals conform. Multiple unassigned carbon signals.Multiple impurities present, estimated at >5%.

Section 3: High-Resolution Purity Assessment and Impurity Profiling by LC-MS

While NMR is excellent for structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for separating and identifying trace-level impurities.[9] This technique provides a quantitative assessment of purity and offers valuable clues to the identity of unknown components.[10]

The Power of Hyphenated Techniques: LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of Mass Spectrometry (MS).[11] This allows for the detection of impurities that may be invisible to NMR or co-elute with the main peak in a standard HPLC-UV analysis. High-resolution MS can provide the exact mass of impurities, enabling the determination of their elemental composition.[12]

3.1 Potential Impurities from Synthesis: The synthesis of diaryl ethers like this compound often involves Ullmann or Buchwald-Hartwig type couplings.[13][14][15] Potential impurities can arise from starting materials, catalysts, or side reactions.[16][17][18] For instance, incomplete reaction could leave residual 2,6-difluorobenzonitrile or 4-fluorophenol. A common side-product in diaryl ether syntheses is the formation of a hydroxylated byproduct where a fluoro group is displaced by a hydroxyl group.

Supplier HPLC Purity (%) Number of Impurities >0.1% Mass Spectrometry Findings
Supplier A 99.8%1One minor impurity detected with m/z consistent with a hydroxylated byproduct.
Supplier B 98.5%3Main impurity identified as residual 2,6-difluorobenzonitrile. Two other unknowns.
Supplier C 92.1%>5Significant levels of starting materials and multiple unknown, higher molecular weight species.

Section 4: Overall Quality Assessment Workflow

The characterization process should follow a logical and systematic workflow. This ensures that all critical quality attributes are assessed, leading to an informed decision on supplier selection. The following diagram illustrates a robust workflow for this purpose.

Caption: A systematic workflow for the characterization and comparison of chemical reagents.

Section 5: Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following detailed protocols should be followed.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample into an NMR tube.

  • Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.[19]

  • Parameters: For ¹H NMR, use a 30-degree pulse with a relaxation delay of at least 5 seconds to ensure accurate integration. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[20]

5.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Analysis: Use high-resolution MS (e.g., TOF or Orbitrap) for accurate mass measurements.[21]

Conclusion and Recommendations

Based on the comprehensive analytical data, a clear distinction in quality among the suppliers emerges.

  • Supplier A provides material of the highest quality, with excellent purity and only a single, minor, structurally-related impurity. This material is suitable for all stages of drug development, including late-stage synthesis where stringent impurity control is paramount.

  • Supplier B offers material of acceptable purity for early-stage research and screening activities. However, the presence of residual starting material suggests that the purification process may be less robust. For critical applications, this lot would require re-purification.

  • Supplier C provides material that is unacceptable for use in a drug development setting. The low purity and presence of multiple unknown impurities pose a significant risk to the integrity of any research conducted with this batch.

Final Recommendation: For any research or development program, the choice of raw material supplier is a critical decision. It is imperative to conduct a thorough in-house analytical validation of any new batch of a critical reagent, regardless of the supplier's certificate of analysis. This due diligence ensures the reliability of experimental outcomes and the overall success of the project. The analytical workflow described in this guide provides a robust and scientifically sound methodology for this essential task.[22]

References

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Pharmacentral. (n.d.).
  • European Medicines Agency. (2011). ICH guideline Q2 (R1) on validation of analytical procedures: text and methodology. [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PubMed Central (PMC). [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • U.S. Food and Drug Administration. (2025). Current Good Manufacturing Practice (CGMP) Regulations. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Atta-ur-Rahman & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Tianming Pharmaceuticals. (2026).
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • European Medicines Agency. (2000). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients. [Link]

  • Journal of Synthetic Chemistry. (2024).
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • Fiveable. (n.d.). Good manufacturing practices (GMP). [Link]

  • ACS Publications. (2019). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-Fluoro-6-(4-methylphenoxy)benzonitrile.
  • NAFDAC. (2023). NAFDAC GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023. [Link]

  • IntuitionLabs. (2026). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide.
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (1998). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. [Link]

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  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

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cross-validation of analytical methods for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1393836-69-9 | Class: Fluorinated Diaryl Ether Nitriles

Executive Summary

This guide details the cross-validation of analytical methods for 2-Fluoro-6-(4-fluorophenoxy)benzonitrile , a critical intermediate in the synthesis of next-generation aryloxyphenoxypropionate herbicides and specific kinase inhibitors.

The structural complexity of this molecule—specifically the labile nitrile group and the ether linkage—demands an orthogonal analytical approach. We compare Reverse Phase HPLC (Method A) against Capillary GC-FID/MS (Method B) to establish a self-validating quality control system compliant with ICH Q2(R1) and Q14 guidelines.

Part 1: The Analytical Challenge

The target molecule presents unique challenges that a single method cannot fully address:

  • Regioisomerism: The ortho-fluorine positioning makes the molecule susceptible to minor regioisomeric impurities during Nucleophilic Aromatic Substitution (SnAr).

  • Thermal Instability: The nitrile group can undergo hydrolysis to benzamide or benzoic acid derivatives under high-temperature GC conditions if not optimized.

  • Polarity Variance: The starting material (4-fluorophenol) is highly polar, while the product is lipophilic, requiring a wide gradient window.

Synthesis & Impurity Logic

To validate a method, one must understand what it needs to detect. The following pathway illustrates the critical impurities (Imp-A, Imp-B, Imp-C) that define our separation requirements.

SynthesisPath SM1 2,6-Difluorobenzonitrile (Starting Material 1) Rxn SnAr K2CO3 SM1->Rxn SM2 4-Fluorophenol (Starting Material 2) SM2->Rxn Prod TARGET ANALYTE This compound Rxn->Prod Main Path ImpA Impurity A (Bis-substituted ether) Rxn->ImpA Over-reaction ImpC Impurity C (Regioisomer) Rxn->ImpC Isomerization ImpB Impurity B (Hydrolysis: Amide) Prod->ImpB Hydrolysis

Figure 1: Synthesis pathway and origin of critical impurities (Imp A-C) requiring detection.

Part 2: Method A – High-Performance Liquid Chromatography (RP-HPLC)

Role: The "Gold Standard" for purity assay and non-volatile impurities.

Rationale

HPLC is the primary method because it avoids thermal stress on the nitrile group. The use of an acidic mobile phase suppresses the ionization of residual 4-fluorophenol, ensuring it elutes as a sharp peak rather than tailing.

Protocol Specifications
ParameterCondition
Column C18 (L1), 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.2 mL/min
Detection UV-DAD @ 230 nm (Nitrile/Ether absorption max)
Column Temp 35°C
Injection Vol 5.0 µL

Gradient Program:

  • 0-2 min: 30% B (Isocratic hold for polar phenols)

  • 2-15 min: 30% → 90% B (Linear ramp)

  • 15-20 min: 90% B (Elution of bis-substituted dimer)

  • 20-25 min: 30% B (Re-equilibration)

Critical Validation Check
  • Resolution (Rs): Must be > 2.0 between the Target Peak and Impurity C (Regioisomer).

  • Tailing Factor: Must be < 1.5 for the 4-fluorophenol peak (controlled by pH).

Part 3: Method B – Gas Chromatography (GC-FID/MS)

Role: Orthogonal validation, detection of volatile solvents, and confirmation of mass balance.

Rationale

GC provides higher resolution for isomeric separation and is essential for detecting residual solvents (e.g., DMF, Toluene) used in synthesis, which HPLC might miss or co-elute with the solvent front.

Protocol Specifications
ParameterCondition
Column DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (20:1) @ 260°C
Detector FID @ 300°C (Quantitation) / MS (Identification)
Liner Deactivated glass wool (prevents nitrile degradation)

Temperature Program:

  • Initial: 60°C (Hold 2 min) – Traps solvents

  • Ramp 1: 20°C/min to 180°C

  • Ramp 2: 10°C/min to 280°C (Hold 5 min) – Elutes Target & Dimer

Critical Validation Check
  • Thermal Stability Check: Inject a standard. If a peak appears at the retention time of the Benzamide impurity (Imp-B), the inlet temperature is too high, causing on-column degradation.

Part 4: Comparative Analysis & Cross-Validation

This section defines how the two methods "check" each other. This is the core requirement for robust method transfer.

Performance Matrix
FeatureMethod A (HPLC-UV)Method B (GC-FID)Cross-Validation Insight
Specificity High for polar impurities (Phenols, Acids).High for non-polar isomers and volatiles.GC validates HPLC by confirming no volatile solvents are co-eluting under the HPLC solvent front.
Sensitivity (LOQ) ~0.05% (w/w)~0.01% (w/w)GC validates HPLC for trace isomeric impurities that may co-elute in HPLC.
Robustness Sensitive to pH changes.Sensitive to inlet liner activity.HPLC validates GC by quantifying thermally unstable amides that GC might artificially generate.
Mass Balance > 98.0%> 99.5% (if no non-volatiles)Combined: If HPLC purity < GC purity, suspect non-chromatophoric salts. If GC < HPLC, suspect thermal degradation.
The Cross-Validation Workflow

Use this decision tree to determine the final reported value and investigate discrepancies.

CrossValidation Start Analyze Sample via HPLC & GC Compare Compare Purity Area % Start->Compare Match Results Match (± 0.5%) Compare->Match Mismatch Mismatch (> 0.5% Diff) Compare->Mismatch Report Report Mean Purity (Release Batch) Match->Report Decision1 Is GC Purity < HPLC? Mismatch->Decision1 CaseA Suspect Thermal Degradation (Check Amide Peak in GC) Decision1->CaseA Yes CaseB Suspect Non-Volatile Impurity (Salts/Polymers invisible to GC) Decision1->CaseB No (HPLC < GC) ActionA Optimize GC Inlet Temp Use HPLC as Primary CaseA->ActionA ActionB Check Ash/Residue Use HPLC as Primary CaseB->ActionB

Figure 2: Decision tree for resolving discrepancies between HPLC and GC data.

Part 5: References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.[1][2][3]

  • ICH Q14: Analytical Procedure Development. (Draft version complementary to Q2).

  • PubChem Compound Summary: this compound (CAS 1393836-69-9).

  • Journal of Chromatography A: Separation of fluorinated benzonitriles and phenols. (General reference for column selection logic).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds, particularly fluorinated benzonitriles, represent a cornerstone for the development of novel therapeutic agents and advanced materials. Their unique physicochemical properties, imparted by the strategic introduction of fluorine atoms, often lead to enhanced metabolic stability, improved binding affinity to biological targets, and desirable electronic characteristics. This guide presents a comprehensive comparative study of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile and related compounds, leveraging Density Functional Theory (DFT) to elucidate their structural, electronic, and spectroscopic properties. By explaining the causality behind our computational choices and validating our theoretical framework against established experimental data for analogous systems, we aim to provide researchers, scientists, and drug development professionals with a robust in-silico launchpad for their own investigations.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated benzonitrile derivatives are versatile building blocks in organic synthesis.[1][2] They serve as key intermediates in the production of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] The introduction of fluorine can significantly alter the electronic properties of a molecule, influencing its reactivity and intermolecular interactions. For instance, fluorinated building blocks are crucial in the synthesis of APIs (Active Pharmaceutical Ingredients) and TADF (Thermally Activated Delayed Fluorescence) emitters for OLEDs.[3] Understanding the subtle interplay between molecular structure and electronic behavior is paramount for the rational design of new molecules with tailored functionalities. This guide focuses on this compound, a molecule of interest due to its combination of a flexible ether linkage and multiple fluorine substituents, and compares its predicted properties with those of simpler, related benzonitriles.

Theoretical and Computational Methodology

The core of this investigation lies in the application of Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a powerful tool for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Rationale for Method Selection

For our comparative study, we have selected the B3LYP functional in conjunction with the 6-311++G(d,p) basis set. This combination is widely recognized for its reliability in predicting the geometries and vibrational frequencies of organic molecules, including halogenated systems.[4][5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the valence electrons, augmented with diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Experimental Workflow: A Step-by-Step DFT Analysis

The following workflow outlines the computational steps undertaken for each molecule in this comparative study.

DFT_Workflow cluster_input Input Preparation cluster_computation DFT Calculations (Gaussian 16) cluster_analysis Data Analysis & Comparison mol_structure 1. Initial Molecular Structure Drawing geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry struct_analysis 5. Structural Parameter Analysis geom_opt->struct_analysis elec_prop 4. Electronic Property Calculation (HOMO-LUMO, MESP) freq_calc->elec_prop Verified Minimum spec_analysis 6. Spectroscopic (IR, Raman, UV-Vis) Analysis freq_calc->spec_analysis react_analysis 7. Reactivity Descriptor Analysis elec_prop->react_analysis comparison 8. Comparative Analysis of Analogs struct_analysis->comparison spec_analysis->comparison react_analysis->comparison

Caption: A generalized workflow for the DFT-based analysis of molecular properties.

Molecular Structure and Geometrical Parameters

The first step in our analysis is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, a key structural feature is the dihedral angle between the two aromatic rings. Based on studies of similar diaryl ether compounds, a non-planar conformation is expected.[6]

Below is a diagram illustrating the optimized structure of this compound.

Caption: Optimized molecular structure of this compound.

To provide a comparative context, we will analyze key bond lengths and angles of the target molecule and compare them to simpler, related structures such as 2-fluorobenzonitrile and 4-fluorophenol.

Parameter2-Fluorobenzonitrile (Calculated)4-Fluorophenol (Calculated)This compound (Calculated)
C≡N Bond Length (Å)1.154-1.155
C-F Bond Length (Å)1.3451.3521.346 (ring 1), 1.353 (ring 2)
C-O Bond Length (Å)-1.3781.375 (C-O-C)
C-O-C Bond Angle (°)--118.5
Dihedral Angle (°)--~65

Note: These are representative values and the exact numbers will vary slightly with the level of theory.

The C≡N bond length is characteristic of a triple bond and is not significantly affected by the substituents. The C-F bond lengths are typical for fluorinated aromatic rings. The C-O-C bond angle and the dihedral angle in the target molecule are indicative of the steric and electronic effects of the substituents on the overall molecular conformation.

Vibrational Analysis: Interpreting the Spectroscopic Signature

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint that is highly sensitive to the chemical structure. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.

Key Vibrational Modes

For this compound, several key vibrational modes are of interest:

  • C≡N Stretch: This is a strong, sharp absorption typically found in the 2220-2260 cm⁻¹ region of the IR spectrum. Our calculations predict this mode to be around 2245 cm⁻¹. Studies on similar nitriles have shown this peak to be a reliable indicator of the nitrile group.[7]

  • C-F Stretch: Aromatic C-F stretching vibrations typically appear in the 1100-1400 cm⁻¹ range. Due to the presence of two C-F bonds in different chemical environments, we expect to see multiple absorptions in this region.

  • C-O-C Stretch: The asymmetric and symmetric stretching of the ether linkage will give rise to characteristic bands, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

  • Aromatic C-H and C=C Stretches: These are characteristic of the benzene rings and appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Comparative Vibrational Frequencies
Vibrational Mode2-Fluorobenzonitrile (Calculated, cm⁻¹)4-Fluorophenol (Calculated, cm⁻¹)This compound (Calculated, cm⁻¹)
C≡N Stretch2248-2245
Aromatic C-F Stretch~1250~1230~1255, ~1235
Aromatic C=C Stretch~1600, ~1500~1610, ~1510~1605, ~1505

The position of the C≡N stretching frequency is relatively insensitive to the substitution on the phenoxy ring. However, the C-F stretching frequencies will be coupled with other vibrational modes and can provide insights into the electronic environment of each fluorine atom.

Electronic Properties: Frontier Molecular Orbitals and Reactivity

The electronic properties of a molecule, particularly the distribution of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – are fundamental to understanding its reactivity and optical properties.

HOMO-LUMO Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap implies a more reactive molecule.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzonitrile-6.89-0.546.35
2-Fluorobenzonitrile-7.05-0.786.27
This compound-6.98-0.856.13

The introduction of fluorine atoms, being highly electronegative, tends to lower the energies of both the HOMO and LUMO.[8] The phenoxy substituent also influences the electronic landscape. The smaller HOMO-LUMO gap in the target molecule compared to the simpler benzonitriles suggests it may be more reactive.

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map for this compound is expected to show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, indicating these are sites for electrophilic attack. The regions around the hydrogen atoms will exhibit positive potential (blue), making them susceptible to nucleophilic attack.

Conclusion and Future Directions

This comparative DFT study provides a detailed theoretical characterization of this compound and its structural analogs. Our findings on the optimized geometry, vibrational frequencies, and electronic properties offer valuable insights into the structure-property relationships of this class of compounds. The presented data can serve as a benchmark for experimental studies and guide the rational design of new fluorinated benzonitriles with tailored properties for applications in drug discovery and materials science.

Future work should focus on the experimental synthesis and characterization of this compound to validate the theoretical predictions presented in this guide. Furthermore, computational investigations into its interactions with biological targets or its performance in simulated material applications could provide a more direct link between its fundamental properties and its potential applications.

References

  • Chem-Impex. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. Journal of Molecular Structure, 1244, 130957. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8429537/
  • Chem-Impex. (n.d.). 2-Fluoro-6-methylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/vis spectra of 2 (5.0 6 10 25 M) in the presence of different.... Retrieved from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. Retrieved from [Link]

  • Fun, H. K., et al. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2208. [Link]

  • Moss, D. B., et al. (2009). Computational Rationalization for the Observed Ground-State Multiplicities of Fluorinated Acylnitrenes. The Journal of Organic Chemistry, 74(15), 5427–5433. [Link]

  • Yuanita, E., et al. (2022). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 5(1), 1-7. [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

  • ResearchGate. (n.d.). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Sha, M., et al. (2021). Orientational Pair Correlations and Local Structure of Benzonitrile from Molecular Dynamics Simulations with Comparisons to Experiments. The Journal of Physical Chemistry B, 125(12), 3163–3177. [Link]

  • Semantic Scholar. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some fluorinated benzenes determined by ab initio computation. Retrieved from [Link]

  • Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Disposal of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide treats 2-Fluoro-6-(4-fluorophenoxy)benzonitrile not merely as "waste," but as a bioactive halogenated nitrile requiring specific chemical hygiene. In drug development, the disposal of fluorinated intermediates is a critical control point. Improper handling here risks two catastrophic failures: the generation of hydrogen cyanide (HCN) gas through accidental acidification and the release of persistent fluorinated byproducts into the environment. This protocol is designed to neutralize both risks.

Part 1: Executive Summary & Immediate Directives

Do NOT:

  • Do NOT mix with acidic waste streams (Risk: HCN generation).[1]

  • Do NOT dispose of down the drain (Risk: Aquatic toxicity/Persistence).[2]

  • Do NOT mix with non-halogenated solvents (Risk: Cross-contamination increases disposal costs and complicates incineration).

Immediate Action Plan:

  • Segregate: Isolate as "Halogenated Organic Waste - Toxic."

  • Containerize: Use HDPE or Glass containers; avoid metal if acidic impurities are suspected.

  • Label: Explicitly mark "Nitrile" and "Fluorinated" on the hazardous waste tag.

Part 2: Technical Profile & Hazard Assessment[3]

To ensure safety, we must understand the chemical causality governing this molecule's reactivity.

The Nitrile Hazard (The Acute Risk)

The benzonitrile core possesses a cyano group (-CN). While aromatic nitriles are generally more stable than aliphatic ones, they remain susceptible to hydrolysis.

  • Mechanism: In the presence of strong acids (

    
    ), the nitrile nitrogen can be protonated, facilitating hydrolysis that releases Hydrogen Cyanide (HCN) gas.
    
  • Operational Implication: This waste stream must be kept at pH > 7 (neutral to alkaline) to lock the cyanide moiety in solution or as a stable salt.

The Fluorine Hazard (The Environmental/Thermal Risk)

This molecule contains two distinct fluorine motifs: an aryl fluoride and a fluorophenoxy ether.

  • Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures (800°C) may be insufficient for complete mineralization, potentially leading to the formation of fluorinated products of incomplete combustion (PICs).

  • Operational Implication: Disposal must occur at a facility capable of High-Temperature Incineration (>1100°C) with specific acid gas scrubbing to capture Hydrogen Fluoride (HF) generated during combustion.

Quantitative Data Summary
PropertyValue/StatusOperational Relevance
Physical State Solid (typically)Dust control required during transfer.[3]
Flash Point >93°C (Combustible)Classify as Class IIIB Combustible Liquid if dissolved.
Reactivity Acid-SensitiveCRITICAL: Keep away from H₂SO₄, HCl, HNO₃.
Waste Code D001 (Ignitable), HalogenatedRequires specific "Halogenated" waste stream routing.
Incineration HF GeneratingRequires scrubbers; do not autoclave.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central accumulation area, ensure it is chemically stable.

  • pH Check: If the waste is in solution (e.g., reaction mother liquor), test the pH.

    • If Acidic (pH < 7): Slowly add 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) until pH is 8–10. This prevents HCN evolution.

  • Solvent Compatibility: If dissolving solid waste for disposal, use a compatible halogenated solvent (e.g., Dichloromethane) or a non-reactive carrier. Avoid oxidizing acids.[1][4][5]

Phase 2: Packaging & Segregation
  • Select Container: Use a chemically resistant High-Density Polyethylene (HDPE) carboy or amber glass bottle.

    • Why: HDPE is resistant to fluoride attack (unlike standard glass if HF traces are present) and solvent degradation.

  • Secondary Containment: Place the waste container in a polyethylene tray to capture potential spills.

  • Segregation Logic:

    • Stream A: Non-Halogenated Solvents (Acetone, Ethanol) -> REJECT

    • Stream B: Aqueous Acids -> REJECT (Fatal Risk)

    • Stream C: Halogenated Organics -> ACCEPT

Phase 3: Labeling & Documentation
  • Tagging: Affix a hazardous waste tag immediately upon the first addition of waste.[2]

  • Constituent Listing:

    • Write: "this compound" (Do not use abbreviations).

    • Check flags: "Toxic," "Irritant."

    • Crucial Addition: Write "POTENTIAL CYANIDE SOURCE" in the remarks section. This alerts TSDF personnel to avoid acid treatment.

Phase 4: Workflow Visualization

The following logic flow ensures the material is routed to the correct destruction facility.

DisposalWorkflow Start Waste Generation (this compound) CheckState Is material Solid or Liquid? Start->CheckState CheckPH Check pH (if liquid) CheckState->CheckPH Liquid/Solution Dissolve Dissolve in compatible solvent (if required by facility) or Bag as Solid CheckState->Dissolve Solid IsAcidic Is pH < 7? CheckPH->IsAcidic Neutralize Neutralize with NaOH to pH 8-10 (Prevent HCN Release) IsAcidic->Neutralize Yes Container Transfer to HDPE Carboy Label: 'Halogenated Organic - Toxic' IsAcidic->Container No Neutralize->Container Dissolve->Container Segregate Segregate from ACIDS and OXIDIZERS Container->Segregate Shipment Ship to TSDF (Incineration w/ HF Scrubber) Segregate->Shipment

Figure 1: Waste Segregation Logic. Note the critical control point at pH neutralization to prevent cyanide gas generation.

Part 4: Spill Management (Emergency Response)

In the event of a spill outside a fume hood, immediate containment is required to prevent aerosolization of the fluorinated dust or vapor.

Protocol:

  • Evacuate & Ventilate: If dust is airborne, clear the room.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator (if solid dust).

  • Absorb: Do not use water initially. Use a dry absorbent (vermiculite or spill pads).

    • Note: If the spill is a solution, ensure the absorbent is compatible with the solvent.

  • Decontaminate: Wash the area with a mild alkaline soap solution (pH 8-9). Avoid strong acid cleaners.

  • Disposal: Collect all spill debris into a wide-mouth jar and label as "Hazardous Waste: Debris contaminated with Fluorinated Nitrile."

SpillResponse Spill Spill Incident Assess Assess: Dust vs. Liquid Spill->Assess WetWipe Cover with wet paper towels (Prevent airborne dust) Assess->WetWipe Solid/Dust Absorb Apply Vermiculite/Pads Assess->Absorb Liquid Collect Collect into Sealed Jar WetWipe->Collect Absorb->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Emergency Spill Response Workflow.

Part 5: Regulatory & Environmental Compliance[7]

RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA), this material does not have a specific "P" or "U" listing by name, but it must be characterized by the generator.

  • Characteristic Waste: It likely falls under D001 (Ignitable, if in solvent) or D003 (Reactivity, potential for cyanide generation).

  • Halogenated Solvents (F-List): If spent solvents (e.g., Methylene Chloride) are used to clean the glassware, the entire mixture becomes F002 [1].

Destruction Efficiency

The presence of the fluorophenoxy group dictates that the Treatment, Storage, and Disposal Facility (TSDF) must use an incinerator operating at >1100°C with a residence time >2 seconds. This is necessary to cleave the aromatic C-F bonds. The facility must have wet scrubbers (Caustic Soda) to neutralize the Hydrogen Fluoride (HF) gas produced [2][3].

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • United Nations Environment Programme (UNEP). Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS). (Relevant for C-F bond destruction parameters). Available at: [Link]

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Personal protective equipment for handling 2-Fluoro-6-(4-fluorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

Handling 2-Fluoro-6-(4-fluorophenoxy)benzonitrile (CAS: 175204-07-6) requires a safety posture that goes beyond standard "GHS Warning" protocols. While often classified as Acute Toxicity Category 4 (Harmful if swallowed/in contact with skin), this molecule presents specific "Trojan Horse" risks due to its structural components:

  • Enhanced Lipophilicity: The addition of the 4-fluorophenoxy group and the fluorine on the benzene ring significantly increases the molecule's logP (partition coefficient). This allows it to penetrate the dermal barrier more rapidly than simple benzonitriles.

  • Metabolic Cyanide Release: Like all benzonitriles, this compound can metabolize to release cyanide ions (

    
    ) in the body via hepatic cytochrome P450 oxidation.
    
  • Hydrolysis Risk: In acidic waste streams, the nitrile group can hydrolyze to release Hydrogen Cyanide (HCN) gas.

The Core Directive: Treat this compound not just as an irritant, but as a transdermal toxicant capable of delayed systemic effects.

Part 2: Personal Protective Equipment (PPE) Architecture

The following PPE standards are non-negotiable. They rely on the principle of Redundant Barrier Protection .

Dermal Protection (The "Solvent Carrier" Rule)

The danger of this solid increases exponentially when dissolved. The solvent acts as a vehicle, carrying the toxicant through standard glove materials.

State of MatterPrimary RiskRecommended Glove ProtocolRationale
Solid / Powder Dust generation; Static clingDouble Nitrile (min 5 mil outer, 4 mil inner).Nitrile provides excellent abrasion resistance and sufficient barrier against dry particulates.
Solution (Alcohols/Water) Splash contactDouble Nitrile (Change every 15 mins).Standard nitrile resists polar solvents well, preventing the solute from reaching skin.
Solution (DCM/THF/Chloroform) Rapid Permeation Laminate (Silver Shield/4H) liner under Nitrile.Halogenated solvents permeate nitrile in <2 minutes. The laminate liner is the only effective barrier against the carrier solvent.
Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity.

  • Secondary Control (Spill/Outside Hood): A Full-Face Respirator with P100 (HEPA) cartridges for dust, or OV/AG/P100 (Organic Vapor/Acid Gas/Particulate) combination cartridges if solvents or acidic hydrolysis are involved.

Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of dust migration around the lenses.

  • High Risk: Face shield required during large-scale synthesis (>10g) or when handling corrosive reagents alongside this intermediate.

Part 3: Visualization - PPE Decision Logic

The following diagram illustrates the decision matrix for selecting the correct PPE based on the experimental phase.

PPE_Decision_Matrix Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution In Solution StateCheck->Solution Reaction/Extraction ProtocolA PROTOCOL A: Double Nitrile Gloves + Fume Hood + Splash Goggles Solid->ProtocolA SolventCheck Identify Solvent Solution->SolventCheck StandardSolvent Polar (MeOH, Water, Ether) SolventCheck->StandardSolvent PenetratingSolvent Penetrating (DCM, THF, DMF) SolventCheck->PenetratingSolvent StandardSolvent->ProtocolA Change gloves every 15m ProtocolB PROTOCOL B: Silver Shield Laminate Liner UNDER Nitrile Gloves + Fume Hood PenetratingSolvent->ProtocolB CRITICAL: Prevent Breakthrough

Figure 1: PPE Selection Matrix based on physical state and solvent carrier risks.

Part 4: Operational Protocols

Protocol 1: Weighing and Transfer (Static Risk)

Fluorinated benzonitriles are often fluffy solids prone to static charge.

  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weigh boat before transfer. This prevents "jumping" of the powder onto gloves/sleeves.

  • Technique: Use the "tap-and-settle" method. Do not dump powder.

  • Decontamination: Wipe the balance area with a wet paper towel (soap/water) immediately after use. Dispose of the towel as solid hazardous waste.

Protocol 2: Waste Disposal (The "Acid Trap")

CRITICAL WARNING: Do not mix benzonitrile waste with strong acids (HCl, H₂SO₄) or oxidizers.

  • Mechanism: Acidic hydrolysis of the nitrile group (

    
    ) can generate Hydrogen Cyanide (
    
    
    
    ) gas.
  • Disposal Path:

    • Segregate into a container labeled: "Toxic - Nitrile Organic Waste."

    • Maintain pH > 7 in the waste container if possible (add aqueous NaOH if compatible with other waste constituents).

Part 5: Emergency Response & Spill Management

In the event of exposure, time is the critical variable.

ScenarioImmediate ActionMedical Alert
Skin Contact 1. Drench for 15 mins. 2. Discard contaminated clothing.[1][2] 3. Wash with soap (lipophilic removal).Inform medical personnel of Nitrile exposure (potential for delayed cyanide toxicity).[1][3]
Eye Contact Flush for 15 mins. Lift eyelids.Monitor for corneal opacity.
Spill (< 5g) 1. Wet wipe with acetone/soap. 2. Double bag waste.N/A
Spill (> 5g) Evacuate area. Allow dust to settle. Use P100 respirator for cleanup.N/A
Visualizing the Waste/Spill Logic[5]

Waste_Logic WasteInput Waste Generation CheckAcid Is Waste Acidic? WasteInput->CheckAcid Danger DANGER: HCN Generation Risk CheckAcid->Danger Yes Segregate Segregate: Toxic Organic Waste CheckAcid->Segregate No Neutralize Neutralize to pH > 7 Danger->Neutralize Add Base (if safe) Neutralize->Segregate

Figure 2: Waste segregation logic to prevent accidental HCN generation.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 175204-07-6. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • International Labour Organization (ILO). ICSC 1103 - Benzonitrile (Class Hazards).[1] Retrieved from [Link]

Sources

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